molecular formula C9H9Cl2N3 B1404985 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1227635-12-2

2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1404985
CAS No.: 1227635-12-2
M. Wt: 230.09 g/mol
InChI Key: CSWRJCCGUUJABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C9H9Cl2N3 and its molecular weight is 230.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWRJCCGUUJABM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structure in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2] The precise structural elucidation of this and related compounds is paramount for understanding structure-activity relationships (SAR) and for the development of novel therapeutics.

Molecular Structure and Key Features

The structure of this compound features a fused pyrrole and pyrimidine ring system. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, which are expected to significantly influence the electron distribution and reactivity of the molecule. The pyrrole nitrogen is substituted with an isopropyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[3] Based on the analysis of related pyrrolo[2,3-d]pyrimidine derivatives, the following sections predict the ¹H and ¹³C NMR spectral data for the target compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolo[2,3-d]pyrimidine core and the isopropyl substituent.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5Doublet1HH-6The pyrrole protons in related systems typically appear in this region. The coupling to H-5 will result in a doublet.
~ 6.5 - 6.8Doublet1HH-5This proton is also on the pyrrole ring and will be a doublet due to coupling with H-6.
~ 4.8 - 5.2Septet1HCH (isopropyl)The methine proton of the isopropyl group, deshielded by the adjacent nitrogen atom, will be split into a septet by the six equivalent methyl protons.
~ 1.5 - 1.7Doublet6HCH₃ (isopropyl)The six equivalent methyl protons of the isopropyl group will appear as a doublet due to coupling with the methine proton.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.[4]

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 150 - 155C4The carbon atom attached to chlorine and nitrogen in the pyrimidine ring is expected to be significantly deshielded.
~ 148 - 152C2Similar to C4, this carbon is attached to chlorine and two nitrogen atoms, leading to a downfield chemical shift.
~ 130 - 135C7aA quaternary carbon at the fusion of the two rings.
~ 120 - 125C6Aromatic carbon in the pyrrole ring.
~ 100 - 105C5Aromatic carbon in the pyrrole ring, typically appearing more upfield than C6.
~ 98 - 102C4aAnother quaternary carbon at the ring junction.
~ 48 - 52CH (isopropyl)The methine carbon of the isopropyl group, attached to the nitrogen atom.
~ 21 - 24CH₃ (isopropyl)The methyl carbons of the isopropyl group.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Tune the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

Figure 2. NMR Workflow cluster_workflow NMR Data Acquisition and Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Lock, Shim, Tune) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Interpretation (Chemical Shift, Multiplicity, Integration) E->F G Structure Elucidation F->G

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

Wavenumber (cm⁻¹)AssignmentRationale
~ 3100 - 3000C-H stretching (aromatic)Characteristic of C-H bonds in the pyrrolo[2,3-d]pyrimidine ring system.
~ 2980 - 2850C-H stretching (aliphatic)Corresponding to the C-H bonds of the isopropyl group.
~ 1600 - 1450C=C and C=N stretchingVibrations of the fused aromatic ring system.
~ 1385 - 1370C-H bending (isopropyl)Characteristic gem-dimethyl bending vibration.
~ 800 - 700C-Cl stretchingThe carbon-chlorine stretching vibrations are expected in this region.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR accessory.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[5]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and its m/z value will correspond to the molecular weight of the compound (C₉H₉Cl₂N₃). The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M⁺+2, M⁺+4) with relative intensities of approximately 9:6:1.[6]

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃) from the isopropyl group to give a stable secondary carbocation.

    • Loss of a chlorine radical (•Cl).

    • Cleavage of the isopropyl group.

    • Retro-Diels-Alder (RDA) fragmentation of the pyrimidine ring, a common pathway for such heterocyclic systems.[7]

Figure 3. Predicted MS Fragmentation cluster_fragmentation Key Fragmentation Pathways M Molecular Ion (M+) F1 [M - CH3]+ M->F1 - •CH3 F2 [M - Cl]+ M->F2 - •Cl F3 [M - C3H7]+ M->F3 - •C3H7 F4 RDA Fragments M->F4 RDA

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this and related compounds, facilitating their unambiguous structural characterization.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant therapeutic potential.[1] This heterocyclic system, an isostere of purine, is a key component in a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases. The strategic functionalization of the pyrrolo[2,3-d]pyrimidine core allows for the fine-tuning of a molecule's interaction with specific biological targets, leading to the development of highly potent and selective therapeutic agents. The title compound, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, serves as a crucial intermediate in the synthesis of these complex pharmaceutical agents. The dichloro substitution provides reactive sites for further chemical modification, while the N-isopropyl group can influence the molecule's solubility, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis and characterization of this important building block, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis

The synthesis of this compound is a two-step process commencing with the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The primary challenge lies in the selective alkylation of the pyrrole nitrogen at the 7-position.

Diagram of the Synthetic Pathway

Synthesis_Pathway A 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B This compound A->B  NaH, 2-iodopropane  DMF, 0 °C to rt

Caption: Synthetic route to the target compound.

The key transformation is the N-alkylation of the pyrrole ring. This reaction proceeds via the deprotonation of the relatively acidic N-H proton of the pyrrole by a strong base, followed by nucleophilic attack of the resulting anion on an alkylating agent.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for the N-alkylation of similar pyrrolo[2,3-d]pyrimidine systems.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine90213-66-4188.0210.01.0
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0011.01.1
2-Iodopropane75-30-9169.9911.01.1
Anhydrous Dimethylformamide (DMF)68-12-273.09--
Ethyl Acetate141-78-688.11--
Saturated Sodium Bicarbonate Solution----
Brine----
Anhydrous Magnesium Sulfate7487-88-9120.37--
Procedure
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. The sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous dimethylformamide (DMF).

  • Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension under a nitrogen atmosphere. The reaction mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Alkylation: 2-Iodopropane (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The resulting mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₉H₉Cl₂N₃

  • Molecular Weight: 230.10 g/mol

Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃):

    • A septet corresponding to the methine proton of the isopropyl group.

    • A doublet for the six methyl protons of the isopropyl group.

    • Two doublets in the aromatic region corresponding to the protons on the pyrrole ring.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Signals corresponding to the two distinct carbons of the isopropyl group.

    • Signals for the carbon atoms of the pyrrolo[2,3-d]pyrimidine core, including the two carbons bearing chlorine atoms.

  • Mass Spectrometry (EI):

    • The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 229, along with isotopic peaks at m/z 231 and 233, characteristic of a molecule containing two chlorine atoms.

Logical Framework for Experimental Design

The choice of reagents and conditions in this synthesis is guided by established principles of organic chemistry to ensure a high-yielding and clean reaction.

Experimental_Logic cluster_0 Deprotonation cluster_1 Alkylation NaH Sodium Hydride (NaH) Anion Pyrrolopyrimidine Anion NaH->Anion Irreversible Deprotonation Pyrrole_NH Acidic Pyrrole N-H Pyrrole_NH->NaH pKa ~17 Anion_2 Pyrrolopyrimidine Anion Alkyl_Halide 2-Iodopropane Anion_2->Alkyl_Halide SN2 Attack Product N-Alkylated Product Alkyl_Halide->Product

Caption: Rationale for the reaction sequence.

  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for the deprotonation of the pyrrole N-H without competing in the subsequent alkylation step.

  • Choice of Alkylating Agent: 2-Iodopropane is an effective electrophile for the Sₙ2 reaction with the pyrrolopyrimidine anion. Iodides are generally more reactive than bromides or chlorides in such reactions.

  • Choice of Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the pyrrolopyrimidine anion and promoting the Sₙ2 reaction.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is allowed to proceed at room temperature to ensure a reasonable reaction rate.

Conclusion and Future Perspectives

This guide has detailed a robust and reliable method for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The provided protocol, based on established chemical principles, offers a clear pathway for researchers to access this valuable compound. The characterization data, while based on expectations from similar molecules, provides a framework for the analysis and confirmation of the final product. The pyrrolo[2,3-d]pyrimidine scaffold continues to be a fertile ground for drug discovery, and a thorough understanding of the synthesis of its key intermediates is paramount for the advancement of medicinal chemistry.

References

The Strategic Biological Screening of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry. Its intrinsic ability to mimic adenine and interact with ATP-binding sites of various enzymes has rendered it a fertile ground for the development of novel therapeutics.[1][2] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[3] This guide focuses on a specific, yet strategically significant, subset of these compounds: derivatives of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. The introduction of the isopropyl group at the N7 position offers a nuanced approach to modulating solubility, metabolic stability, and target engagement, while the dichloro substitutions at C2 and C4 provide versatile handles for combinatorial library synthesis. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the systematic biological screening of this promising class of molecules.

I. The Rationale for the this compound Core

The selection of the this compound precursor is a deliberate choice rooted in established structure-activity relationship (SAR) principles.

  • The 7H-pyrrolo[2,3-d]pyrimidine Scaffold: As a 7-deazapurine, this core structure is a known hinge-binder for many protein kinases, making it an ideal starting point for the development of kinase inhibitors.[1]

  • The 2,4-Dichloro Substitution: The chlorine atoms at the C2 and C4 positions are excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the rapid generation of diverse chemical libraries by introducing various amines, alcohols, and other nucleophiles at these positions. This chemical tractability is paramount for exploring a wide chemical space and optimizing biological activity.

  • The N7-Isopropyl Group: The N7 position of the pyrrolo[2,3-d]pyrimidine core is a key vector for modifying the physicochemical properties of the molecule. While linear alkyl chains have been explored, the branched isopropyl group can offer distinct advantages:

    • Modulation of Lipophilicity: The isopropyl group can fine-tune the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.

    • Steric Influence: The bulkier isopropyl group can influence the preferred conformation of the molecule and its binding to the target protein, potentially enhancing selectivity.

    • Metabolic Stability: The branched nature of the isopropyl group may confer increased resistance to metabolic degradation compared to linear alkyl chains.

It is important to note that while the isopropyl substitution holds theoretical advantages, some studies on related antimicrobial compounds have suggested that branching at the N7 position did not improve potency, highlighting the empirical nature of drug discovery and the necessity of comprehensive screening.

II. Synthesis of the Core Precursor: this compound

A robust and scalable synthesis of the this compound precursor is the cornerstone of any screening campaign. While a specific, detailed protocol for the N7-isopropylation of the 2,4-dichloro scaffold is not extensively documented in publicly available literature, a reliable synthesis can be extrapolated from established methods for N7-alkylation of the parent heterocycle. The synthesis is typically a two-step process starting from the commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Deprotonation of the Pyrrole Nitrogen

The pyrrole nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is weakly acidic and requires a strong base for deprotonation.

  • Protocol:

    • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, acetonitrile), add a strong base such as sodium hydride (NaH) portion-wise at 0°C.[4]

    • Stir the reaction mixture at 0°C for 30 minutes to an hour to ensure complete deprotonation.

  • Causality: The use of a strong, non-nucleophilic base like NaH is crucial to prevent unwanted side reactions with the electrophilic C2 and C4 positions. The anhydrous conditions are essential as NaH reacts violently with water.

Step 2: N7-Isopropylation

The resulting anion is a potent nucleophile that readily reacts with an alkylating agent.

  • Protocol:

    • To the solution from Step 1, slowly add 2-iodopropane (isopropyl iodide) at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: 2-iodopropane is a suitable alkylating agent. The reaction follows a standard SN2 mechanism. Purification by column chromatography is necessary to remove any unreacted starting material and byproducts.

III. Biological Screening Strategies

The biological screening of derivatives synthesized from the this compound precursor should be guided by the known activities of the broader pyrrolopyrimidine class. A tiered approach, starting with broad primary screens and progressing to more focused secondary and mechanistic assays, is recommended.

A. Anticancer Screening

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[5]

The initial step is to assess the general cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.

  • Experimental Protocol (MTT Assay):

    • Seed cancer cells (e.g., MDA-MB-468 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.[5]

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

  • Data Presentation:

Compound IDCancer Cell LineIC50 (µM)
8a MDA-MB-468>100
8h MDA-MB-46821.34
8j MDA-MB-46815.67
9h MDA-MB-46810.12
9i MDA-MB-4688.98
9j MDA-MB-4687.65
9m MDA-MB-4689.32
9n MDA-MB-4686.87
9o MDA-MB-4686.54
Doxorubicin MDA-MB-4686.17
A selection of previously reported data for other substituted pyrrolo[2,3-d]pyrimidines to illustrate typical data presentation.[5][6]

Given the structural similarity of the pyrrolo[2,3-d]pyrimidine core to ATP, a primary mechanism of anticancer activity is often through the inhibition of protein kinases.[1]

  • Experimental Workflow:

Kinase_Inhibition_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Selectivity cluster_2 Mechanism of Action Broad_Panel Broad Kinase Panel (e.g., 96-well format) IC50_Determination IC50 Determination for Active Kinases Broad_Panel->IC50_Determination Identify Hits Selectivity_Profiling Selectivity Profiling (against related kinases) IC50_Determination->Selectivity_Profiling Confirm Potency Cellular_Assays Cellular Target Engagement (e.g., Western Blot for phospho-substrate) Selectivity_Profiling->Cellular_Assays Validate Selectivity Enzyme_Kinetics Enzyme Kinetic Studies (e.g., ATP competition) Cellular_Assays->Enzyme_Kinetics Elucidate MOA

Caption: Kinase Inhibition Screening Workflow.

  • Key Kinase Targets for Pyrrolo[2,3-d]pyrimidines:

    • Cyclin-Dependent Kinases (CDKs): Particularly CDK9, which is involved in transcriptional regulation.[7]

    • p21-Activated Kinase 4 (PAK4): Implicated in various oncogenic signaling pathways.[8]

    • Epidermal Growth Factor Receptor (EGFR): A well-known target in non-small cell lung cancer.[9]

    • Interleukin-2-inducible T-cell Kinase (Itk): A target for T-cell malignancies and autoimmune diseases.[10]

  • Typical Kinase Inhibition Data:

Compound IDTarget KinaseIC50 (nM)
5k EGFR40
5k Her285
5k VEGFR2112
5k CDK2204
Sunitinib VEGFR2261
Data for a multi-targeted pyrrolo[2,3-d]pyrimidine derivative to exemplify data presentation.[1][11]
B. Antiviral Screening

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have also shown promise as antiviral agents, particularly against RNA viruses.

A cell-based assay measuring the inhibition of viral replication is a common primary screen.

  • Experimental Protocol (Reporter Virus Assay):

    • Seed host cells (e.g., Vero cells) in 96-well plates.

    • Pre-incubate the cells with various concentrations of the test compounds.

    • Infect the cells with a reporter virus (e.g., a Zika virus expressing a luciferase or fluorescent protein).

    • After a defined incubation period (e.g., 48 hours), measure the reporter signal.

    • Simultaneously, assess cell viability using an orthogonal assay (e.g., CellTiter-Glo®) to determine the cytotoxic concentration (CC50).

    • Calculate the half-maximal effective concentration (EC50) and the selectivity index (SI = CC50/EC50).

  • Signaling Pathway Context for Antiviral Activity:

Antiviral_Mechanism cluster_0 Viral Lifecycle Entry Viral Entry Replication Viral Genome Replication (RNA-dependent RNA polymerase) Entry->Replication Assembly Viral Assembly Replication->Assembly Egress Viral Egress Assembly->Egress Compound Pyrrolo[2,3-d]pyrimidine Derivative Compound->Replication Potential Inhibition

Caption: Potential Inhibition of Viral Replication.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The strategic combination of a known pharmacophore with a synthetically versatile dichlorination pattern and a modulating N7-isopropyl group provides a rich chemical space for exploration. A systematic biological screening approach, encompassing broad cytotoxicity panels, targeted kinase inhibition assays, and relevant antiviral screens, is essential to unlock the full potential of these derivatives. Future work should focus on elucidating the specific structure-activity relationships associated with the N7-isopropyl group to guide the rational design of next-generation drug candidates.

V. References

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Google Patents. --INVALID-LINK--

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. --INVALID-LINK--

  • Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. PubMed. --INVALID-LINK--

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. MDPI. --INVALID-LINK--

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. --INVALID-LINK--

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. National Institutes of Health. --INVALID-LINK--

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. --INVALID-LINK--

  • Synthesis and Biological evaluation of pyrrolo [ 2 , 3-d ] pyrimidine derivatives as antibacterial and antiviral. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-Biological-evaluation-of-pyrrolo---INVALID-LINK--

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. National Institutes of Health. --INVALID-LINK--

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. --INVALID-LINK--

  • 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. ChemicalBook. --INVALID-LINK--

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. --INVALID-LINK--

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar. --INVALID-LINK--

  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka. --INVALID-LINK--

  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Biochemical Reagent. MedChemExpress. --INVALID-LINK--

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. National Institutes of Health. --INVALID-LINK--

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. ResearchGate. --INVALID-LINK--

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. --INVALID-LINK--

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. --INVALID-LINK--

  • Discovery of pyrrolo[2,3-d]pyrimidin-4-one derivative YCH3124 as a potent USP7 inhibitor for cancer therapy. PubMed. --INVALID-LINK--

  • novel method of manufacturing 4-chloro-7h-pyrrolo[2,3-d]pyrimidine. Justia Patents. --INVALID-LINK--

  • Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds. Google Patents. --INVALID-LINK--0170233397A1/en)

References

The Strategic Deployment of 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Scaffold in an Era of Targeted Therapy

The 7-deazapurine core, represented by the pyrrolo[2,3-d]pyrimidine scaffold, has firmly established itself as a "privileged structure" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively compete for the ATP-binding sites of numerous protein kinases, which are pivotal regulators of cellular signaling pathways.[1] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile and highly reactive intermediate, serving as a cornerstone for the synthesis of a multitude of kinase inhibitors.[2][3]

This guide focuses on a specific, strategically important variant: 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine . The introduction of the isopropyl group at the N7 position of the pyrrole ring is not a trivial modification. It serves several critical functions that can be exploited by the discerning medicinal chemist:

  • Steric Hindrance and Selectivity: The bulky isopropyl group can introduce conformational constraints on the molecule, influencing how it docks into the ATP-binding pocket. This can be leveraged to achieve selectivity for a specific kinase or kinase family, steering the inhibitor away from off-target interactions that could lead to adverse effects.

  • Modulation of Physicochemical Properties: The lipophilic nature of the isopropyl group can enhance membrane permeability and oral bioavailability, crucial parameters for the development of orally administered drugs.

  • Blocking Metabolic Action: The N7 position of the purine ring is susceptible to metabolic degradation. Alkylation at this position, particularly with a sterically hindering group like isopropyl, can block these metabolic pathways, thereby increasing the compound's in vivo half-life.

This technical guide will provide a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, with a focus on the strategic rationale behind its use in the design of next-generation kinase inhibitors.

Core Synthesis: Building the Foundation

The synthesis of the this compound core is a multi-step process that begins with the construction of the parent heterocyclic system, followed by the strategic introduction of the isopropyl group.

Part 1: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The most common and scalable route to the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediate (3) starts from readily available 6-aminouracil (1). The process involves a cyclization reaction followed by chlorination.

Synthesis_Part1 cluster_0 Synthetic Pathway to Dichloro Core 6-aminouracil 6-Aminouracil (1) Intermediate_II 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2) 6-aminouracil->Intermediate_II 1. Chloroacetaldehyde 2. NaHCO₃, H₂O 3. 45-65°C Dichloro_Core 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) Intermediate_II->Dichloro_Core 1. POCl₃ 2. N,N-Diisopropylethylamine 3. 75-90°C

Caption: Synthesis of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) [4]

  • Step 1: Cyclization to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (2)

    • To a reaction vessel, add 6-aminouracil (1) (1.0 equiv) and sodium bicarbonate (1.5 equiv) in water.

    • Heat the mixture to 45-65°C with stirring.

    • Slowly add a solution of chloroacetaldehyde (1.1 equiv) in water.

    • Maintain the reaction temperature for 1-2 hours after the addition is complete.

    • Cool the reaction mixture to room temperature and adjust the pH to 3-4 with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield intermediate (2).

    • Causality: The reaction proceeds via an initial nucleophilic attack of the enamine of 6-aminouracil on chloroacetaldehyde, followed by intramolecular cyclization and dehydration to form the pyrrole ring. The basic conditions facilitated by sodium bicarbonate are crucial for the initial nucleophilic addition.

  • Step 2: Chlorination to 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (3)

    • Suspend the intermediate (2) (1.0 equiv) in phosphorus oxychloride (POCl₃) (9.0-13.0 equiv).

    • Add N,N-diisopropylethylamine (DIPEA) (1.2-1.8 weight equiv) as a catalyst.

    • Heat the reaction mixture to 75-90°C and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and carefully quench by pouring it onto ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield the final product (3).

    • Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl groups of the pyrimidinedione into chlorides. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction and to catalyze the transformation.

Part 2: N-Isopropylation of the Pyrrole Ring

With the dichloro core (3) in hand, the next critical step is the alkylation of the pyrrole nitrogen to introduce the isopropyl group. This is typically achieved via a nucleophilic substitution reaction.

Synthesis_Part2 cluster_1 N-Isopropylation Dichloro_Core 2,4-Dichloro-7H-pyrrolo [2,3-d]pyrimidine (3) Final_Product 2,4-Dichloro-7-isopropyl-7H-pyrrolo [2,3-d]pyrimidine (4) Dichloro_Core->Final_Product 1. NaH or K₂CO₃ 2. 2-iodopropane or 2-bromopropane 3. DMF or THF, 0°C to RT

Caption: N-Isopropylation of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core.

Experimental Protocol: Synthesis of this compound (4) (Method adapted from similar N-alkylation procedures)[5]

  • Step 1: Deprotonation of the Pyrrole Nitrogen

    • Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (3) (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv), in portions. Alternatively, a milder base like potassium carbonate (K₂CO₃, 2-3 equiv) can be used, often requiring higher temperatures.

    • Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation, forming the corresponding sodium or potassium salt.

    • Causality: The pyrrole proton is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile, ready to react with an electrophile. The choice of base and solvent is critical; strong bases like NaH ensure complete deprotonation at low temperatures, while weaker bases may require heating, which could lead to side reactions.

  • Step 2: Alkylation with an Isopropyl Halide

    • To the cooled solution of the deprotonated intermediate, add 2-iodopropane or 2-bromopropane (1.1-1.5 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight until the starting material is consumed (monitored by TLC or LC-MS).

    • Causality: The anionic pyrrole nitrogen attacks the electrophilic carbon of the isopropyl halide in an SN2 reaction, displacing the halide and forming the N-C bond. 2-iodopropane is generally more reactive than 2-bromopropane.

  • Step 3: Work-up and Purification

    • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound (4) as a solid.

Strategic Derivatization: Building Complexity and Tuning Activity

The this compound scaffold is a platform for diversification. The two chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functional groups.

A key principle governing the derivatization of this scaffold is the differential reactivity of the C4 and C2 positions. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This regioselectivity can be exploited for sequential and controlled functionalization.

Derivatization_Strategy Core 2,4-Dichloro-7-isopropyl-7H-pyrrolo [2,3-d]pyrimidine (4) C4_Sub C4-Substituted Intermediate (5) Core->C4_Sub Mild Conditions (e.g., R¹-NH₂, DIPEA, IPA, 75°C) C4 is more reactive C2_Sub C2-Substituted Intermediate (7) Core->C2_Sub Palladium Catalysis (e.g., Buchwald-Hartwig Amination) C2 can be targeted C2_C4_Sub C2,C4-Disubstituted Product (6) C4_Sub->C2_C4_Sub Forced Conditions (e.g., R²-NH₂, higher temp.) or (e.g., Suzuki Coupling)

Caption: General derivatization strategies for the this compound core.

Selective C4-Substitution via SNAr

The greater reactivity of the C4-chloro group allows for its selective displacement under relatively mild conditions. This is the most common first step in the synthesis of kinase inhibitors based on this scaffold.

Experimental Protocol: Selective C4-Amination [6]

  • Reaction Setup:

    • Dissolve this compound (4) (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv) in a suitable solvent such as isopropanol (IPA) or n-butanol.

    • Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2-3 equiv), to scavenge the HCl generated.

  • Reaction Conditions:

    • Heat the reaction mixture to 70-80°C and stir for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 2-chloro-4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

    • Causality: The electron-withdrawing nature of the pyrimidine ring and the adjacent nitrogen atoms activates the C4 position for nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, which is more stable for C4-attack compared to C2-attack.

C2-Functionalization: Introducing Diversity

Once the C4 position is functionalized, the less reactive C2-chloro group can be displaced or modified, often requiring more forcing conditions or the use of transition metal catalysis.

a) C2-Substitution via SNAr:

This requires more forcing conditions than C4-substitution, such as higher temperatures or the use of a stronger nucleophile.

b) C2-Arylation/Alkylation via Suzuki-Miyaura Cross-Coupling:

Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing carbon-carbon bonds at the C2 position.

Experimental Protocol: C2-Arylation via Suzuki Coupling [7]

  • Reaction Setup:

    • In a reaction vessel, combine the 2-chloro-4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)₂Cl₂, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

    • Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water.

  • Reaction Conditions:

    • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to 80-100°C under an inert atmosphere for several hours until the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction and partition between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-aryl-4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine product.

    • Causality: The palladium catalyst undergoes oxidative addition into the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of ligand is crucial for stabilizing the palladium complex and facilitating the catalytic cycle.

Applications in Kinase Inhibitor Design: Case Studies

The 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for several important kinase families.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in a range of autoimmune diseases and cancers. The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore for JAK inhibitors.

While the approved JAK inhibitor Tofacitinib features a 7H-pyrrolo[2,3-d]pyrimidine core, extensive research has explored modifications at the N7 position to improve selectivity and pharmacokinetic properties. The introduction of an isopropyl group can influence the selectivity profile across the JAK family.

Compound/DrugTarget(s)IC₅₀ (nM)Therapeutic AreaReference
TofacitinibJAK1, JAK2, JAK31, 20, 112Rheumatoid Arthritis[2]
AbrocitinibJAK1~29Atopic Dermatitis[8]
Selective JAK3 Inhibitor (9a)JAK30.29Rheumatoid Arthritis[9]

Note: The table includes examples of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors to illustrate the potency and selectivity that can be achieved with this scaffold. Specific data for 7-isopropyl derivatives is often proprietary but the design principles apply.

The rationale for using an isopropyl group in this context is to potentially enhance selectivity for a specific JAK isozyme by exploiting subtle differences in the shape and size of their ATP-binding pockets.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are a key driver in non-small cell lung cancer (NSCLC). The pyrrolo[2,3-d]pyrimidine scaffold has been used to develop both reversible and covalent irreversible inhibitors of EGFR.

A recent study on fourth-generation EGFR inhibitors targeting triple mutations (e.g., L858R/T790M/C797S) highlighted the impact of substitution at a position analogous to the N7 of the pyrrolo[2,3-d]pyrimidine core. While smaller substituents were well-tolerated, the introduction of a bulky isopropyl group led to a significant decrease in potency.[10] This underscores the critical role of steric bulk in achieving optimal binding and the need for careful tuning of substituents.

CompoundTargetIC₅₀ (nM)Cell LineReference
Compound 32h (with N-isopropyl)EGFR L858R/T790M/C797S84.7Ba/F3[10]
Compound 32f (with N-cyclopropyl)EGFR L858R/T790M/C797S<0.3Ba/F3[10]
OsimertinibEGFR T790M0.6Ba/F3[10]

This example serves as a valuable lesson in structure-activity relationships (SAR), demonstrating that while the isopropyl group can be beneficial in some contexts, it can be detrimental in others. This highlights the importance of empirical testing and structure-guided design.

Other Kinase Targets

The versatility of the this compound scaffold extends beyond JAK and EGFR inhibitors. It has been explored for the development of inhibitors against a range of other kinases, including:

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Involved in macrophage regulation and implicated in cancer and inflammatory diseases.[11]

  • Interleukin-2-inducible T-cell Kinase (ITK): A key signaling molecule in T-cells and a target for autoimmune and inflammatory diseases.[6]

  • p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers and involved in cell proliferation and survival.[12]

In each of these cases, the 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine core provides a robust starting point for the synthesis of libraries of compounds for screening and lead optimization.

Conclusion and Future Perspectives

The this compound scaffold is a powerful tool in the arsenal of the modern medicinal chemist. Its strategic advantages, including the ability to modulate selectivity, improve physicochemical properties, and block metabolic degradation, make it a highly attractive starting point for the design of novel kinase inhibitors. The synthetic routes to this core and its subsequent derivatization are well-established, allowing for the rapid generation of diverse compound libraries.

As our understanding of the kinome and its role in disease continues to expand, the demand for selective and potent kinase inhibitors will only grow. The principles of rational drug design, guided by structural biology and a deep understanding of structure-activity relationships, will be paramount. The this compound scaffold, with its inherent versatility and tunable properties, is poised to remain a key player in the development of the next generation of targeted therapies.

References

The Strategic Intermediate: A Technical Guide to 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 4, 2026 – In the landscape of modern drug discovery, particularly in the realm of targeted cancer therapy, the strategic design and synthesis of molecular intermediates are paramount. This guide provides an in-depth technical overview of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key building block whose structural features are pivotal for the development of next-generation kinase inhibitors.

Introduction: The Significance of the 7-Substituted Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in medicinal chemistry, often referred to as a 7-deazapurine due to its structural similarity to endogenous purines. This characteristic allows it to function as a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. The nitrogen atom at the 7-position of the purine core is replaced by a carbon in this scaffold, providing a vector for substitution that can be exploited to fine-tune the molecule's physicochemical and pharmacokinetic properties.

The introduction of an isopropyl group at the 7-position, as seen in this compound, serves a dual purpose. Firstly, the lipophilic nature of the isopropyl group can enhance cell membrane permeability and improve oral bioavailability. Secondly, the steric bulk of the isopropyl group can modulate the binding affinity and selectivity of the final drug candidate for its target kinase.

Physicochemical Properties and Identification

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for regulatory purposes.

PropertyValueSource
CAS Number 1227635-12-2[1]
Molecular Formula C₉H₉Cl₂N₃MySkinRecipes
Molecular Weight 230.09 g/mol Calculated
Appearance White to off-white solidInferred from parent compound
Solubility Soluble in organic solvents such as IPA[2]

Note: Some properties are inferred from the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, due to limited publicly available data for the 7-isopropyl derivative.

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually based on the N-alkylation of the parent heterocycle, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The choice of reagents and reaction conditions is critical to ensure selective alkylation at the N7 position of the pyrrole ring and to minimize side reactions.

Retrosynthetic Analysis

The logical disconnection for the target molecule is at the N7-isopropyl bond, leading back to the readily available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and an isopropyl electrophile.

Retrosynthesis Target This compound Intermediate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Target->Intermediate N-Alkylation Reagent Isopropylating Agent (e.g., 2-bromopropane) Target->Reagent

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: N-Isopropylation

Principle: The deprotonation of the pyrrole nitrogen in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with a suitable base generates a nucleophilic anion, which then undergoes a nucleophilic substitution reaction with an isopropyl halide.

Step-by-Step Methodology:

  • Preparation: To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). A common choice of base would be sodium hydride (NaH).

  • Deprotonation: Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the pyrrole nitrogen.

  • Alkylation: Add 2-bromopropane or 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Development: Intermediate for Kinase Inhibitors

The utility of this compound as a strategic intermediate is exemplified by its application in the synthesis of potent kinase inhibitors. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are key reactive handles that allow for sequential and regioselective nucleophilic aromatic substitution reactions.

Case Study: Synthesis of an ALK2 Kinase Inhibitor

A notable application of this compound is its use as a starting material in the synthesis of Activin receptor-like kinase 2 (ALK2) inhibitors. A Chinese patent (CN117529315A) discloses a synthetic route where this intermediate is a key reactant.[2]

In this process, this compound is reacted with 1-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-amine in isopropanol (IPA) with N,N-diisopropylethylamine (DIPEA) as a base.[2] This reaction proceeds via a nucleophilic aromatic substitution, where the amine of the imidazole derivative displaces one of the chlorine atoms on the pyrimidine ring, likely the more reactive C4-chloro substituent.

Kinase_Inhibitor_Synthesis A 2,4-dichloro-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine C Intermediate Product A->C B 1-(3,4,5-trimethoxyphenyl)- 1H-imidazol-4-amine B->C DIPEA, IPA, reflux D Further Elaboration C->D E Final ALK2 Inhibitor D->E

Caption: Synthetic pathway towards an ALK2 inhibitor.

This example underscores the strategic importance of the title compound, where the 7-isopropyl group is pre-installed to confer desirable properties, and the two chloro groups provide the necessary reactivity for subsequent diversification and elaboration into the final active pharmaceutical ingredient.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety precautions for the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, should be considered as a minimum standard. It is classified as an irritant and may be harmful if swallowed, causing skin and serious eye irritation.

Recommended Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and strategically designed intermediate in the field of medicinal chemistry. Its 7-deazapurine core, coupled with the lipophilic and sterically defined 7-isopropyl group and the reactive chloro-substituents, makes it an ideal starting material for the synthesis of sophisticated kinase inhibitors. As the demand for targeted therapeutics continues to grow, the importance of such well-designed molecular building blocks will undoubtedly increase, paving the way for the discovery and development of novel and effective treatments for a range of diseases.

References

Solubility of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. While specific quantitative solubility data for this derivative is not extensively published, this document synthesizes information on the parent compound, the influence of alkyl substitutions on solubility, and established methodologies for solubility determination to offer a robust predictive framework and practical experimental guidance for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

This compound belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, which are renowned for their diverse biological activities and serve as core scaffolds in the development of targeted therapies, including kinase inhibitors. The journey of a novel chemical entity from synthesis to a viable drug product is intricately linked to its solubility. Poor solubility can lead to challenges in:

  • Synthetic Chemistry: Inefficient reactions, difficult purifications, and low yields.

  • Preclinical Development: Inaccurate assessment of biological activity in in vitro assays and poor bioavailability in in vivo studies.

  • Formulation: Difficulties in developing suitable oral or parenteral dosage forms.

Understanding and characterizing the solubility of key intermediates like this compound is therefore a foundational step in any successful research and development program.

Physicochemical Profile and the Influence of the Isopropyl Group

To predict the solubility of this compound, we must first understand the properties of its parent scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and then consider the impact of the N-7 isopropyl substitution.

Property2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Parent Compound)Predicted Impact of 7-Isopropyl GroupThis compound (Target Compound)
Molecular Formula C₆H₃Cl₂N₃[1][2]Addition of C₃H₇C₉H₉Cl₂N₃
Molecular Weight ~188.02 g/mol [1][2]Increase~230.10 g/mol
Appearance White to yellow crystalline solid[2]Likely a crystalline solidCrystalline solid
Polarity Polar, due to the pyrimidine and pyrrole nitrogen atoms and chloro substituents.The isopropyl group is a nonpolar alkyl substituent. Its addition will decrease the overall polarity of the molecule.Moderately polar
Hydrogen Bonding The N-7 position has a hydrogen atom that can act as a hydrogen bond donor. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.The isopropyl group replaces the N-7 hydrogen, removing a key hydrogen bond donor site. This significantly reduces the potential for intermolecular hydrogen bonding.Primarily a hydrogen bond acceptor.

The introduction of an isopropyl group at the N-7 position is a critical modification that is expected to significantly alter the solubility profile. The replacement of the hydrogen-bond-donating N-H group with a lipophilic alkyl group will likely decrease solubility in polar, protic solvents (like water and alcohols) and increase solubility in nonpolar and moderately polar aprotic solvents.[3][4]

Theoretical Solubility Profile

Based on the principle of "like dissolves like" and the structural modifications discussed above, we can predict the qualitative solubility of this compound in a range of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterLow to ModerateThe loss of the N-H hydrogen bond donor will reduce favorable interactions with protic solvents. The parent compound is soluble in methanol, so some solubility is expected.[5] It is predicted to be sparingly soluble in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl AcetateGood to HighThese solvents can act as hydrogen bond acceptors, interacting with the pyrrolo[2,3-d]pyrimidine core. The increased lipophilicity from the isopropyl group should enhance solubility in solvents like THF and Ethyl Acetate compared to the parent compound. The parent compound is soluble in DMSO and ethyl acetate.[5]
Nonpolar Toluene, Hexanes, Dichloromethane (DCM)Moderate to GoodThe presence of the nonpolar isopropyl group will increase van der Waals interactions with nonpolar solvents, leading to improved solubility compared to the parent compound.

Experimental Determination of Solubility

A systematic approach to experimentally determining solubility is essential for obtaining reliable data. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[6] This method is prone to yielding supersaturated solutions, which may overestimate the true solubility.[6]

G Kinetic Solubility Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare high-concentration stock solution (e.g., 10-20 mM in DMSO) add_stock Add small aliquots of stock solution to the buffer-filled wells stock->add_stock plate Dispense aqueous buffer (e.g., PBS) into a 96-well plate plate->add_stock incubate Incubate and shake for a short period (e.g., 1-2 hours) add_stock->incubate detect Measure turbidity using nephelometry or UV-Vis spectroscopy incubate->detect precip_point Identify the concentration at which precipitation occurs detect->precip_point result Report kinetic solubility value precip_point->result

Caption: Workflow for kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[7] The shake-flask method is the gold standard for this determination.[7]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mmol/L.

G Thermodynamic Solubility Workflow (Shake-Flask) start Add excess solid compound to solvent shake Agitate at constant temperature (24-72h) to reach equilibrium start->shake separate Separate solid from supernatant (centrifugation/filtration) shake->separate quantify Dilute supernatant and quantify concentration via HPLC separate->quantify end Report thermodynamic solubility quantify->end

Caption: Workflow for thermodynamic solubility determination.

Predictive Models for Solubility

While experimental determination is definitive, computational models can provide valuable early insights into solubility.

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate chemical structure with physical properties.[8] Machine learning algorithms can be trained on datasets of known solubilities to predict the solubility of new compounds based on molecular descriptors.[9][10]

  • Thermodynamic Models: Approaches like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to predict solubility from first principles, without the need for large training datasets.[10]

These predictive tools can aid in solvent selection for synthesis, crystallization, and formulation, thereby reducing experimental workload.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is not available, the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Solvent Safety: Adhere to the specific safety protocols for each organic solvent used, paying close attention to flammability, toxicity, and proper disposal procedures.

Conclusion

References

Potential biological targets of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to Target Deconvolution for 7H-Pyrrolo[2,3-d]pyrimidine Analogs

Abstract: The 7H-pyrrolo[2,3-d]pyrimidine nucleus is a cornerstone scaffold in modern medicinal chemistry, recognized for its remarkable versatility and clinical success. Structurally, it is a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), which allows its derivatives to act as potent ATP-competitive inhibitors for a vast array of protein kinases.[1][2][3] This privileged structure has led to the development of approved therapeutics for inflammatory diseases and cancers.[1] This guide provides drug discovery researchers and scientists with a comprehensive, experience-driven framework for the systematic identification, validation, and characterization of novel biological targets for analogs derived from the 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine core. We will move beyond a simple literature review to detail the strategic rationale and step-by-step protocols for a multi-tiered approach, encompassing in silico prediction, broad-panel biochemical screening, and rigorous cellular target validation to ensure a high-confidence deconvolution of a compound's mechanism of action.

Part 1: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Kinase Hinge-Binding Motif

The inherent power of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its structural mimicry of adenine.[3][4] This allows it to effectively occupy the ATP-binding pocket of protein kinases, a superfamily of enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins. The pyrrole nitrogen and the pyrimidine N1 and N3 atoms act as key hydrogen bond donors and acceptors, forming canonical interactions with the "hinge region" of the kinase domain, which is the conserved backbone that connects the N- and C-lobes of the enzyme. This fundamental binding mode is the foundation upon which potency and selectivity are built.

While the core scaffold provides the anchor, the substituents at the C2, C4, and C5 positions dictate the ultimate biological activity and selectivity profile. The specific analog class in focus, derived from a this compound precursor, offers two primary reactive sites (C2 and C4) for nucleophilic substitution, enabling the generation of diverse chemical libraries.

Published research has demonstrated that this scaffold is a promiscuous binder across the kinome, with analogs showing potent activity against numerous kinase families. Key examples that have been progressed to clinical evaluation or are subjects of intense research include inhibitors of:

  • Janus Kinases (JAKs): JAK1, JAK2, and JAK3 are critical mediators of cytokine signaling. Pyrrolo[2,3-d]pyrimidine-based inhibitors like Tofacitinib (a JAK1/3 inhibitor) are approved for treating rheumatoid arthritis.[5][6][7] Strategic modifications can modulate selectivity across the JAK family.[5][6]

  • Receptor Tyrosine Kinases (RTKs): This class includes EGFR and VEGFR, which are central drivers of cell proliferation and angiogenesis in cancer.[2][8] Analogs have been developed as potent inhibitors of these targets.[2][8][9]

  • Non-Receptor Tyrosine Kinases: This group includes Interleukin-2-inducible T-cell Kinase (Itk), a key target for inflammatory and autoimmune diseases.[10]

  • Other Kinases: The scaffold has also yielded inhibitors for p21-Activated Kinase 4 (PAK4), Cyclin-Dependent Kinases (CDKs), Her2, and Focal Adhesion Kinase (FAK).[9][11][12][13]

Beyond kinases, the scaffold's versatility extends to other targets such as DNA gyrase B and dual-target inhibitors like JAK/HDAC inhibitors, showcasing its broad therapeutic potential.[14][15][16]

Part 2: A Systematic Workflow for Target Identification & Validation

Identifying the specific target(s) of a novel analog is a critical step in drug development. A compound's efficacy and toxicity are direct consequences of its protein interactions. The following workflow provides a logical, multi-layered approach to move from a novel compound to a validated biological target.

Step 1: In Silico Target Prediction & Profiling

The Causality: Before committing to expensive and time-consuming wet lab experiments, computational methods provide a cost-effective strategy to generate initial hypotheses and narrow the field of potential targets. By comparing the structure of a novel analog to databases of known ligands, we can predict a ranked list of likely protein targets.

Methodology: Chemical Similarity and Reverse Docking

  • Chemical Similarity Searching: Utilizes algorithms (e.g., Tanimoto coefficient) to compare the 2D or 3D structure of the query compound against databases of compounds with known biological activities (e.g., ChEMBL, PubChem). The principle is that structurally similar molecules are likely to have similar biological targets.

  • Reverse Docking: Instead of docking a library of compounds to a single target, this method docks a single compound (the analog) against a library of protein structures. The binding affinity scores are used to rank potential targets.

Protocol: Conceptual Workflow for Target Prediction

  • Input: Obtain the 2D structure (SMILES format) of the this compound analog.

  • Tool Selection: Utilize a web-based server like SwissTargetPrediction. These platforms integrate both similarity searching and machine learning models trained on known ligand-target data.

  • Execution: Submit the SMILES string to the server. The algorithm will calculate the similarity to known active ligands for hundreds of human proteins.

  • Analysis: The output is typically a ranked list of potential targets, often grouped by protein class (e.g., kinases, G-protein coupled receptors). Pay closest attention to the highest-ranked kinases, given the scaffold's known predisposition.

Visualization: In Silico Prediction Workflow

G cluster_0 In Silico Prediction Compound Analog Structure (SMILES) Server Prediction Server (e.g., SwissTargetPrediction) Compound->Server Database Ligand-Target Databases (e.g., ChEMBL) Database->Server RankedList Ranked List of Potential Targets Server->RankedList Similarity Scoring & Reverse Docking

Caption: Workflow for computational target hypothesis generation.

Step 2: In Vitro Biochemical Confirmation

The Causality: In silico predictions are hypotheses that require experimental validation. The most direct way to confirm if a compound inhibits a predicted kinase is to test it in a purified, cell-free biochemical assay. This approach isolates the interaction between the compound and the kinase, eliminating the complexities of a cellular environment.

Methodology: Broad-Panel Kinase Screening The most efficient method is to screen the analog against a large panel of purified kinases. Commercial services (e.g., Eurofins DiscoverX, Promega) offer panels covering hundreds of kinases from across the human kinome. The standard experiment measures the percent inhibition at a single, high concentration of the compound (e.g., 1 or 10 µM). Hits from this primary screen are then followed up with dose-response curves to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol: Representative Kinase Inhibition Assay (ADP-Glo™) This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescent signal.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing the purified kinase and its specific substrate peptide in reaction buffer.

    • Add 0.5 µL of the test analog at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.

    • Initiate the reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and then uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Data Presentation: Hypothetical Kinase Panel Results

Target Kinase% Inhibition @ 1 µMIC50 (nM)Kinase Family
JAK2 98% 15 Tyrosine Kinase
JAK3 95% 25 Tyrosine Kinase
EGFR 85% 150 Tyrosine Kinase
PAK4 75% 450 Ser/Thr Kinase
CDK2 12%>10,000Ser/Thr Kinase
SRC 8%>10,000Tyrosine Kinase

This table clearly identifies JAK2, JAK3, EGFR, and PAK4 as primary hits for further investigation.

Step 3: Cellular Target Engagement & Pathway Validation

The Causality: A compound may potently inhibit a purified enzyme but fail to work in a living cell due to poor cell permeability, rapid efflux, or off-target effects. Therefore, it is essential to confirm that the compound engages its intended target in a cellular context and produces the expected downstream biological consequence.

Methodology 1: Cellular Thermal Shift Assay (CETSA®) CETSA is a powerful technique to directly measure target engagement in cells or tissues. The principle is that when a ligand (the analog) binds to its target protein, it confers thermal stability. When heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with the test analog (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1 hour.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into different PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. A room temperature (RT) sample serves as the unheated control.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by Western blot using a specific antibody.

  • Interpretation: In the DMSO-treated samples, the protein band will disappear as the temperature increases. In the analog-treated samples, the protein band will persist at higher temperatures, demonstrating stabilization and thus target engagement.

Visualization: CETSA Experimental Workflow

G cluster_1 Cellular Thermal Shift Assay (CETSA) A Treat Cells (Analog vs. DMSO) B Lyse Cells A->B C Heat Lysate Aliquots (Temperature Gradient) B->C D Centrifuge to Pellet Aggregated Proteins C->D E Analyze Soluble Fraction (Supernatant) via Western Blot D->E F Result: Thermal Shift Indicates Target Engagement E->F

Caption: Workflow for confirming target engagement using CETSA.

Methodology 2: Downstream Pathway Analysis The most definitive functional validation is to show that target inhibition leads to the expected change in a downstream signaling pathway. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known, direct substrate.

Example Case: Validating JAK2 Inhibition The JAK-STAT pathway is a well-characterized signaling cascade. Upon cytokine stimulation, JAK2 phosphorylates itself and then phosphorylates the STAT3 transcription factor. An effective JAK2 inhibitor should block this event.

Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

  • Cell Culture & Starvation: Culture a cytokine-responsive cell line (e.g., HEL cells, which have a constitutively active JAK2 mutation). If using a non-mutant line, serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the JAK2-inhibiting analog for 1-2 hours.

  • Stimulation: If required, stimulate the cells with a relevant cytokine (e.g., IL-6 or IFNγ) for 15-30 minutes to activate the JAK-STAT pathway. Include an unstimulated control.

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot:

    • Separate equal amounts of protein lysate on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe one membrane with an antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Probe a parallel membrane (or strip and re-probe the same one) with an antibody for total STAT3. This is a critical loading control to ensure that changes in the phospho-signal are not due to changes in the total amount of STAT3 protein.

  • Analysis: Visualize the bands. A potent and specific JAK2 inhibitor will show a dose-dependent decrease in the p-STAT3 signal, with no effect on the total STAT3 signal.

Visualization: JAK-STAT Signaling Pathway Inhibition

G cluster_n Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Analog Inhibitor->JAK2 INHIBITS

Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine analog.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold remains a highly valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The success of any drug discovery program, however, hinges on the unambiguous identification of a compound's true biological targets. By employing a disciplined, hierarchical approach—beginning with broad in silico profiling, followed by definitive in vitro biochemical screening, and culminating in robust cellular target engagement and pathway modulation assays—researchers can confidently deconvolute the mechanism of action for novel analogs. This strategic workflow not only validates primary targets but also helps identify potential off-targets early in the discovery process, ultimately enabling the design of more potent, selective, and safer medicines.

References

Methodological & Application

Application Notes and Protocols for N-isopropylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-isopropylation

The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[1] Its structural resemblance to purine allows it to function as a versatile pharmacophore. The N-alkylation of the pyrrole nitrogen (N-7) is a key step in the diversification of this scaffold, enabling the modulation of solubility, metabolic stability, and target engagement. Specifically, the introduction of an isopropyl group at the N-7 position can impart desirable lipophilicity and steric bulk, influencing the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides detailed, field-proven protocols for the N-isopropylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, offering researchers a reliable roadmap for this critical transformation. We will delve into two primary methodologies: a classical approach utilizing alkyl halides and a strong base, and an alternative strategy employing the Mitsunobu reaction for instances where milder conditions are paramount.

Chemical Logic and Workflow Overview

The N-isopropylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine hinges on the deprotonation of the pyrrole nitrogen, which possesses a pKa that necessitates the use of a sufficiently strong base to generate the corresponding nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an appropriate isopropylating agent.

Diagram 1: General Workflow for N-isopropylation

N-isopropylation Workflow General Workflow for N-isopropylation start Start: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine deprotonation Deprotonation of Pyrrole N-H (Base Selection is Critical) start->deprotonation alkylation Nucleophilic Attack on Isopropylating Agent deprotonation->alkylation workup Reaction Quench & Work-up alkylation->workup purification Purification of Product workup->purification product Product: 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine purification->product

Caption: A high-level overview of the key stages in the N-isopropylation process.

Protocol 1: Classical N-isopropylation with Isopropyl Halide and Sodium Hydride

This protocol is adapted from established procedures for the N-alkylation of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core and represents a robust and high-yielding approach.[2] The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures efficient deprotonation of the pyrrole nitrogen.

Causality of Experimental Choices:
  • Base Selection (Sodium Hydride): The pyrrole N-H in the 7-azaindole scaffold is sufficiently acidic to be deprotonated by strong bases like NaH. The use of a 60% dispersion in mineral oil is standard for safety and ease of handling; the mineral oil is typically removed before the reaction.

  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and can solvate both the starting material and the intermediate sodium salt. Anhydrous conditions are critical as NaH reacts violently with water.

  • Isopropylating Agent (2-iodopropane): While 2-bromopropane can be used, 2-iodopropane is a more reactive electrophile due to the better leaving group ability of iodide, which can lead to shorter reaction times and/or lower required temperatures.

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the subsequent alkylation is allowed to proceed at room temperature.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

    • Add anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material) to the flask.

  • Reaction Setup:

    • Cool the NaH suspension in THF to 0 °C using an ice bath.

    • In a separate flask, dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF (10 mL per gram).

    • Slowly add the solution of the starting material to the NaH suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete. A cessation of hydrogen evolution should be observed.

  • Alkylation:

    • Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature overnight, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture back to 0 °C with an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no further gas evolution is observed.

    • Add deionized water and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to yield this compound as a solid.[2]

Diagram 2: Chemical Transformation in Protocol 1

Classical N-isopropylation Classical N-isopropylation Reaction sub 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine prod This compound sub->prod reagents + 2-Iodopropane (or 2-Bromopropane) conditions 1. NaH, THF, 0 °C 2. rt, overnight

Caption: The overall chemical transformation for the classical N-isopropylation.

Protocol 2: Mitsunobu Reaction for N-isopropylation

The Mitsunobu reaction offers a milder alternative for N-alkylation, avoiding the use of strong bases.[3] This method is particularly useful for substrates that may be sensitive to harsh basic conditions. The reaction proceeds with the activation of an alcohol (isopropanol) by a phosphine and an azodicarboxylate, followed by nucleophilic attack by the pyrrole nitrogen.

Causality of Experimental Choices:
  • Reagents (PPh₃ and DIAD/DEAD): Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are the classic reagents for the Mitsunobu reaction.[4] They form a phosphonium salt intermediate that activates the alcohol. DIAD is often preferred over DEAD due to its reduced sensitivity.

  • Nucleophile Acidity: The pyrrole N-H is sufficiently acidic to act as a nucleophile in the Mitsunobu reaction.[3]

  • Solvent (Anhydrous THF): As with Protocol 1, anhydrous THF is a suitable solvent for this reaction.

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and triphenylphosphine (1.5 equivalents).

    • Dissolve the solids in anhydrous THF (20 mL per gram of starting material).

  • Reaction Setup:

    • Add isopropanol (1.5 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Mitsunobu Reaction:

    • In a separate dropping funnel, dissolve diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in anhydrous THF (5 mL).

    • Add the DIAD solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C. A color change is typically observed.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification:

    • Purification can be achieved by silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective. The byproducts are generally more polar than the desired product.

Data Presentation: Comparison of Protocols

ParameterProtocol 1: Classical AlkylationProtocol 2: Mitsunobu Reaction
Base Sodium Hydride (strong)Not required
Isopropylating Agent Isopropyl Halide (e.g., 2-iodopropane)Isopropanol
Key Reagents NaH, Isopropyl HalidePPh₃, DIAD (or DEAD)
Typical Solvents THF, DMFTHF, Dioxane
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Key Advantages High-yielding, uses readily available reagentsMilder conditions, avoids strong bases
Potential Challenges Requires strictly anhydrous conditions, handling of NaHStoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification
Substrate Scope BroadGood for base-sensitive substrates

Troubleshooting and Scientific Insights

  • Regioselectivity: For the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, N-alkylation is expected to occur selectively at the N-7 position of the pyrrole ring due to its higher nucleophilicity compared to the pyrimidine nitrogens.

  • Side Reactions: In Protocol 1, incomplete deprotonation can lead to recovery of the starting material. In the Mitsunobu reaction, if the pyrrole nucleophile is not sufficiently acidic, O-alkylation of the phosphine oxide can occur as a side reaction.[3]

  • Purification: The primary challenge in the Mitsunobu reaction is the removal of byproducts. Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide can be removed by filtration.[5]

Conclusion

The N-isopropylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a fundamental transformation in the synthesis of novel drug candidates. The choice between the classical alkylation and the Mitsunobu reaction will depend on the specific requirements of the synthetic route and the stability of the substrate. Both protocols, when executed with care, provide reliable and reproducible methods for obtaining the desired N-7 isopropyl derivative.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its exploration as a core component in a multitude of biologically active molecules, including inhibitors of various kinases. The targeted functionalization of this core is paramount for the development of novel therapeutics. Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. The presence of two distinct chlorine atoms at the C2 and C4 positions offers opportunities for both mono- and di-functionalization, making regioselectivity a key consideration. These notes delve into the mechanistic underpinnings, offer optimized protocols, and provide troubleshooting guidance to ensure successful and reproducible outcomes.

Mechanistic Insights and Regioselectivity

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron species (typically a boronic acid or ester) and an organic halide. The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X R-Pd(II)-X_Ln R-Pd(II)-X (Ln) Oxidative_Addition->R-Pd(II)-X_Ln Transmetalation Transmetalation R-Pd(II)-X_Ln->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'_Ln R-Pd(II)-R' (Ln) Transmetalation->R-Pd(II)-R'_Ln Reductive_Elimination Reductive Elimination R-Pd(II)-R'_Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-R' R-R' (Product) Reductive_Elimination->R-R'

References

Application Notes and Protocols: Buchwald-Hartwright Amination of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its role as a kinase inhibitor backbone.[1] This structural motif is a purine isostere, allowing it to mimic natural purines and interact with a wide array of biological targets, making its derivatives invaluable in the development of novel therapeutics for oncology and inflammatory diseases.[2][3][4] The functionalization of this core, particularly through the formation of carbon-nitrogen (C-N) bonds, is a critical step in the synthesis of a vast number of biologically active compounds.

The Buchwald-Hartwig amination has emerged as a transformative tool for the construction of C-N bonds, offering a versatile and efficient alternative to traditional methods that often suffer from limited substrate scope and harsh reaction conditions.[5][6] This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide has revolutionized the synthesis of arylamines.[5][7][8] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the synthesis of various targeted therapies. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss critical parameters for successful and regioselective amination.

Mechanism and Key Principles of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.[10][11]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Catalytic Cycle Diagram

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Amine Coordination & Deprotonation pd_complex->ligand_exchange R₂NH, Base amido_complex L_nPd(II)(Ar)(NR₂) ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Regioselectivity in Dihalopyrimidines

A key challenge in the functionalization of 2,4-dichloropyrimidines is achieving regioselectivity. The inherent reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5 for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[12] However, this selectivity can be influenced by several factors, including the choice of catalyst, ligand, base, and solvent, as well as the nature of the amine nucleophile. For instance, highly regioselective amination at the C2 position of 2,4-dichloropyridine has been achieved using specific palladium catalysts and ligands.[13][14] In some cases, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely favor C2-selective cross-coupling of 2,4-dichloropyrimidine.[15]

Materials and Methods

Reagents and Equipment
Reagent/EquipmentSpecifications
This compound>98% purity
Amine (e.g., morpholine, aniline)>99% purity
Palladium(II) acetate (Pd(OAc)₂)Catalyst grade
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst grade
XPhos>98% purity
Sodium tert-butoxide (NaOtBu)>98% purity
TolueneAnhydrous, <50 ppm H₂O
Schlenk flask or sealed reaction vialAppropriate size
Magnetic stirrer with heating
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography suppliesSilica gel, appropriate solvents
Experimental Protocol: Mono-amination at the C4-Position

This protocol details the regioselective mono-amination of this compound at the C4 position.

  • Reaction Setup:

    • To a dry Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

    • Add the desired amine (1.1 - 1.5 eq).

    • In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 1-5 mol%) in anhydrous toluene.

  • Reaction Execution:

    • Add the catalyst solution to the reaction flask containing the substrate and amine.

    • Add the base (e.g., NaOtBu, 1.5 - 2.0 eq).

    • Add anhydrous toluene to achieve a suitable concentration (typically 0.1-0.5 M).

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the addition of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Add Reagents: - Substrate - Amine - Catalyst/Ligand - Base - Solvent setup->addition reaction Heat and Stir (80-110 °C) addition->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Quench and Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification end End purification->end

References

Palladium-catalyzed cross-coupling of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound as a key synthetic intermediate. The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] This document details the strategic considerations and provides field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The discussion emphasizes the critical challenge of regioselectivity and explains the mechanistic rationale behind achieving selective functionalization at the C4 and C2 positions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex, high-value molecules.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine, mimics the structure of natural purines, allowing its derivatives to interact with a wide array of biological targets, particularly protein kinases.[2] This structural feature has made it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[3][4][5] The this compound derivative is an exceptionally valuable starting material. The two chlorine atoms serve as versatile leaving groups for sequential and regioselective cross-coupling reactions, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies. The 7-isopropyl group provides solubility and metabolic stability without interfering with the core's biological interactions.

The Central Challenge: Regioselectivity

In cross-coupling reactions involving 2,4-dichloropyrimidines, the two chlorine atoms exhibit differential reactivity. Generally, both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions preferentially occur at the C4 position.[6] This selectivity is attributed to the higher electrophilicity and the more favorable transition state geometry for oxidative addition at the C4-Cl bond, which is adjacent to the electron-donating pyrrole ring nitrogen but para to the pyrimidine N3 nitrogen. In contrast, the C2-Cl bond is flanked by two electron-withdrawing pyrimidine nitrogens. While C4-selectivity is the general rule, achieving C2-selectivity is a significant challenge that may require specialized ligands or reaction conditions to invert the innate reactivity.[6][7]

This guide will focus on leveraging the inherent C4-selectivity for the initial coupling, followed by a second coupling at the less reactive C2 position.

G cluster_0 Sequential Cross-Coupling Strategy A 2,4-dichloro-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine B First Coupling (C4-Selective) (e.g., Suzuki, Buchwald-Hartwig) A->B Partner 1 [Pd Catalyst] C 2-chloro-4-substituted-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine B->C D Second Coupling (C2 Position) (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) C->D Partner 2 [Pd Catalyst] E 2,4-disubstituted-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine D->E

Figure 1: General workflow for the sequential functionalization of the dichloropyrrolopyrimidine core.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organic halide and an organoboron compound.[8] It is particularly valuable for synthesizing biaryl structures common in kinase inhibitors. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[9]

Mechanistic Rationale

The catalytic cycle for the Suzuki coupling proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C4-Cl bond of the pyrrolopyrimidine, forming a Pd(II) complex. This is typically the rate-determining step and the source of regioselectivity.

  • Transmetalation : The organoboron species (e.g., a boronic acid) coordinates to the palladium center. In the presence of a base (like Na₂CO₃ or K₂CO₃), a boronate complex is formed, which facilitates the transfer of the organic group from boron to palladium, displacing the chloride.

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[8]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_trans Ar-Pd(II)L₂(R) pd2_complex->pd2_trans Transmetalation (R-B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-R)

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: C4-Selective Suzuki-Miyaura Coupling

This protocol describes the C4-selective coupling of this compound with a generic arylboronic acid. Microwave irradiation is employed to reduce reaction times and improve yields.[12][13]

Table 1: Reagents and Conditions for C4-Selective Suzuki Coupling

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0246 mgStarting material.
Arylboronic Acid1.1 - 1.2VariesSlight excess ensures complete consumption of the starting material.
Pd(PPh₃)₄0.01 - 0.0511.6 - 57.8 mgCatalyst. Lower loadings (e.g., 0.5 mol%) are often possible with microwave heating.[13]
Sodium Carbonate (Na₂CO₃)2.0212 mgBase. Must be anhydrous.
Solvent System
1,4-Dioxane-4 mLDegassed solvent is crucial to prevent catalyst degradation.
Water-1 mLDegassed. The aqueous phase is necessary to dissolve the base and facilitate transmetalation.
Reaction Conditions
Temperature-120 °CMicrowave reactor set temperature.
Time-15 - 30 minMonitored by TLC or LC-MS.
Atmosphere-Nitrogen or ArgonEssential for maintaining catalyst activity.

Step-by-Step Methodology:

  • Setup: To a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.02 eq), and Na₂CO₃ (2.0 eq).

  • Inerting: Seal the vial and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in the microwave reactor and heat to 120 °C for 15-30 minutes. Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-chloro-4-aryl-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds.[14] This transformation is indispensable in pharmaceutical synthesis, as the aryl amine motif is prevalent in a vast number of drugs, including many kinase inhibitors.[15] The reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base and a specialized phosphine ligand.

Mechanistic Rationale & The Role of the Ligand

The catalytic cycle is analogous to the Suzuki coupling but with key differences.

  • Oxidative Addition : Pd(0) inserts into the C4-Cl bond.

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amido complex. This step is critical and distinguishes the mechanism from other cross-couplings.

  • Reductive Elimination : The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[14] Sterically bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required. These ligands promote the reductive elimination step, prevent catalyst decomposition, and facilitate the coupling of less reactive aryl chlorides.[16][17]

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L(Cl) pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_amido Ar-Pd(II)L(NR¹R²) pd2_complex->pd2_amido Amine Binding & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 3.1: C4-Selective Buchwald-Hartwig Amination

This protocol details the amination at the C4 position using a common catalyst system.

Table 2: Reagents and Conditions for C4-Selective Buchwald-Hartwig Amination

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
This compound1.0246 mgStarting material.
Amine (R¹R²NH)1.2VariesPrimary or secondary amine.
Pd₂(dba)₃0.019.2 mgPalladium precursor. Other sources like Pd(OAc)₂ can be used.[18]
XPhos0.0314.3 mgLigand. Ligand-to-palladium ratio is critical.
Sodium tert-butoxide (NaOt-Bu)1.5144 mgStrong, non-nucleophilic base. Handled in a glovebox.
Solvent
Toluene or 1,4-Dioxane-5 mLMust be anhydrous and degassed.[17]
Reaction Conditions
Temperature-100 - 110 °CConventional heating with an oil bath.
Time-4 - 24 hMonitored by TLC or LC-MS.
Atmosphere-Nitrogen or ArgonStrictly required due to air-sensitive reagents.

Step-by-Step Methodology:

  • Setup (Glovebox Recommended): In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.01 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.5 eq).

  • Inerting: Seal the flask, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the this compound (1.0 eq) and anhydrous, degassed toluene (5 mL).

  • Amine Addition: Add the amine (1.2 eq) via syringe.

  • Reaction: Heat the mixture in an oil bath at 110 °C. Monitor the reaction's progress periodically by taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Purification: Separate the layers, extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-chloro-4-amino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine product.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is exceptionally useful for installing an alkyne handle, which can be used in subsequent transformations like click chemistry or further cyclizations.[19] It uniquely employs a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles.

  • Palladium Cycle : Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond.

  • Copper Cycle : The terminal alkyne reacts with the copper(I) salt (e.g., CuI) in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[15]

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination : The aryl and alkynyl groups are reductively eliminated from the palladium center to form the product and regenerate the Pd(0) species.[20]

Protocol 4.1: C2-Selective Sonogashira Coupling of a C4-Functionalized Intermediate

This protocol describes the Sonogashira coupling at the C2 position of a 2-chloro-4-substituted-pyrrolopyrimidine, prepared via one of the methods above. The C2-Cl bond is less reactive, so slightly more forcing conditions may be required compared to the C4 position.

Table 3: Reagents and Conditions for C2-Selective Sonogashira Coupling

Reagent/ParameterMolar Eq.Amount (for 1 mmol scale)Notes
2-chloro-4-substituted-pyrrolopyrimidine1.0VariesSubstrate from a previous step.
Terminal Alkyne1.5VariesExcess alkyne drives the reaction to completion.
PdCl₂(PPh₃)₂0.02 - 0.0514.0 - 35.1 mgCommon palladium precursor for Sonogashira.
Copper(I) Iodide (CuI)0.04 - 0.107.6 - 19.0 mgCo-catalyst. Must be high purity.
Triethylamine (Et₃N) or Diisopropylamine (DIPA)3.00.42 mL (Et₃N)Serves as both the base and often as the solvent.
Solvent (Optional)
THF or DMF-5 mLUsed if the amine is not the solvent. Must be anhydrous and degassed.
Reaction Conditions
Temperature-60 - 80 °CGenerally milder than other couplings.
Time-2 - 12 hMonitored by TLC or LC-MS.
Atmosphere-Nitrogen or ArgonRequired to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add the 2-chloro-4-substituted-pyrrolopyrimidine (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Inerting: Attach the flask to a Schlenk line, evacuate, and backfill with argon or nitrogen three times.

  • Solvent/Base Addition: Add anhydrous, degassed THF (5 mL) followed by triethylamine (3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Heat the mixture in an oil bath at 70 °C until the starting material is consumed, as indicated by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final 2-alkynyl-4-substituted-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Conclusion

The this compound is a powerful and versatile platform for the synthesis of complex molecules targeted for drug discovery. A thorough understanding of the principles of palladium-catalyzed cross-coupling, particularly the inherent regioselectivity of the substrate, is key to its successful application. By employing a strategic, sequential approach—typically C4-functionalization followed by C2-functionalization—researchers can efficiently access a wide chemical space. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as validated starting points for the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives.

References

Use of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine for Solid-Phase Synthesis of Chemical Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an analog of purine, is a privileged scaffold in medicinal chemistry. Its versatile structure is central to numerous clinically relevant molecules, particularly as inhibitors of protein kinases.[1] The strategic functionalization of this core allows for the generation of vast chemical libraries, essential for modern drug discovery campaigns targeting enzymes like Janus kinases (JAKs), colony-stimulating factor-1 receptor (CSF1R), and others.[2][3]

This guide focuses on a key building block for such libraries: This compound . The dichloro substitution pattern is the cornerstone of its utility, offering two distinct reaction handles for sequential, regioselective diversification. The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity enables a controlled, stepwise synthesis strategy. The N7-isopropyl group enhances solubility in common organic solvents, facilitating its use in both solid-phase and solution-phase synthesis.

This document provides a comprehensive overview and detailed protocols for leveraging this building block in solid-phase synthesis (SPS) to construct libraries of 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives.

Core Principles & Strategic Workflow

Solid-phase synthesis offers a powerful platform for library creation by simplifying purification to a series of filtration and washing steps. Our strategy hinges on the differential reactivity of the C4 and C2 positions.

The Causality of Regioselective Substitution: The enhanced reactivity of the C4-Cl is due to the strong electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms, which stabilize the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. The C2-Cl, while also activated, is less so, allowing for a two-step diversification. This enables the introduction of a first nucleophile (R¹-NH₂) at C4 under milder conditions, followed by the introduction of a second nucleophile (R²-NH₂) at C2, often requiring more forcing conditions like elevated temperatures.

The overall workflow is a robust, multi-step process designed for efficiency and adaptability.

G Figure 1: High-Level Solid-Phase Synthesis Workflow cluster_0 Resin Preparation cluster_1 Sequential Substitution cluster_2 Product Isolation Resin Select Solid Support (e.g., Rink Amide Resin) Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Sub_C4 Step 1: C4 Substitution (R¹-NH₂ / DIPEA) Deprotect->Sub_C4 Wash_1 Wash Resin Sub_C4->Wash_1 Sub_C2 Step 2: C2 Substitution (R²-NH₂ / DIPEA, ΔT) Wash_1->Sub_C2 Wash_2 Wash Resin Sub_C2->Wash_2 Cleave Cleavage from Resin (TFA Cocktail) Wash_2->Cleave Precipitate Precipitate & Isolate Crude Product Cleave->Precipitate Purify Purify & Analyze (HPLC, LC-MS) Precipitate->Purify

Figure 1: High-Level Solid-Phase Synthesis Workflow

Detailed Methodologies & Protocols

The following protocols are designed as a self-validating system, incorporating checkpoints and rationale for key steps. These procedures are based on established methods for the solid-phase synthesis of substituted pyrrolo[2,3-d]pyrimidines.[4][5][6][7]

Materials & Equipment:

  • Solid Support: Rink Amide MBHA resin (100-200 mesh, ~0.6 mmol/g loading).

  • Key Reagent: this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (anhydrous).

  • Reagents: Piperidine, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS).

  • Amine Diversity Elements: A library of primary and secondary amines (R¹-NH₂ and R²-NH₂).

  • Equipment: Solid-phase synthesis vessel, shaker, nitrogen line, filtration apparatus, rotary evaporator, HPLC system, LC-MS system.

Protocol 1: Resin Preparation

Objective: To prepare the solid support by swelling and removing the Fmoc protecting group to expose the free amine linker.

  • Resin Swelling: Place Rink Amide resin (1.0 g, ~0.6 mmol) in a synthesis vessel. Add DMF (15 mL) and shake gently under a nitrogen atmosphere for 2 hours. Drain the DMF.

  • Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF (15 mL) to the swollen resin. Shake for 10 minutes. Drain the solution. Repeat this step once more.

  • Washing: Wash the deprotected resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and finally DMF (3 x 15 mL).

    • Scientist's Note (Trustworthiness): A small sample of the resin can be taken for a Kaiser test. A positive result (deep blue beads) confirms the presence of the free primary amine, validating that the resin is ready for the first coupling step.

Protocol 2: Sequential SNAr Diversification

This protocol outlines the core diversification strategy, leveraging the differential reactivity of the C4 and C2 positions.

G Figure 2: Regioselective Substitution Scheme start Resin-Linker-NH₂ inv1 start->inv1 reagent1 { 2,4-dichloro-7-isopropyl- |  7H-pyrrolo[2,3-d]pyrimidine} intermediate Resin-Linker-N(H)-[C4-Substituted Pyrrolopyrimidine]-C2-Cl reagent1:f1->intermediate Initial Scaffold Loading (Hypothetical) inv2 intermediate->inv2 reagent2 { R¹-NH₂ |  DIPEA, DMF, RT} intermediate2 Resin-Linker-N(R¹)-[C4-Substituted Pyrrolopyrimidine]-C2-Cl reagent2:f1->intermediate2 reagent3 { R²-NH₂ |  DIPEA, DMF, 80°C} intermediate2->reagent3:f0 Step 2: C2 Substitution final_product Resin-Bound Final Product Resin-Linker-N(R¹)-[C4,C2-Disubstituted Pyrrolopyrimidine] reagent3:f1->final_product inv1->reagent1:f0 Linker Attachment (Not Shown) inv2->reagent2:f0 Step 1: C4 Substitution

Figure 2: Regioselective Substitution Scheme (Conceptual)
(Note: This diagram illustrates the logical flow of sequential substitution on a pre-loaded scaffold for clarity. The protocol starts with a free amine on the resin for subsequent reactions).

Step 2A: C4-Position Substitution (Milder Conditions)

  • Reagent Preparation: In a separate vial, prepare a solution of the first amine (R¹-NH₂, 1.8 mmol, 3 eq.), DIPEA (3.6 mmol, 6 eq.), and the this compound (1.2 mmol, 2 eq.) in 10 mL of DMF.

  • Coupling Reaction: Add the reagent solution to the prepared resin from Protocol 1. Shake the vessel at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 15 mL) and DCM (5 x 15 mL) to remove all excess reagents.

    • Scientist's Note (Expertise): Using a 2-3 fold excess of the pyrrolopyrimidine and amine ensures the reaction goes to completion. The reaction is typically performed at room temperature to maximize selectivity for the more reactive C4 position. A small aliquot of resin can be cleaved and analyzed by LC-MS to confirm the successful addition at C4 and the retention of the C2-Cl.

Step 2B: C2-Position Substitution (Forcing Conditions)

  • Reagent Preparation: Prepare a solution of the second amine (R²-NH₂, 3.0 mmol, 5 eq.) and DIPEA (6.0 mmol, 10 eq.) in 10 mL of DMF.

  • Coupling Reaction: Add the reagent solution to the resin from Step 2A. Shake the vessel at an elevated temperature (e.g., 80 °C) for 24 hours.

  • Final Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin exhaustively with DMF (5 x 15 mL), DCM (5 x 15 mL), and finally, rinse with anhydrous diethyl ether (2 x 15 mL).

  • Drying: Dry the resin under high vacuum for at least 4 hours.

    • Scientist's Note (Causality): The less reactive C2-Cl requires more energy to substitute. Both a higher temperature and a larger excess of the incoming nucleophile are used to drive this second reaction to completion.

Protocol 3: Cleavage & Isolation

Objective: To cleave the final synthesized compound from the solid support and isolate the crude product.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIPS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry, resin-bound final product in the synthesis vessel. Shake gently at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate into a centrifuge tube.

  • Precipitation: Add cold anhydrous diethyl ether (40 mL) to the filtrate to precipitate the crude product.

  • Pelleting and Washing: Centrifuge the mixture to pellet the solid. Decant the ether. Wash the pellet twice more with cold diethyl ether, centrifuging and decanting each time.

  • Drying: Dry the final crude product pellet under vacuum.

    • Scientist's Note (Expertise): TIPS and water act as cation scavengers, protecting acid-sensitive functional groups on the synthesized molecule from side reactions that can occur during the highly acidic cleavage process.

Data Summary & Expected Outcomes

The success of the synthesis is determined by the purity and yield of the final product. The following table provides a template for recording experimental parameters.

ParameterProtocol 1: Resin PrepProtocol 2A: C4-SubProtocol 2B: C2-SubProtocol 3: Cleavage
Key Reagent(s) 20% Piperidine/DMFR¹-NH₂, DIPEA, Dichloro-scaffoldR²-NH₂, DIPEA95% TFA Cocktail
Equivalents (rel. to resin) N/AR¹: 3, DIPEA: 6, Scaffold: 2R²: 5, DIPEA: 10N/A
Solvent DMFDMFDMFN/A
Temperature Room Temp.Room Temp.80 °CRoom Temp.
Time 2 x 10 min12-16 h24 h2-3 h
Validation Checkpoint Kaiser TestLC-MS of test cleavageLC-MS of test cleavageFinal LC-MS & HPLC

Expected Outcome: The described protocol is expected to yield 2,4-diamino-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in moderate to high purity, suitable for direct biological screening or further purification by preparative HPLC.

References

Application Notes and Protocols for the Derivatization of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine, also known as the 7-deazapurine scaffold, is a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous clinically successful drugs, including inhibitors of Janus kinase (JAK), Bruton's tyrosine kinase (BTK), and epidermal growth factor receptor (EGFR). The strategic derivatization of this core structure is paramount for generating diverse chemical libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview and detailed protocols for the synthesis of a chemical library based on the 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. The introduction of the N-7 isopropyl group serves to block the metabolic N-dealkylation pathway and can provide advantageous steric and electronic properties for targeted biological activity. The presence of two chlorine atoms at the C2 and C4 positions, with differential reactivity, allows for a stepwise and regioselective introduction of a diverse range of substituents, making this an ideal starting point for library synthesis.

The Chemistry of Sequential Derivatization: A Tale of Two Chlorines

The key to the successful library synthesis from this compound lies in the regioselective substitution of the two chlorine atoms. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. Generally, the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent difference in reactivity allows for a sequential functionalization strategy.

This regioselectivity can be rationalized by examining the stability of the Meisenheimer intermediates formed upon nucleophilic attack at each position. The intermediate formed at C4 allows for the delocalization of the negative charge over both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to attack at C2. This principle underpins the first diversification step of the library synthesis.

Subsequent derivatization at the now less reactive C2 position typically requires more forcing conditions or the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a second point of diversity.

Experimental Workflows and Protocols

Part 1: Synthesis of the Starting Material: this compound

The synthesis of the N-7 substituted starting material is the foundational step. While direct alkylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is feasible, this protocol outlines a common and effective method.

Protocol 1: N-Isopropylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from standard N-alkylation procedures for similar heterocyclic systems.

  • Reaction Principle: The pyrrolic nitrogen of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is deprotonated by a strong base, such as sodium hydride, to form a nucleophilic anion. This anion then undergoes an SN2 reaction with an isopropyl halide to yield the desired N-7 substituted product.

  • Materials:

    • 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • 2-Iodopropane or 2-bromopropane

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Step-by-Step Protocol:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

    • Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Component Molar Ratio Purpose
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine1.0Starting material
Sodium Hydride (60% in oil)1.2Base for deprotonation
2-Iodopropane1.5Isopropyl source
Anhydrous DMF-Solvent
Part 2: Library Synthesis - A Stepwise Approach

The following workflow illustrates the sequential derivatization strategy for building a diverse chemical library.

Library_Synthesis_Workflow start 2,4-dichloro-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine c4_intermediate C4-Substituted-2-chloro- 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine start->c4_intermediate Step 1: C4-Derivatization (SNAr or Suzuki Coupling) - Amines (R¹-NH₂) - Boronic Acids (R¹-B(OH)₂) final_library Final Library: C2,C4-Disubstituted Derivatives c4_intermediate->final_library Step 2: C2-Derivatization (Buchwald-Hartwig or Suzuki Coupling) - Amines (R²-NH₂) - Boronic Acids (R²-B(OH)₂)

Caption: Sequential derivatization workflow for library synthesis.

Protocol 2: Selective C4-Amination via SNAr

This protocol details the introduction of a diverse range of amines at the more reactive C4 position.

  • Reaction Principle: The electron-deficient C4 position readily undergoes nucleophilic aromatic substitution with primary or secondary amines in the presence of a base.

  • Materials:

    • This compound

    • A library of primary or secondary amines (e.g., anilines, benzylamines, morpholine)

    • N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

    • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF), or n-butanol)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Protocol:

    • To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the desired amine (1.1-1.5 equivalents).

    • Add the base, DIPEA (2.0-3.0 equivalents) or K₂CO₃ (2.0-3.0 equivalents), to the reaction mixture.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C4-amino-2-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Component Molar Ratio Purpose
This compound1.0Substrate
Amine (R¹-NH₂)1.1 - 1.5Nucleophile
DIPEA or K₂CO₃2.0 - 3.0Base
Anhydrous Solvent-Reaction Medium

Protocol 3: Selective C4-Arylation/Hetroarylation via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed introduction of aryl or heteroaryl groups at the C4 position.

  • Reaction Principle: The Suzuki-Miyaura coupling forms a carbon-carbon bond between the C4 position of the pyrrolopyrimidine and an organoboron compound, typically a boronic acid, catalyzed by a palladium(0) complex.

  • Materials:

    • This compound

    • A library of aryl or heteroaryl boronic acids

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

    • Base (e.g., aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Ethyl acetate (EtOAc)

    • Celite®

  • Step-by-Step Protocol:

    • In a reaction vessel, combine this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

    • Add the degassed solvent system to the vessel.

    • Heat the reaction mixture under an inert atmosphere to 80-100 °C for 2-12 hours. Microwave irradiation can often significantly reduce the reaction time.[1]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

    • Wash the combined filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the C4-aryl-2-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivative.

Component Molar Ratio Purpose
This compound1.0Substrate
Boronic Acid (R¹-B(OH)₂)1.2 - 1.5Coupling Partner
Palladium Catalyst0.05 - 0.1Catalyst
Base (e.g., Na₂CO₃)2.0 - 3.0Activator
Solvent System-Reaction Medium
Part 3: Second Diversification at the C2 Position

Once the C4 position is functionalized, the remaining chlorine at the C2 position can be displaced to complete the library synthesis. This step typically requires palladium-catalyzed cross-coupling reactions due to the lower reactivity of the C2 position.

Protocol 4: C2-Amination via Buchwald-Hartwig Coupling

  • Reaction Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is highly effective for coupling amines with less reactive aryl chlorides.

  • Materials:

    • C4-substituted-2-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

    • A library of primary or secondary amines (R²-NH₂)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, RuPhos, or XPhos)

    • Strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

    • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Step-by-Step Protocol:

    • To an oven-dried reaction vessel under an inert atmosphere, add the C4-substituted-2-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent), the palladium precatalyst (0.02-0.05 equivalents), the phosphine ligand (0.04-0.1 equivalents), and the base (1.5-2.0 equivalents).

    • Add the amine (1.2-1.5 equivalents) followed by the anhydrous, degassed solvent.

    • Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool to room temperature and dilute with ethyl acetate.

    • Filter through Celite®, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography to afford the final C2,C4-disubstituted product.

Component Molar Ratio Purpose
C4-Substituted-2-chloro Intermediate1.0Substrate
Amine (R²-NH₂)1.2 - 1.5Nucleophile
Palladium Precatalyst0.02 - 0.05Catalyst
Phosphine Ligand0.04 - 0.1Ligand
Strong Base1.5 - 2.0Activator
Anhydrous Solvent-Reaction Medium

Protocol 5: C2-Arylation/Heteroarylation via Suzuki-Miyaura Coupling

  • Reaction Principle: Similar to the C4 derivatization, a Suzuki-Miyaura coupling can be employed at the C2 position, often requiring slightly more forcing conditions or a more active catalyst system.

  • Materials:

    • C4-substituted-2-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

    • A library of aryl or heteroaryl boronic acids (R²-B(OH)₂)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst like a palladacycle or a catalyst with a biaryl phosphine ligand)

    • Base (e.g., K₃PO₄ or Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or DME)

  • Step-by-Step Protocol:

    • Follow the general procedure outlined in Protocol 3, using the C4-substituted-2-chloro intermediate as the starting material.

    • It may be necessary to increase the reaction temperature (e.g., to 100-120 °C) or use a more active catalyst/ligand combination to achieve a good conversion at the less reactive C2 position.

    • Purification by flash column chromatography or preparative HPLC will yield the final C2,C4-disubstituted library member.

Characterization and Quality Control

Each member of the synthesized library should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

The this compound scaffold is a versatile and powerful starting point for the synthesis of diverse chemical libraries. By leveraging the inherent regioselectivity of the C4 position and employing robust palladium-catalyzed cross-coupling reactions for the less reactive C2 position, researchers can efficiently generate a wide array of novel compounds. This systematic approach is invaluable in the field of drug discovery for the exploration of structure-activity relationships and the development of new therapeutic agents.

References

Application of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Privileged Scaffolds in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful paradigm in modern drug discovery, complementing traditional high-throughput screening (HTS) by offering a more rational and efficient path to novel lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (<300 Da), or "fragments," that typically bind to the target protein with low affinity (micromolar to millimolar range).[3] These initial hits are then optimized into high-affinity lead molecules through structure-guided medicinal chemistry.[4][5]

Within this methodology, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets. The 7H-pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a scaffold.[6][7] As a deaza-isostere of adenine, it expertly mimics the purine ring of ATP, making it an ideal anchor for inhibitors targeting the ATP-binding site of a vast and therapeutically important class of enzymes: protein kinases.[3][8][9] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery.[4][10]

This application note provides a detailed guide to the use of a specific, highly versatile fragment, 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine , as a starting point for the discovery of novel kinase inhibitors. We will explore the rationale behind its selection, provide detailed protocols for its screening and validation, and outline a strategic workflow for its evolution into a potent lead compound.

The Fragment: Why this compound?

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. The titular compound is an exemplary starting fragment for several key reasons:

  • ATP-Mimetic Core : The pyrrolo[2,3-d]pyrimidine nucleus provides the essential hydrogen bonding interactions with the kinase hinge region, a conserved motif in the ATP binding pocket, ensuring a high probability of generating relevant hits across the kinome.[11][12]

  • Tunable Physicochemical Properties : The N7-isopropyl group serves a crucial function. Unlike the unprotected 7H-pyrrolo[2,3-d]pyrimidine, the isopropyl group blocks the formation of a hydrogen bond donor at this position, which can be synthetically cumbersome. More importantly, it enhances the fragment's lipophilicity and solubility in organic solvents, improving its overall "drug-like" properties from the outset.

  • Synthetic Tractability : The true power of this fragment lies in its two chlorine atoms at the C2 and C4 positions. These positions are chemically distinct and serve as versatile synthetic handles. They are readily displaced by nucleophiles (e.g., amines, alcohols) in well-established cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions.[5] This allows for a systematic and efficient "fragment growing" or "fragment linking" strategy to explore the chemical space around the core scaffold and rapidly build potency.[5][13] The differential reactivity of the C4 and C2 positions can often be exploited for sequential, site-selective modifications.

FBDD Workflow for Kinase Inhibitor Discovery

The journey from fragment to lead is a multi-step process that relies on the tight integration of biophysical, biochemical, and structural biology techniques. The overall workflow is designed to first identify binders, then confirm their activity, and finally, guide their optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead FragmentLib Fragment Library (incl. Target Fragment) PrimaryScreen Primary Biophysical Screen (e.g., SPR, Thermal Shift) FragmentLib->PrimaryScreen ~1000 Fragments HitTriage Hit Triage & Validation (NMR, ITC) PrimaryScreen->HitTriage ~50-100 Hits StructuralBio Structure Determination (X-ray Crystallography) HitTriage->StructuralBio Validated Hits SBDD Structure-Based Design (Fragment Growing/Linking) StructuralBio->SBDD Fragment-Bound Structure BiochemAssay Biochemical Assay (Kinase Activity IC50) SBDD->BiochemAssay Synthesize Analogs LeadOpt Lead Optimization (ADME, Selectivity) SBDD->LeadOpt BiochemAssay->SBDD SAR Data

Caption: High-level workflow for Fragment-Based Drug Design.

Part 1: Primary Screening & Hit Validation Protocols

The initial goal is to identify fragments that bind to the target kinase. Due to the low affinity of fragments, highly sensitive biophysical techniques are required.[14]

Protocol 1.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for primary screening because it provides data on binding affinity (KD), kinetics (kon/koff), and stoichiometry, helping to eliminate non-specific binders early on.[15][16]

Rationale: This protocol is designed to rapidly screen a fragment library against a target kinase immobilized on a sensor chip. The use of a multi-referencing strategy is critical to minimize false positives arising from buffer effects or non-specific binding.[14]

Methodology:

  • Protein Immobilization:

    • Target Kinase: Recombinant, purified kinase with a suitable tag (e.g., His6, GST) for immobilization. Ensure protein is monodisperse and stable in the chosen running buffer.

    • Sensor Chip: CM5 or similar carboxymethylated dextran chip.

    • Immobilization Chemistry: Standard amine coupling (EDC/NHS activation) or affinity capture (e.g., anti-His antibody). Aim for an immobilization level of 8,000-12,000 Response Units (RU) to maximize signal for small fragment binding.

    • Reference Channel: A parallel flow cell on the same chip should be prepared as a reference. This can be a blank, mock-immobilized channel or a channel with an irrelevant, non-binding protein to subtract bulk refractive index changes.

  • Fragment Preparation:

    • Dissolve this compound and other library fragments in 100% DMSO to create high-concentration stock solutions (e.g., 100 mM).

    • Prepare the final screening concentration (e.g., 200 µM) by diluting the stock into the running buffer. The final DMSO concentration should be matched precisely across all samples and the running buffer (typically ≤ 1%) to avoid solvent artifacts.[14]

  • SPR Screening Run:

    • Running Buffer: A physiologically relevant buffer such as HBS-EP+ (HEPES, NaCl, EDTA, P20 surfactant), pH 7.4. The inclusion of a surfactant is crucial to minimize non-specific binding.

    • Injection: Perform a single-concentration injection of each fragment (e.g., 200 µM) over both the target and reference channels. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Data Analysis:

      • Double-reference the resulting sensorgrams by subtracting the reference channel signal from the active channel signal, and then subtracting the signal from a "buffer-only" injection.

      • A fragment is considered a preliminary "hit" if it shows a stable, concentration-dependent binding response significantly above the noise level (> 20 RU).

Protocol 1.2: Hit Validation by Nuclear Magnetic Resonance (NMR)

NMR-based methods are considered a gold standard for validating fragment hits.[16] Ligand-observed NMR techniques like Saturation Transfer Difference (STD-NMR) are particularly well-suited as they do not require isotope-labeling of the protein and can confirm direct binding in solution.[3]

Rationale: STD-NMR identifies fragments that are in close proximity to the protein by detecting the transfer of magnetic saturation from the protein to the bound ligand. It provides unambiguous proof of a direct interaction, effectively filtering out false positives from the primary screen.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target kinase (10-20 µM) in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D₂O).

    • Add the fragment hit (e.g., this compound) to the protein solution at a concentration of 500 µM to 1 mM (a 50-100 fold excess).

    • Prepare a corresponding reference sample of the fragment alone in the same deuterated buffer.

  • NMR Experiment:

    • Acquire 1D proton NMR spectra for both the protein-fragment mixture and the fragment-only reference.

    • Acquire STD-NMR spectra. This involves selectively saturating a region of the protein's proton spectrum (e.g., -1.0 ppm, where no ligand signals are present) and a reference spectrum where saturation is applied off-resonance (e.g., 40 ppm).

    • The difference spectrum (on-resonance minus off-resonance) will show signals only from the protons of the fragment that received the saturation transfer, i.e., those that were in close contact with the protein.

  • Data Analysis:

    • A positive result (a validated hit) is confirmed by the appearance of fragment-specific signals in the STD difference spectrum.

    • The relative intensity of the signals can provide information on which part of the fragment is closest to the protein surface (the "binding epitope").

Part 2: Structure-Based Design and Hit-to-Lead Optimization

Once a fragment hit like this compound is validated, the next phase is to increase its potency and develop a structure-activity relationship (SAR).[17]

The Central Role of X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target kinase is the most impactful step in FBDD.[15] It provides a direct, atomic-level map of the binding mode, revealing the key interactions and, crucially, identifying adjacent pockets that can be exploited for potency improvement. The structure will confirm that the pyrrolo[2,3-d]pyrimidine core is engaging the hinge region and will show the vectors from the C2 and C4 chlorine atoms, guiding the design of new analogs.

Fragment_Growing cluster_0 Structure-Guided Elaboration Fragment This compound Initial Hit K_D ~ 500 µM Elaboration_C4 C4-Position Elaboration Add R1 group to target solvent-front pocket K_D ~ 10 µM Fragment:f0->Elaboration_C4:f0 Step 1: Displace C4-Cl (e.g., Amination) Elaboration_C2 C2-Position Elaboration Add R2 group to target selectivity pocket K_D ~ 50 nM Elaboration_C4:f0->Elaboration_C2:f0 Step 2: Displace C2-Cl (e.g., Suzuki Coupling)

Caption: Fragment growing strategy from the initial hit.

Protocol 2.1: Biochemical Assay for Potency Determination

As fragment hits are elaborated into more potent compounds, a robust biochemical assay is needed to quantify their inhibitory activity (IC₅₀). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and powerful choice.

Rationale: This protocol measures the fragment's ability to inhibit the kinase's catalytic activity by preventing the phosphorylation of a substrate. TR-FRET offers a sensitive, homogeneous format suitable for generating dose-response curves and determining IC₅₀ values.

Methodology:

  • Assay Components:

    • Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Target kinase at a concentration determined to be in the linear range of the assay (e.g., 1-5 nM).

    • Substrate: A biotinylated peptide substrate specific for the kinase.

    • ATP: At a concentration close to the Michaelis-Menten constant (Km) for the specific kinase, to ensure sensitive detection of ATP-competitive inhibitors.

    • Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-allophycocyanin (acceptor).

  • Assay Procedure (384-well plate format):

    • Prepare serial dilutions of the test compounds (starting from the initial fragment and its analogs) in DMSO.

    • Add 50 nL of the compound dilutions to the assay plate.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the TR-FRET detection reagent mixture. Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

Throughout the FBDD process, data should be meticulously organized to track progress and guide decisions. Ligand Efficiency (LE) is a critical metric for prioritizing fragments and evaluating the quality of optimizations. It relates binding affinity to the size of the molecule (number of heavy atoms, N).

Table 1: Representative Data from a Biophysical Screen

Fragment IDMolecular Weight (Da)Heavy Atoms (N)Binding Affinity (KD, µM)Ligand Efficiency (LE)1Rank
Target Fragment 230.1 12 450 0.37 1
Fragment B215.21112000.293
Fragment C180.599000.352
Fragment D255.314>2000<0.254

¹ LE = -1.37 * log(KD) / N

Table 2: Structure-Activity Relationship (SAR) Progression

Compound IDR1 (C4-position)R2 (C2-position)Kinase IC₅₀ (nM)Ligand Efficiency (LE)
Initial Fragment -Cl-Cl>100,0000.37 (from KD)
Analog 1-NH-cyclopropyl-Cl8,5000.41
Analog 2-NH-cyclopropyl-phenyl4200.45
Lead Compound -NH-cyclopropyl -(4-fluoro)phenyl 35 0.49

These tables illustrate how the initial low-affinity fragment is systematically built into a potent lead compound, with LE serving as a guide to ensure that added atoms contribute efficiently to binding affinity.

Conclusion

The this compound scaffold represents a high-value starting point for fragment-based kinase inhibitor discovery. Its inherent ability to mimic ATP, combined with strategically placed reactive handles, provides an ideal platform for structure-guided optimization. The workflows and protocols detailed in this note offer a robust framework for identifying and evolving this fragment into novel, potent, and selective kinase inhibitors. By integrating sensitive biophysical screening, high-resolution structural biology, and quantitative biochemical assays, researchers can leverage this privileged fragment to accelerate the development of next-generation targeted therapies.

References

Scale-up synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the scale-up synthesis of this compound, a critical intermediate in the development of kinase inhibitors and other pharmaceuticals. The narrative outlines a robust and scalable two-step synthetic strategy, beginning with the chlorination of a readily available precursor followed by a regioselective N-alkylation. This guide emphasizes the chemical rationale behind procedural choices, safety considerations for scale-up, and detailed protocols to ensure reproducibility and high yield. The methodologies are designed for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Strategic Overview

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, this compound is a key building block for the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib, which are used in the treatment of autoimmune diseases.[3] The efficient and scalable synthesis of this intermediate is therefore of significant industrial importance.

The synthetic approach detailed herein is predicated on a convergent strategy that first establishes the dichloropyrrolopyrimidine core and subsequently introduces the isopropyl group at the N-7 position. This strategy is advantageous for scale-up as it utilizes a common intermediate, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which can be prepared from inexpensive starting materials like 6-aminouracil.[3] The final N-isopropylation step is a well-characterized nucleophilic substitution reaction, amenable to large-scale production with appropriate controls.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Isopropylation A 7H-pyrrolo[2,3-d]pyrimidin-4(5H)-one B 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine A->B  POCl3, DIPEA   C This compound (Target Molecule) B->C  1. NaH, THF  2. 2-Iodopropane  

Figure 1: High-level workflow for the synthesis of the target molecule.

Mechanistic Insights and Rationale

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Precursor)

The synthesis of the dichlorinated precursor is a critical first stage. A common and effective method involves the treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-ol (or its tautomer) with a strong chlorinating agent.

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It effectively converts the hydroxyl and keto functionalities of the pyrimidine ring into chlorides.[4] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by chloride ions.

  • Catalyst/Base: The addition of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction.[3][5] It acts as a proton scavenger, neutralizing the HCl generated during the reaction, which can otherwise lead to side reactions or degradation of the starting material.

  • Scale-Up Considerations: This reaction is often performed at elevated temperatures (e.g., 75-90°C) and can be vigorous.[3] Careful temperature control, management of off-gassing, and the use of appropriate reactor materials are paramount for safety and yield on a larger scale. Post-reaction, the excess POCl₃ must be quenched cautiously, typically with ice water, in a well-ventilated area.

N-Isopropylation of the Pyrrole Ring

The core transformation to the target molecule is the alkylation of the pyrrole nitrogen. This is an SN2 reaction that requires careful selection of base, alkylating agent, and solvent to ensure high regioselectivity and yield.

G cluster_reactants Reactants & Conditions Start 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Anion Pyrrolide Anion (Nucleophile) Start->Anion Deprotonation (Base) Product Target Molecule Anion->Product SN2 Attack Reagent 2-Iodopropane (Electrophile) Reagent->Product Base NaH Solvent THF

Figure 2: Reaction mechanism for the N-isopropylation step.

  • Choice of Base: A strong, non-nucleophilic base is essential to deprotonate the N-H of the pyrrole ring (pKa ≈ 17) without competing in the substitution reaction. Sodium hydride (NaH) is highly effective for this purpose.[6] It irreversibly deprotonates the pyrrole, generating the corresponding sodium salt (a potent nucleophile) and hydrogen gas. The evolution of hydrogen gas serves as a visual indicator of reaction progress but also necessitates an inert atmosphere and proper ventilation for scale-up.

  • Alkylating Agent: 2-iodopropane is a preferred alkylating agent over 2-bromopropane or 2-chloropropane. Iodine is a superior leaving group, allowing the reaction to proceed under milder conditions and often with higher efficiency.[6]

  • Solvent System: Anhydrous polar aprotic solvents are required. Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the pyrrolopyrimidine starting material and stabilizes the resulting anion, while being relatively easy to remove during workup.[6] Acetonitrile can also be used.[6] It is critical to use anhydrous solvents to prevent quenching of the sodium hydride.

Application Protocol: Scale-Up Synthesis

This protocol details the N-isopropylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier Example
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine90213-66-4188.02>98%Sigma-Aldrich
Sodium Hydride (NaH), 60% dispersion in oil7646-69-724.0060%Sigma-Aldrich
2-Iodopropane75-30-9169.9999%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11>99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFisher Scientific
Saturated Sodium Bicarbonate Solution (aq.)N/AN/ASaturatedLab Prepared
Brine (Saturated NaCl Solution)N/AN/ASaturatedLab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFisher Scientific
Equipment
  • Appropriately sized three-neck round-bottom flask or jacketed glass reactor

  • Mechanical stirrer

  • Thermocouple and temperature controller

  • Addition funnel

  • Inert gas (Nitrogen or Argon) inlet and bubbler

  • Cooling bath (ice-water or cryocooler)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Detailed Synthesis Protocol

Safety Precaution: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All operations involving NaH must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and equipment. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactor Setup: Equip a dry 2 L three-neck flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing addition funnel. Purge the entire system with nitrogen for at least 30 minutes.

  • Reagent Charging: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion, 10.6 g, 0.265 mol, 1.2 equiv) to the flask. Add 400 mL of anhydrous THF to the flask to create a slurry.

  • Substrate Addition: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (41.4 g, 0.220 mol, 1.0 equiv) in 400 mL of anhydrous THF in a separate flask. Transfer this solution to the addition funnel.

  • Deprotonation: Cool the NaH/THF slurry to 0°C using an ice bath. Slowly add the solution of the starting material dropwise from the addition funnel over 45-60 minutes, maintaining the internal temperature below 5°C. Vigorous hydrogen evolution will be observed.

  • Anion Formation: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete deprotonation. The mixture should appear as a thick slurry.

  • Alkylation: Add 2-iodopropane (41.2 g, 0.242 mol, 1.1 equiv) dropwise via syringe or addition funnel at 0°C.

  • Reaction Progression: After adding the 2-iodopropane, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approx. 16 hours) at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the reaction by the very slow, dropwise addition of 100 mL of deionized water. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and maintain the inert atmosphere.

  • Extraction and Work-up:

    • Transfer the quenched mixture to a 2 L separatory funnel.

    • Add 500 mL of ethyl acetate and 200 mL of water. Shake well and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) followed by brine (1 x 200 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification:

    • For high purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

    • Alternatively, the crude product can be purified by silica gel column chromatography, although this is less ideal for large-scale operations.[6] Elute with a gradient of ethyl acetate in hexanes.

    • Collect the purified product and dry under vacuum to a constant weight. The expected product is a white to off-white solid.

Expected Results and Characterization
ParameterExpected Value
Typical Yield 85-95%
Appearance White to off-white solid
Molecular Formula C₉H₉Cl₂N₃
Molecular Weight 230.10 g/mol
Mass Spectrometry (ESI) Expected [M+H]⁺ at m/z 230.0, 232.0 (isotope pattern)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.2 (d, 1H), ~6.5 (d, 1H), ~5.0 (sept, 1H), ~1.5 (d, 6H)

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanisms and paying close attention to safety and process control, particularly during the deprotonation and quenching steps, researchers can confidently produce this valuable intermediate in high yield and purity. This guide serves as a foundational document for process development and scale-up in a pharmaceutical research and manufacturing environment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. As a key building block in the development of novel therapeutics, particularly kinase inhibitors, achieving a high-yield, high-purity synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

I. The Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached in two distinct stages. First, the core heterocyclic scaffold, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is synthesized. Second, the isopropyl group is selectively installed at the N-7 position of the pyrrole ring. Understanding the nuances of each stage is critical for troubleshooting and optimization.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-7 Alkylation A Starting Material 6-Aminouracil B Intermediate 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione A->B Cyclization (w/ Chloroacetaldehyde) C Product 1 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine B->C Chlorination (w/ POCl₃) D Starting Material Product 1 C->D Purification & Characterization E Final Product This compound D->E N-Isopropylation (w/ NaH, 2-iodopropane) G cluster_checks cluster_solutions start Low Yield in Chlorination Step q1 Is reaction temp. precisely 75-90°C? start->q1 q2 Are you using ≥2.0 eq. of DIPEA? q1->q2 Yes s1 Implement precise temperature control (oil bath, thermocouple). q1->s1 No q3 Is the reaction forming dark tar? q2->q3 Yes s2 Increase DIPEA to 2.0-2.2 equivalents. q2->s2 No s3 Monitor reaction closely. Avoid excessive heating time. Consider alternative reagents. q3->s3

References

Technical Support Center: Troubleshooting the Chlorination of 7-Isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chlorination of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes, yield, and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 4-Chloro Product with Recovery of Starting Material

Question: My TLC and LC-MS analysis of the crude reaction mixture before workup shows complete consumption of the starting material, 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one. However, after aqueous workup, I primarily isolate the starting material. What is happening?

Answer: This is a very common issue and is almost certainly due to the hydrolysis of the desired 4-chloro product back to the starting material during the aqueous workup.[1] The 4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is highly susceptible to hydrolysis, especially in the presence of acidic or strongly basic conditions generated during the quenching of the excess chlorinating agent, typically phosphorus oxychloride (POCl₃).[1]

Causality: The chlorination reaction with POCl₃ generates significant amounts of acidic byproducts. When water is added during the workup, the excess POCl₃ reacts violently in a highly exothermic reaction, creating a strongly acidic environment (phosphoric acid and HCl) that readily hydrolyzes the newly formed, and sensitive, 4-chloro product back to the more stable 4-oxo starting material.

Recommended Solutions & Protocols
A. Optimized Quenching Procedure:

The key to preventing hydrolysis is to control the quenching process carefully. A "reverse quench" is highly recommended.

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature.

  • Prepare Quenching Medium: Prepare a vigorously stirred slurry of crushed ice and a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1]

  • Slow Addition: Slowly and carefully add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. This method helps to neutralize the acid as it is generated and control the exotherm.[1]

  • pH Monitoring: Monitor the pH of the aqueous layer throughout the addition, ensuring it remains in the neutral to slightly basic range (pH 7-8).[1] Add more bicarbonate as needed.

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide (NaOH) for neutralization, as this can also promote product hydrolysis.[1]

B. Use of a Tertiary Amine Base in the Reaction:

Incorporating a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), into the reaction mixture can significantly improve yields.

Mechanism of Action:

  • Acid Scavenger: The amine neutralizes the HCl generated in situ during the chlorination, preventing it from catalyzing side reactions.

  • Catalyst: The tertiary amine can act as a nucleophilic catalyst, accelerating the rate of chlorination.[1]

Issue 2: Formation of Dark, Tarry Byproducts and Poor Mass Balance

Question: My reaction turns dark, and upon workup, I isolate a significant amount of insoluble, tar-like material, resulting in a low overall mass balance. What causes this decomposition?

Answer: The formation of tarry materials is indicative of product or starting material degradation under the harsh reaction conditions. This can be caused by excessive heat, prolonged reaction times, or the inherent instability of the pyrrolopyrimidine core under strongly acidic and high-temperature conditions.

Causality: Pyrrolo[2,3-d]pyrimidines, while aromatic, can be susceptible to polymerization and other decomposition pathways, especially when activated by electron-donating groups and subjected to strong acids and high temperatures. Over-chlorination at other positions on the heterocyclic ring can also occur, leading to unstable intermediates that decompose.[2]

Recommended Solutions & Protocols
A. Temperature and Time Optimization:
  • Lower Reaction Temperature: While some protocols call for refluxing in neat POCl₃ (around 110 °C), this is often too harsh. The addition of a high-boiling solvent like toluene allows for more precise temperature control. A reaction temperature of 50-70 °C is often sufficient, especially when a tertiary amine is used.[1][3][4]

  • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure to the harsh conditions.

B. Use of Co-solvents:

Using a co-solvent such as toluene not only helps with temperature control but can also improve the solubility of the starting material and intermediates, potentially reducing decomposition.[1]

Issue 3: Presence of Dimeric or Polymeric Impurities

Question: I am observing impurities in my crude product with masses corresponding to dimers or higher oligomers of my starting material or product. How are these formed and how can I prevent them?

Answer: Dimerization can occur through intermolecular reactions, particularly under the reaction conditions used for chlorination.

Causality: While the specific mechanism for this substrate is not extensively detailed, pyrimidine-containing compounds can, under certain conditions (like UV light or harsh chemical environments), form dimers.[5] In this chemical context, it's plausible that intermolecular nucleophilic attack between two molecules of the pyrrolopyrimidinone starting material or product could be promoted by the reaction conditions, leading to dimer formation.

Recommended Solutions & Protocols
  • Controlled Stoichiometry: Ensure accurate stoichiometry of reagents. Using a large excess of the chlorinating agent might promote side reactions.

  • Optimized Reaction Conditions: The strategies mentioned for preventing degradation (lower temperature, shorter reaction times, use of a base) will also help minimize the formation of these dimeric byproducts.[1]

  • Purification: If dimers are formed, they can often be separated from the desired product by column chromatography or recrystallization.

Data Summary Table

ParameterCondition 1 (Neat POCl₃)Condition 2 (POCl₃/Toluene/DIPEA)Rationale & Reference
Chlorinating Agent POCl₃ (excess)POCl₃ (~3 equivalents)POCl₃ is a standard and effective chlorinating agent for this transformation.
Solvent None (Neat)TolueneToluene allows for better temperature control and can mitigate decomposition.
Base NoneN,N-Diisopropylethylamine (DIPEA, ~1.5 eq)DIPEA acts as an acid scavenger and catalyst, improving yield and reducing side reactions.[1][3]
Temperature 80-110 °C (Reflux)50-70 °CLower temperatures minimize degradation and the formation of tarry byproducts.[1][4]
Typical Yield Variable, often lowerHigh (e.g., ~84%)The optimized conditions significantly reduce hydrolysis and degradation.[3]
Key Challenge Hydrolysis during workup, degradationCareful control of reagent additionThe main challenge shifts from workup to the initial reaction setup.

Visualizing Reaction Pathways

The following diagram illustrates the desired chlorination pathway and the major competing side reaction (hydrolysis).

Chlorination_Side_Reactions SM 7-Isopropyl-7H-pyrrolo [2,3-d]pyrimidin-4-one Activated_Intermediate Activated O-Phosphoryl Intermediate SM->Activated_Intermediate POCl₃ + DIPEA Degradation Tarry Byproducts SM->Degradation High Temp Prolonged Time Product 4-Chloro-7-isopropyl-7H-pyrrolo [2,3-d]pyrimidine (Desired Product) Activated_Intermediate->Product Cl⁻ attack Hydrolysis_Product Starting Material (via Hydrolysis) Product->Hydrolysis_Product Aqueous Workup (H₂O, H⁺) Product->Degradation High Temp Prolonged Time

Caption: Desired reaction pathway versus common side reactions.

Recommended Experimental Protocol

This protocol is based on methods reported to give high yields and minimize side reactions.[1][3]

Materials:

  • 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃, 3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents)

  • Toluene (anhydrous)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, add 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1 eq.).

  • Addition of Reagents: Add anhydrous toluene to the flask, followed by phosphorus oxychloride (3 eq.).

  • Addition of Base: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (1.5 eq.) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50-60 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup - Quenching: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Slowly and carefully, add the reaction mixture to the quenching slurry.

  • Workup - Extraction: Monitor the pH, maintaining it between 7-8 by adding more NaHCO₃ if necessary. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Workup - Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., toluene or heptane).

References

Navigating the Purification Maze: A Troubleshooting Guide for 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel compounds is both an art and a science. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous targeted therapies.[1] However, the journey from starting materials to a highly pure active pharmaceutical ingredient (API) is often fraught with challenges. This technical guide addresses the specific purification hurdles encountered during the synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various kinase inhibitors. Drawing upon established chemical principles and practical laboratory experience, this guide provides a structured approach to troubleshooting common purification issues.

Understanding the Synthetic Landscape and its Impurity Profile

The synthesis of this compound typically proceeds in two key stages: the chlorination of a 7H-pyrrolo[2,3-d]pyrimidine-2,4-dione precursor, followed by the N-alkylation of the pyrrole nitrogen with an isopropyl group. Each of these steps presents a unique set of challenges that can lead to a complex mixture of impurities.

A patent for a related compound, 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine, highlights common difficulties in this class of syntheses, including low reaction yields, stringent reaction conditions, and purification complexities that often necessitate techniques like column chromatography.[2] Another patent emphasizes the goal of developing a process that avoids column chromatography, indicating its prevalence and the desire for more efficient purification methods.[2] The formation of colored impurities and colloidal suspensions are also frequently reported issues.[3]

This guide will dissect these challenges in a question-and-answer format, providing both the "what" and the "why" behind each recommended troubleshooting step.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Issues Arising from the Chlorination Step

Question 1: My crude product after chlorination is a dark, tarry solid, and I'm seeing a low yield of the desired 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. What's causing this and how can I fix it?

Answer:

The formation of dark, insoluble materials is a common issue when using potent chlorinating agents like phosphorus oxychloride (POCl₃).[2] This is often due to uncontrolled side reactions and polymerization of the starting material or product under harsh reaction conditions.

Causality:

  • Excessive Heat: High temperatures can lead to the decomposition of the pyrrolopyrimidine core and the formation of complex, high-molecular-weight byproducts.

  • Inadequate Temperature Control: Localized overheating, even in a seemingly well-controlled reaction, can initiate polymerization.

  • Presence of Moisture: Water can react with the chlorinating agent to produce hydrochloric acid, which can catalyze degradation pathways.

Troubleshooting Protocol:

  • Strict Temperature Management:

    • Maintain the reaction temperature within the recommended range, typically between 75-90°C.[3]

    • Use a well-calibrated thermometer and an efficient heating mantle or oil bath to ensure even heat distribution.

    • For exothermic reactions, consider a slow, dropwise addition of the chlorinating agent to a cooled solution of the starting material.

  • Anhydrous Reaction Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents and reagents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Controlled Work-up:

    • After the reaction is complete, quench the excess chlorinating agent carefully by slowly adding the reaction mixture to ice-water. This should be done in a well-ventilated fume hood due to the evolution of HCl gas.

    • Rapid and efficient extraction of the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is crucial to minimize hydrolysis of the chloro substituents.

Category 2: Challenges in the N-Isopropylation Step

Question 2: After the N-isopropylation reaction, my TLC and HPLC analyses show multiple spots/peaks. How do I identify the major impurities and purify my target compound?

Answer:

The N-alkylation of the pyrrole nitrogen in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine can lead to a mixture of products due to competing reaction sites and potential over-alkylation. A synthesis for the analogous 7-methyl derivative shows that purification by silica gel column chromatography is often necessary.[4]

Likely Impurities:

  • Unreacted Starting Material: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Isomeric Byproduct: Alkylation at other nitrogen atoms in the pyrimidine ring, although less likely due to steric hindrance and electronic factors.

  • Over-alkylation Products: While less common with a secondary alkyl halide, the possibility of further reactions cannot be entirely dismissed, especially with prolonged reaction times or excess alkylating agent.

  • Hydrolyzed Impurities: If moisture is present during work-up, one or both chloro groups can be hydrolyzed to hydroxyl groups, forming 2-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol or 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Troubleshooting and Purification Workflow:

The following diagram illustrates a systematic approach to purifying the crude product from the N-isopropylation step.

Caption: A typical workflow for the purification of this compound.

Detailed Protocol for Column Chromatography:

  • Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Eluent System: A non-polar/polar solvent gradient is typically effective. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The optimal solvent system should be determined by preliminary TLC analysis.

  • Loading: Use a dry-loading technique for better separation. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the column.

  • Elution and Monitoring: Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

Data Summary for Eluent Selection:

Impurity TypeExpected Polarity (Relative to Product)Recommended Eluent Strategy
Unreacted Starting MaterialMore polarElutes after the product. Increase solvent polarity to wash it off the column.
Isomeric ByproductsSimilarMay require a very shallow gradient and high-resolution silica for separation.
Hydrolyzed ImpuritiesSignificantly more polarWill likely remain at the baseline on TLC and elute much later from the column.
Category 3: General Purity and Stability Issues

Question 3: My purified product appears off-white to yellow, and the purity, as determined by HPLC, is lower than expected (e.g., <95%). How can I improve the color and final purity?

Answer:

The presence of color and residual impurities after initial purification often points to trace amounts of highly colored byproducts or incomplete removal of closely related impurities. Recrystallization is a powerful technique to address these issues.

Causality:

  • Colored Impurities: These can be minor byproducts from the chlorination step that persist through the alkylation and initial purification.

  • Trapped Solvents: Residual solvents from the reaction or column chromatography can be trapped in the crystal lattice.

  • Thermal Instability: The compound may have some sensitivity to heat, leading to slight decomposition during solvent evaporation.

Troubleshooting with Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar heterocyclic compounds include ethanol, isopropanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexane.

  • Procedure:

    • Dissolve the impure product in a minimal amount of the hot solvent.

    • If colored impurities persist, a small amount of activated carbon can be added to the hot solution to adsorb them. Caution: Use activated carbon sparingly as it can also adsorb the product.

    • Hot filter the solution to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Flow for Final Purification:

FinalPurification cluster_0 Purity Enhancement Initial_Product Product from Column (>90% Purity, Colored) Recrystallization_Step Recrystallization Initial_Product->Recrystallization_Step Final_Product High Purity Product (>99%, Colorless) Recrystallization_Step->Final_Product

Caption: Decision process for enhancing the final purity and color of the product.

Conclusion

The purification of this compound is a multi-faceted challenge that requires a systematic and informed approach. By understanding the potential side reactions and the nature of the resulting impurities, researchers can proactively address these issues. The troubleshooting strategies outlined in this guide, from rigorous control of reaction conditions to methodical purification workflows, provide a robust framework for obtaining this valuable synthetic intermediate in high purity. As with any chemical synthesis, careful analysis at each stage is paramount to success.

References

Technical Support Center: Palladium Catalyst Removal from 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical step of removing palladium catalysts from reactions involving the 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine core structure. The pyrrolo[2,3-d]pyrimidine scaffold is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). However, residual palladium from cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can compromise downstream processes, affect biological activity, and present significant regulatory challenges.[1] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a stringent oral consumption limit of 10 ppm for palladium in drug products.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification workflows. Our goal is to equip you with the knowledge to not only solve immediate problems but also to develop robust and reproducible palladium removal strategies.

Troubleshooting Guides

Issue 1: High Residual Palladium Levels (>10 ppm) After Standard Workup and Chromatography

Symptoms:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) analysis indicates palladium levels exceeding the acceptable limits for your API.[3][4]

  • The isolated product has a persistent grey or black discoloration, suggesting the presence of colloidal palladium ("palladium black").[5]

Potential Causes & Solutions:

1. Strong Catalyst-Product Coordination: The nitrogen atoms within the pyrrolo[2,3-d]pyrimidine ring system can act as ligands, strongly coordinating to palladium species and making them difficult to remove by conventional methods like silica gel chromatography.[6] This is a common challenge with nitrogen-containing heterocycles.[7][8][9]

  • Expert Insight: The Lewis basicity of the pyrimidine and pyrrole nitrogens can lead to the formation of stable palladium complexes that co-elute with your product.

  • Troubleshooting Steps:

    • Introduce a Competing Ligand: Before attempting scavenger-based removal, consider adding a strong, non-interfering ligand to the crude reaction mixture to displace your product from the palladium center. N-acetylcysteine is an effective and economical choice.

    • pH Adjustment: Carefully adjusting the pH of your aqueous wash can sometimes disrupt the palladium-product interaction. Experiment with dilute acid or base washes, monitoring for product stability.

2. Inefficient Removal of Colloidal Palladium(0): Palladium black is notoriously difficult to remove by standard filtration and can pass through silica gel.

  • Expert Insight: The formation of palladium black often indicates catalyst decomposition, which can be exacerbated by high temperatures or the presence of certain reagents.[5]

  • Troubleshooting Steps:

    • Celite® Filtration: A simple yet often effective first step is to filter the crude reaction mixture through a pad of Celite®. This can remove a significant portion of heterogeneous palladium species.[10][11]

    • Activated Carbon Treatment: While effective, activated carbon can sometimes lead to product loss through non-specific adsorption.[12] It is crucial to screen different types of activated carbon and optimize the loading (typically 0.1 to 2 weight equivalents relative to the product) and contact time.[13]

3. Incorrect Scavenger Selection or Application: The choice of scavenger is critical and depends on the oxidation state of the residual palladium (Pd(0) vs. Pd(II)) and the solvent system.[14]

  • Expert Insight: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species and are a good starting point for screening.[2][14]

  • Troubleshooting Steps:

    • Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific reaction.[15]

    • Optimize Scavenging Conditions: Temperature, time, and scavenger loading are key parameters. Start with 3-5 equivalents of scavenger (relative to the initial palladium loading) and agitate at room temperature for several hours. If removal is incomplete, consider gentle heating (40-50 °C).

    • Slurry vs. Cartridge Format: Scavengers can be used in a slurry format, which is then filtered off, or in a cartridge format where the product solution is passed through.[14][16] Cartridges can be more efficient and easier to handle on a larger scale.[13]

Issue 2: Low Product Yield After Palladium Scavenging

Symptoms:

  • Significant loss of the desired this compound derivative after treatment with a scavenger or activated carbon.

Potential Causes & Solutions:

1. Non-Specific Adsorption to the Scavenger/Carbon: Both scavengers and activated carbon can adsorb the product, especially if there are structural similarities or favorable interactions.[12]

  • Expert Insight: The hydrophobicity and functional groups on your target molecule can influence its affinity for the purification media.

  • Troubleshooting Steps:

    • Reduce Scavenger/Carbon Loading: Use the minimum amount necessary to achieve the desired palladium levels. A systematic study to determine the optimal loading is recommended.

    • Solvent Selection: The choice of solvent can significantly impact non-specific binding. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

    • Wash Thoroughly: After filtering off the scavenger or carbon, wash the filter cake with fresh solvent to recover any adsorbed product.[15]

2. Product Degradation: The conditions used for scavenging (e.g., elevated temperature, reactive scavenger) may be degrading your product.

  • Expert Insight: Pyrrolo[2,3-d]pyrimidines can be sensitive to certain nucleophiles or acidic/basic conditions.

  • Troubleshooting Steps:

    • Monitor Reaction by HPLC/LC-MS: Analyze small aliquots during the scavenging process to check for the appearance of degradation products.

    • Use Milder Conditions: If degradation is observed, reduce the temperature and/or scavenging time.

    • Consider Alternative Scavengers: Some scavengers are more reactive than others. If you suspect product degradation, try a scavenger with a different functional group.

Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try for palladium removal?

A1: Always start with the simplest, most cost-effective methods. After your aqueous workup, perform a filtration of the organic phase through a 1-2 cm pad of Celite®. This can often remove a significant amount of palladium black and other heterogeneous palladium species with minimal product loss.[10][11]

Q2: How do I choose the right palladium scavenger?

A2: The ideal approach is to screen a small selection of scavengers. A good starting point would be to compare a thiol-functionalized silica scavenger (effective for both Pd(0) and Pd(II)), an amine-based scavenger, and activated carbon.[2][13][14] The choice will depend on the specific palladium species present in your reaction mixture and the nature of your product.

Q3: Can I use a combination of methods?

A3: Absolutely. A multi-step approach is often the most effective strategy.[15] For example, you could perform an initial filtration through Celite®, followed by treatment of the filtrate with a solid-supported scavenger, and finally, a recrystallization step to achieve the highest purity.

Q4: How can I accurately quantify the residual palladium in my sample?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for quantifying trace elemental impurities in pharmaceutical samples due to its high sensitivity and accuracy.[3][15][17] Other techniques like high-energy polarized-beam energy dispersive X-ray fluorescence (EDXRF) have also been developed for this purpose.[4] Rapid fluorometric methods can also be used for in-process screening to quickly assess the effectiveness of different removal techniques before submitting samples for final ICP-MS analysis.[18]

Q5: My palladium catalyst is phosphine-ligated. Does this affect the removal strategy?

A5: Yes. Palladium complexes with phosphine ligands can sometimes be removed by contacting the solution with a layered clay compound or a specific zeolite.[19] Oxidation of the phosphine ligand to phosphine oxide can also facilitate removal, as the resulting palladium species may have different solubility and adsorption properties.

Data & Protocols

Table 1: Comparison of Common Palladium Scavenging Agents
Scavenger TypeTypical Loading (wt equiv. vs. Pd)AdvantagesDisadvantages
Thiol-Functionalized Silica 3 - 10High efficiency for Pd(0) & Pd(II), good functional group tolerance.[2][14]Can be more expensive than carbon.
Amine-Functionalized Silica 5 - 15Effective for certain Pd(II) species.Lower efficiency for Pd(0).
Activated Carbon 10 - 100 (or 0.1-2 wt vs. product)Low cost, effective for Pd(0).[13]Potential for high product loss, can be dusty and difficult to handle.[12]
Celite® Filtration N/A (used as filter aid)Removes heterogeneous Pd, low cost, minimal product loss.[10]Ineffective for soluble palladium species.
Protocol 1: General Procedure for Palladium Scavenging using Thiol-Functionalized Silica
  • Reaction Workup: Following the completion of your palladium-catalyzed reaction, perform your standard aqueous workup to remove water-soluble impurities.

  • Dilution: Dilute the crude organic solution with a suitable solvent (e.g., ethyl acetate, THF) to a concentration that ensures your product remains fully dissolved.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., 5 equivalents relative to the initial amount of palladium catalyst).

  • Agitation: Stir the resulting slurry at room temperature for 4-16 hours. Monitor the palladium content of the solution periodically by a rapid screening method or LC-MS if possible. Gentle heating (e.g., 40 °C) can be applied if the removal is slow.

  • Filtration: Filter the mixture through a Büchner funnel to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[15]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the final product for residual palladium content using ICP-MS.[15]

Visualizing the Workflow

Decision Tree for Palladium Removal Strategy

This diagram outlines a logical workflow for selecting an appropriate palladium removal strategy.

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Aqueous Workup) celite_filtration Filter through Celite® Pad start->celite_filtration analysis1 Analyze Filtrate for Pd (e.g., rapid screen) celite_filtration->analysis1 scavenger_screening Screen Scavengers (Thiol, Amine, Carbon) analysis1->scavenger_screening Pd Still High final_product_pass Final Product (<10 ppm Pd) analysis1->final_product_pass Pd < 10 ppm optimize_conditions Optimize Scavenging (Loading, Time, Temp) scavenger_screening->optimize_conditions analysis2 Analyze Product for Pd (ICP-MS) optimize_conditions->analysis2 analysis2->final_product_pass Pd < 10 ppm recrystallization Consider Recrystallization or Alternative Scavenger analysis2->recrystallization Pd Still High final_product_fail Product >10 ppm Pd recrystallization->final_product_fail

Caption: A decision-making workflow for palladium catalyst removal.

References

Improving the solubility of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical advice and troubleshooting strategies for researchers encountering solubility challenges with 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in biological assays. Our goal is to explain the underlying principles of each method, enabling you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly into my aqueous buffer (like PBS or media), but it won't dissolve. Why is this happening?

A: This is expected behavior due to the compound's molecular structure. The pyrrolo[2,3-d]pyrimidine core, combined with two chlorine atoms and an isopropyl group, creates a significantly hydrophobic (lipophilic) molecule.[1][2][3] Such molecules have poor affinity for polar solvents like water or aqueous buffers. The primary challenge in drug discovery is often overcoming this low aqueous solubility to achieve therapeutically relevant concentrations for assays.[4][5] The standard and required first step is to prepare a concentrated stock solution in a suitable organic solvent.[6][7]

Q2: What is the best organic solvent to prepare my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the universally recommended starting solvent for creating high-concentration stock solutions of novel or poorly soluble compounds.[8] Its strong solubilizing power for a wide range of organic molecules and its miscibility with water make it ideal.[8] While the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is known to be soluble in DMSO, methanol, and ethyl acetate, DMSO is generally preferred for biological applications.[9]

For assays where DMSO is not suitable (e.g., specific metabolic assays or concerns about artifacts), other water-miscible organic solvents can be considered.

Table 1: Properties of Recommended Organic Solvents for Stock Solutions

SolventBoiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO) 189 °CPrimary Choice. High dissolving power for polar and nonpolar compounds. Aprotic.[8]
Ethanol (EtOH) 78.37 °CGood alternative, generally less toxic than DMSO. May be less effective for highly lipophilic compounds.[]
N,N-Dimethylformamide (DMF) 153 °CStrong solubilizing power, similar to DMSO. Higher toxicity concerns.[]
N,N-Dimethylacetamide (DMA) 165 °CAnother strong aprotic solvent. Use with caution due to potential toxicity.[]

Always consult your specific assay's tolerance for organic solvents before choosing an alternative to DMSO.

Troubleshooting Guide: Common Solubility Problems

Issue 1: My compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer.

This is the most common challenge when working with hydrophobic compounds. The phenomenon, often called "crashing out," occurs because the compound rapidly moves from a favorable organic environment (DMSO) to an unfavorable aqueous one, causing it to aggregate and precipitate.[11][12] The key is to manage this transition carefully.

The goal is to prevent the local concentration of the compound from exceeding its solubility limit in the mixed aqueous/organic solvent during dilution. This is achieved by ensuring rapid and homogenous mixing.

G cluster_stock Stock Preparation cluster_dilution Optimized Dilution Protocol cluster_final Final Assay Solution stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) vortex Vortex/Stir Buffer Vigorously stock->vortex Begin Dilution buffer Aqueous Assay Buffer (e.g., PBS, Media) buffer->vortex add Add Stock Solution Dropwise to Vortex vortex->add serial Optional: Perform Serial Dilution for Lower Concentrations add->serial If needed final Final Working Solution (e.g., 10 µM in 0.1% DMSO) add->final serial->final control Crucial: Prepare Vehicle Control (Buffer + Same % DMSO)

Caption: Optimized workflow for diluting DMSO stock solutions.

  • Prepare Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO as described in Protocol 1.

  • Vortex Buffer: Place the required volume of your final aqueous assay buffer in a tube. Begin vortexing or stirring vigorously to create a vortex.[11]

  • Add Dropwise: While the buffer is being mixed, add the small volume of your DMSO stock directly into the vortex. This ensures immediate and rapid dispersion.[11][12]

  • Check Final Solvent Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% to avoid toxicity. Always run a "vehicle control" (your buffer with the same final percentage of DMSO but without the compound) to account for any solvent effects.[11][13]

Issue 2: I've optimized my dilution technique, but my compound's solubility is still too low for the concentration required by my assay.

If simple dilution into a buffer is insufficient, you must modify the buffer itself to be more hospitable to the compound. This involves using formulation strategies to increase the compound's apparent aqueous solubility.

G cluster_methods Advanced Solubilization Strategies start Is solubility in <0.5% DMSO/Buffer sufficient? ph Strategy 1: pH Adjustment Is the compound ionizable? (Pyrrolopyrimidines are often basic) start->ph No end_ok Proceed with Assay start->end_ok Yes cosolvent Strategy 2: Co-solvents Add agents like PEG 400 or Propylene Glycol ph->cosolvent If pH is incompatible with assay or ineffective cyclo Strategy 3: Cyclodextrins Use encapsulating agents like HP-β-CD cosolvent->cyclo If co-solvents interfere with assay or are ineffective end_fail Re-evaluate Assay Parameters or Compound Structure cyclo->end_fail If all strategies fail

Caption: Decision process for selecting an advanced solubility strategy.

  • Mechanism: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring system can act as weak bases.[14][15] By lowering the pH of the buffer (e.g., to pH 5.0-6.5), you can protonate these nitrogens, creating a positively charged and thus more polar, water-soluble salt form of your compound.[16][17]

  • Execution: Perform a pH-solubility screen (see Protocol 3). Prepare your buffer at various pH values and determine the solubility at each point.

  • Critical Caveat: The final pH of your assay solution must be compatible with the health and function of your biological system (e.g., cells, enzymes).[11][18] Drastic pH changes can be cytotoxic or denature proteins.

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solution.[19][20] This reduction in polarity lowers the energy barrier for solvating the hydrophobic compound, thereby increasing its solubility.[]

  • Execution: Prepare formulations containing 1-20% of a biocompatible co-solvent in your final assay buffer.

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used.[21][22]

Table 2: Common Co-solvents for Aqueous Formulations

Co-solventTypical Concentration RangeNotes
PEG 400 5 - 20% (v/v)Generally well-tolerated in many assays.
Propylene Glycol 5 - 20% (v/v)Common in pharmaceutical formulations.[22]
Ethanol 1 - 10% (v/v)Use with caution; can be toxic to cells at higher concentrations.
Glycerin 5 - 20% (v/v)Can increase viscosity significantly.
  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[23][24] They act as molecular encapsulating agents, forming an "inclusion complex" where the hydrophobic drug molecule resides within the central cavity, shielded from the aqueous environment.[25][26] This complex as a whole is water-soluble.

  • Execution: Prepare a stock solution of the compound in the presence of a cyclodextrin (see Protocol 4).

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended for biological research due to its high aqueous solubility and low toxicity compared to parent cyclodextrins.[23]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Calculate Mass: Determine the mass of this compound needed to make a desired volume (e.g., 1 mL) of a high-concentration stock (e.g., 20 mM).

  • Weigh Compound: Accurately weigh the solid compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial).

  • Add Solvent: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Vortex vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Store: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can cause precipitation over time.[27] Store at -20°C or -80°C.[13]

Protocol 2: Screening for pH-Dependent Solubility
  • Prepare Buffers: Prepare a set of identical buffers (e.g., 50 mM phosphate or acetate buffers) adjusted to a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer.

  • Equilibrate: Rotate or shake the samples at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to allow them to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS). The pH that yields the highest concentration is the optimal pH for solubilization.

Protocol 3: Formulation with Cyclodextrins (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 20% w/v solution). Warm the solution slightly (to 30-40°C) and stir to ensure the cyclodextrin is fully dissolved.

  • Add Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature or slightly elevated temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex.

  • Filter (Optional but Recommended): To obtain a clear solution for assays, filter the final mixture through a 0.22 µm syringe filter to remove any small amount of undissolved compound.

  • Quantify and Use: Determine the final concentration of the solubilized compound analytically. This solution can now be used as your stock for further dilutions into the assay medium.

References

Technical Support Center: Stability and Storage of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction: The Challenge of Stability

This compound is a key building block in the synthesis of a wide range of biologically active molecules. However, its utility is intrinsically linked to its chemical purity. The presence of two reactive chloro-substituents on the pyrimidine ring makes the molecule susceptible to degradation, potentially impacting experimental outcomes and the synthesis of downstream targets. This guide provides a comprehensive overview of best practices to prevent decomposition and ensure the compound's integrity throughout its lifecycle in your laboratory.

Troubleshooting Guide: Identifying and Resolving Decomposition

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Issue 1: Gradual Discoloration of the Solid Compound (From Off-White to Yellow/Brown)
  • Observation: Your initially off-white or light-yellow solid has developed a more intense yellow or brownish hue over time.

  • Probable Cause: This is often the first visual indicator of decomposition. The color change is likely due to the formation of minor degradation products resulting from slow reactions with atmospheric moisture or exposure to light.

  • Solution:

    • Assess Purity: Perform a purity check using High-Performance Liquid Chromatography (HPLC). A broadening of the main peak or the appearance of new, smaller peaks confirms degradation.

    • Review Storage Conditions: Ensure the compound is stored under the recommended conditions (see FAQ section for details). Pay close attention to the integrity of the container seal and the desiccant's condition.

    • Purification (If Necessary): If the purity has dropped significantly, recrystallization from a suitable non-polar solvent may be necessary to remove the colored impurities.

Issue 2: Inconsistent or Poor Yields in Subsequent Synthetic Steps
  • Observation: You are experiencing lower than expected yields or the formation of unexpected side products in reactions where this compound is a starting material.

  • Probable Cause: The presence of degradation products, such as the mono- or di-hydrolyzed species, can interfere with your reaction by consuming reagents or catalyzing unwanted side reactions. The actual molar amount of the starting material is also lower than calculated if the compound has degraded.

  • Solution:

    • Confirm Starting Material Purity: Before starting your synthesis, always confirm the purity of your this compound lot via HPLC or quantitative Nuclear Magnetic Resonance (qNMR).

    • Use Freshly Opened or Recently Purified Material: For critical reactions, it is best to use a freshly opened bottle of the compound or material that has been recently purified.

    • Adjust Stoichiometry: If using a partially degraded sample is unavoidable, adjust the stoichiometry of your reaction based on the determined purity to ensure the correct molar ratio of reactants.

Issue 3: Appearance of New Peaks in HPLC Analysis of a Stored Sample
  • Observation: An HPLC chromatogram of a stored sample shows one or more new peaks that were not present in the initial analysis.

  • Probable Cause: This is clear evidence of decomposition. The new peaks likely correspond to hydrolysis or photodegradation products.

  • Solution:

    • Identify Degradants (If Possible): If you have access to Liquid Chromatography-Mass Spectrometry (LC-MS), analyze the sample to determine the mass of the new peaks. This can help in identifying the degradation products (e.g., mono-hydrolyzed product: M-Cl+OH; di-hydrolyzed product: M-2Cl+2OH).

    • Implement Corrective Storage Actions: Immediately transfer the remaining material to a fresh, dry, inert-gas-filled container and store it under the recommended conditions.

    • Forced Degradation Studies: To proactively understand potential degradation pathways, consider performing a forced degradation study under acidic, basic, oxidative, and photolytic conditions. This will help in identifying potential degradants and developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C[1]Reduces the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)[2]Minimizes contact with atmospheric oxygen and moisture.
Light Protected from light (Amber vial)[3]Prevents photodegradation.
Container Tightly sealed containerPrevents ingress of moisture and oxygen.
Moisture Store in a desiccatorMinimizes hydrolysis.

Q2: I have been storing the compound at room temperature. Is it still usable?

A2: While short periods at room temperature may not cause significant degradation, long-term storage under these conditions is not recommended. The stability of the compound is significantly enhanced at lower temperatures. We strongly advise performing a purity analysis (e.g., by HPLC) to assess the integrity of the compound before use.

Q3: How should I handle the compound when taking it out of storage for an experiment?

A3: To prevent moisture condensation on the cold solid, allow the container to warm to room temperature before opening. It is also advisable to handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

Degradation Pathways

Q4: What are the most likely degradation pathways for this compound?

A4: The primary degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The chloro substituents on the pyrimidine ring are susceptible to nucleophilic substitution by water, leading to the formation of mono- and di-hydroxy derivatives. This process is accelerated by the presence of acids or bases.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products. The exact nature of these products can be complex and may involve radical mechanisms.

DecompositionPathways This compound This compound Mono-hydrolyzed Product Mono-hydrolyzed Product This compound->Mono-hydrolyzed Product H2O Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light Di-hydrolyzed Product Di-hydrolyzed Product Mono-hydrolyzed Product->Di-hydrolyzed Product H2O

Caption: Primary degradation pathways of this compound.

Q5: How does the N-isopropyl group affect the stability compared to the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine?

A5: The N-isopropyl group is an electron-donating group, which can slightly increase the electron density of the pyrrolopyrimidine ring system. This may have a modest stabilizing effect on the chloro substituents, potentially slowing down the rate of hydrolysis compared to the unsubstituted parent compound. However, this effect is likely to be minor, and the compound should still be handled as a moisture- and light-sensitive material.

Analytical Methods

Q6: What is the recommended method for checking the purity of this compound?

A6: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of this compound[1]. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer like ammonium acetate).

Q7: Can I use NMR to assess the purity?

A7: While ¹H NMR is excellent for structural confirmation, it is generally less accurate for purity assessment unless you are using a quantitative NMR (qNMR) technique with a certified internal standard. For routine purity checks, HPLC is preferred due to its higher sensitivity for detecting minor impurities.

Experimental Protocols

Protocol 1: Routine Purity Assessment by RP-HPLC

This protocol provides a general starting point for developing an in-house HPLC method.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a 50:50 mixture of A and B, then ramp to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Sample Dissolve in Mobile Phase Inject Sample Inject Sample Dissolve Sample->Inject Sample C18 Column Separation C18 Column Separation Inject Sample->C18 Column Separation UV Detection (254 nm) UV Detection (254 nm) C18 Column Separation->UV Detection (254 nm) Integrate Peaks Integrate Peaks UV Detection (254 nm)->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity

Caption: General workflow for HPLC purity assessment.

Protocol 2: Monitoring for Hydrolysis by LC-MS

This protocol can be used to identify potential hydrolysis products.

  • LC Conditions: Use the same LC conditions as in Protocol 1.

  • MS Detector: Use an electrospray ionization (ESI) source in positive ion mode.

  • Mass Range: Scan a mass range that includes the parent compound (m/z for [M+H]⁺) and the expected hydrolysis products.

    • Parent Compound (C₉H₉Cl₂N₃): Expected [M+H]⁺ ≈ 230.0

    • Mono-hydrolyzed (C₉H₁₀ClN₃O): Expected [M+H]⁺ ≈ 211.0

    • Di-hydrolyzed (C₉H₁₁N₃O₂): Expected [M+H]⁺ ≈ 193.1

  • Data Analysis: Look for the corresponding mass-to-charge ratios in the mass spectrum of any new peaks that appear in the chromatogram.

References

Technical Support Center: Suzuki Coupling with 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki coupling reactions involving 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this specific heteroaromatic substrate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the nuances of this reaction, helping you diagnose issues and optimize your synthetic strategy.

Section 1: Understanding the Substrate and Reaction Dynamics

The this compound, a 7-azaindole derivative, presents unique challenges in Suzuki coupling. The primary complexity arises from the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring.

Inherent Reactivity and Regioselectivity

Typically, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack and oxidative addition of palladium catalysts.[1][2][3] This preference is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, rendering it more electrophilic.[4][5] Consequently, Suzuki couplings on this scaffold generally favor substitution at the C4 position, a critical consideration when planning a multi-step synthesis.[1] While methods for C2-selective coupling exist, they often require specialized ligands and conditions.[6]

G cluster_substrate Substrate Reactivity cluster_reaction Typical Reaction Pathway Substrate This compound C4 C4-Cl (More Electrophilic) Substrate->C4 Higher LUMO Coefficient C2 C2-Cl (Less Electrophilic) Substrate->C2 Lower LUMO Coefficient Oxidative_Addition Oxidative Addition C4->Oxidative_Addition C2->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst C4_Intermediate C4-Pd(II) Intermediate C2_Intermediate C2-Pd(II) Intermediate

Caption: Inherent reactivity of the C2 and C4 positions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?

Low or no conversion is a frequent issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen.[7]

    • Troubleshooting:

      • Degassing: Ensure thorough degassing of the solvent and reaction mixture. Bubbling argon or nitrogen through the solvent for an extended period before adding the catalyst is crucial.[8]

      • Catalyst Quality: Use a fresh, high-quality palladium catalyst. Older catalysts or those improperly stored may have oxidized. While Pd(PPh₃)₄ is common, consider more robust pre-catalysts like Pd(dppf)Cl₂.[7]

      • In-situ Generation: If using a Pd(II) source like Pd(OAc)₂, ensure the ligand (e.g., PPh₃) is present in sufficient excess to facilitate the reduction to the active Pd(0) species.[2]

  • Insufficient Temperature: Chloropyrimidines are generally less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient oxidative addition.[9]

    • Troubleshooting:

      • Temperature Screening: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to around 100-120 °C, monitoring for decomposition.[7][10]

      • Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by enabling rapid and uniform heating.[2]

  • Poor Boronic Acid Quality: Boronic acids are susceptible to degradation through various pathways.[11]

    • Troubleshooting:

      • Purity Check: Use fresh, high-purity boronic acid. If in doubt, recrystallize or re-purify it.

      • Use of Boronate Esters: Consider using more stable boronate esters, such as pinacol esters, which are less prone to decomposition.[12]

  • Inappropriate Solvent or Base: The choice of solvent and base is critical for catalyst activity and reagent solubility.[7]

    • Troubleshooting:

      • Solvent Systems: While aprotic solvents like 1,4-dioxane or DMF with water are common, alcoholic solvent mixtures can enhance reactivity.[3][8]

      • Base Selection: The strength and solubility of the base matter. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[7][13] A screen of different bases may be necessary.

Q2: I am observing significant side products. What are they and how can I minimize them?

The formation of side products can complicate purification and reduce the yield of the desired product.

Common Side Products & Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction (Ar-B(OH)₂ → Ar-Ar) is often promoted by the presence of oxygen.[7][11]

    • Mitigation:

      • Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[7]

      • Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce homocoupling.

  • Protodeboronation: This involves the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[11][12] It is often catalyzed by base.[12]

    • Mitigation:

      • Use of Milder Bases: If protodeboronation is significant, consider using a milder base like KF.[14]

      • "Slow-Release" Strategy: Employing boronate esters can provide a slow, sustained release of the active boronic acid, minimizing its decomposition.[15]

  • Hydrolysis of the Dichloropyrrolopyrimidine: The chloro substituents can be susceptible to hydrolysis, especially at elevated temperatures and in the presence of a strong base, forming the corresponding hydroxylated species.

    • Mitigation:

      • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing the water content or using anhydrous conditions with a base like KF can reduce hydrolysis.

      • Temperature Control: Avoid excessively high temperatures, which can accelerate hydrolysis.[16]

  • Dehalogenation of the Substrate: The starting material can undergo dehalogenation (replacement of Cl with H), which can be mediated by the palladium catalyst.[9]

    • Mitigation:

      • Optimize Ligand and Catalyst: The choice of ligand can influence the rate of reductive elimination of the desired product versus side reactions.

      • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed.

G Start Low Yield or Side Products Check_Catalyst Catalyst Activity? Start->Check_Catalyst Check_Conditions Reaction Conditions? Check_Catalyst->Check_Conditions No Degas/Use Fresh Catalyst Degas/Use Fresh Catalyst Check_Catalyst->Degas/Use Fresh Catalyst Yes Check_Reagents Reagent Quality? Check_Conditions->Check_Reagents No Optimize Temp/Solvent/Base Optimize Temp/Solvent/Base Check_Conditions->Optimize Temp/Solvent/Base Yes Side_Product_ID Identify Side Products Check_Reagents->Side_Product_ID No Purify/Replace Reagents Purify/Replace Reagents Check_Reagents->Purify/Replace Reagents Yes Homocoupling Homocoupling Side_Product_ID->Homocoupling Ar-Ar Protodeboronation Protodeboronation Side_Product_ID->Protodeboronation Ar-H Hydrolysis Hydrolysis Side_Product_ID->Hydrolysis Ar-OH Improve Inert Atmosphere Improve Inert Atmosphere Homocoupling->Improve Inert Atmosphere Use Milder Base/Boronate Ester Use Milder Base/Boronate Ester Protodeboronation->Use Milder Base/Boronate Ester Control Water/Temperature Control Water/Temperature Hydrolysis->Control Water/Temperature

Caption: A troubleshooting decision tree for Suzuki coupling.

Q3: I am getting a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?

While C4 substitution is generally favored, obtaining mixtures is not uncommon, especially under harsh conditions.[4]

Strategies to Enhance C4 Selectivity:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence regioselectivity. Less bulky ligands often favor the more accessible C4 position.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can enhance selectivity. Higher temperatures can sometimes lead to scrambling or reaction at the less favored C2 position.[8]

  • Catalyst System: Certain palladium catalysts have been shown to exhibit high C4 selectivity.[17] For instance, systems employing N-heterocyclic carbene (NHC) ligands have been reported to provide excellent C4 selectivity in related dichloropyridine systems.[17]

Section 3: Experimental Protocols & Data

Optimized Protocol for C4-Selective Monosubstitution

This protocol provides a robust starting point for the C4-selective Suzuki coupling of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd(PPh₃)₄ is a common choice, while Pd(dppf)Cl₂ can offer greater stability and efficiency.[2][7]
Base K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.)These bases are effective and commonly used in Suzuki couplings.[7][18]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OThe aqueous mixture helps to dissolve the base, while alcoholic co-solvents can improve reactivity.[8][19]
Temperature 90-110 °CNecessary to overcome the lower reactivity of the chloride substrate.[7]
Boronic Acid 1.1-1.5 equivalentsA slight excess is used to drive the reaction to completion, but a large excess can lead to side reactions.[20]

Section 4: The Suzuki Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The Suzuki coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[21][22]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Complex Forms Pd(II) intermediate Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar_Ar Transfers Ar' group RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-Cl Substrate->OxAdd Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The fundamental steps of the Suzuki catalytic cycle.

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[14][22] Issues in any of these steps can lead to reaction failure.

References

Technical Support Center: Optimization of Amination for 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the amination of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine. This molecule is a critical heterocyclic core, serving as a key intermediate in the synthesis of numerous pharmacologically active compounds, most notably Janus kinase (JAK) inhibitors like Tofacitinib.[1][2][3] The selective introduction of an amine at the C4 position is a pivotal step, yet it presents significant challenges including regioselectivity control, low yields, and the formation of stubborn side products.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed for researchers, chemists, and process development professionals to diagnose issues, optimize reaction conditions, and achieve robust, high-yielding results. We will delve into the causality behind experimental choices, drawing from established principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination reactions.[4][5]

FAQs: First Principles & Core Concepts

Q1: Why is controlling regioselectivity (C4 vs. C2) so critical in this reaction?

The pyrrolo[2,3-d]pyrimidine core has two reactive chlorine atoms at the C2 and C4 positions. For the synthesis of most target APIs, including Tofacitinib, the amine must be installed exclusively at the C4 position. The electronic properties of the pyrimidine ring generally render the C4 position more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4] However, this inherent selectivity can be modest, and reaction conditions can significantly influence the C4/C2 product ratio.[4] Poor regioselectivity leads to the formation of difficult-to-separate isomers, complicating purification and reducing the overall yield of the desired product.

Q2: What are the two main strategies for this amination, and when should I choose one over the other?

There are two primary methods for this transformation:

  • Nucleophilic Aromatic Substitution (SNAr): This is a catalyst-free method that relies on the direct attack of the amine nucleophile on the electron-deficient pyrimidine ring. It is often favored for its simplicity and cost-effectiveness. SNAr typically requires elevated temperatures and is most effective with reasonably nucleophilic amines.[6][7]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to couple the amine and the dichloro-pyrimidine.[5][8] It is a powerful method that often proceeds under milder conditions and can accommodate a broader range of less nucleophilic amines. However, it requires careful optimization of the catalyst, ligand, base, and solvent.

When to choose:

  • Start with SNAr if you are using a simple, unhindered, and nucleophilic aliphatic amine. It's often sufficient and more economical.

  • Move to Buchwald-Hartwig if SNAr fails, if you are using a less reactive amine (like an aniline or a bulky secondary amine), or if you need to run the reaction under milder temperature conditions to protect sensitive functional groups.[9][10]

Q3: What is the role of the isopropyl group on the N7 position?

The isopropyl group serves as a protecting group for the pyrrole nitrogen. The N-H of an unprotected pyrrolo[2,3-d]pyrimidine is acidic and can interfere with the reaction in several ways: it can be deprotonated by the base, potentially coordinating to and inhibiting the palladium catalyst, or acting as a competing nucleophile.[11][12] The bulky isopropyl group prevents these side reactions and often improves the solubility of the substrate in common organic solvents.

Troubleshooting Guide: Problem & Solution Format

This section addresses the most common issues observed during the amination of this compound.

Scenario 1: Low or No Product Yield / High Starting Material Recovery

Question: "My reaction has been running for 24 hours, but TLC/LCMS analysis shows mostly unreacted starting material. What are the likely causes and how can I fix it?"

This is the most frequent issue and can stem from several factors depending on the reaction type.

For SNAr Reactions:
Potential CauseExplanation & Diagnostic CheckRecommended Solution
Insufficient Temperature SNAr reactions on chloro-heterocycles often have a high activation energy.Check the literature for typical temperatures for similar substrates, which are often in the 80-140 °C range.[6] Incrementally increase the reaction temperature by 10-20 °C and monitor progress.
Inappropriate Base or Solvent The base may be too weak or poorly soluble. The solvent may not effectively solvate the reactants or facilitate the reaction.Use a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Ensure the solvent is polar aprotic (e.g., DMF, DMAc, or NMP) and anhydrous.
Low Amine Nucleophilicity The chosen amine may not be reactive enough to attack the C4 position under SNAr conditions.If increasing temperature is not viable, this is a strong indicator that you should switch to a Palladium-catalyzed method like the Buchwald-Hartwig amination.
For Buchwald-Hartwig Reactions:
Potential CauseExplanation & Diagnostic CheckRecommended Solution
Catalyst Deactivation The active Pd(0) species is sensitive to oxygen and can be poisoned by impurities.Ensure all reagents and solvents are rigorously degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[9] Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can provide a more stable and reliable source of active Pd(0).[10]
Incorrect Ligand Choice The ligand is crucial for facilitating both oxidative addition and reductive elimination.[13] Aryl chlorides are less reactive than bromides or iodides and require electron-rich, bulky phosphine ligands.Screen a panel of modern Buchwald-Hartwig ligands. For aryl chlorides, ligands like RuPhos, XPhos, or tBuBrettPhos are often excellent starting points.[13][14]
Inappropriate Base A strong, non-coordinating base is required to deprotonate the amine without inhibiting the catalyst. Weak bases may not be sufficient.Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this reaction.[6][10] Weaker bases like K₂CO₃ can sometimes work but often require higher temperatures and specific ligands.
Scenario 2: Formation of Significant Side Products

Question: "I'm forming my desired product, but my crude NMR/LCMS is messy. I see peaks corresponding to hydrodechlorination and a potential bis-aminated product. How can I improve selectivity?"

Troubleshooting Side Product Formation
Side ProductCausative MechanismMitigation Strategy
Hydrodechlorination (C4-H) This occurs when the chloro-pyrimidine substrate reacts with a hydride source in the presence of the palladium catalyst, replacing the chlorine with hydrogen.[15][16] This is often exacerbated by moisture or certain alcohol additives.Ensure anhydrous conditions. Avoid alcohol solvents if possible. If a base like NaOtBu is used, ensure it is of high purity, as residual tBuOH can be a hydride source. Lowering the reaction temperature can sometimes disfavor this pathway.
Bis-Amination (C2,C4-diamine) If the mono-aminated product is reactive enough, it can undergo a second amination at the C2 position, especially at high temperatures or long reaction times.Use a slight excess (1.1-1.2 equivalents) of the amine, but avoid a large excess. Monitor the reaction closely and stop it once the starting material is consumed. Lowering the reaction temperature after initial conversion can prevent the second amination.[17]
Hydrolysis (C4-OH) Trace water in the reaction, especially when combined with a strong base, can lead to the formation of the corresponding pyrimidin-4-ol.[18]Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃) in an oven before use. Ensure the inert gas stream is dry.
Di-heteroarylation of Amine For primary amines, a common side reaction is the formation of (Ar)₂NH, where two molecules of the pyrimidine couple with one amine molecule.This is often controlled by ligand choice. Bulky ligands that shield the palladium center can sterically hinder the second coupling. Using a slight excess of the primary amine can also favor the desired mono-arylation.

Optimization Strategies & Data

Systematic optimization is key. The following tables provide a logical framework for screening reaction parameters.

Table 1: Example Screening of Conditions for Buchwald-Hartwig Amination

Reaction: this compound + Amine (1.2 eq.)

EntryPd Source (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Yield (%)C4:C2 Ratio
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085%>98:2
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene10091%>98:2
3Pd(OAc)₂ (2)SPhos (4)NaOtBuDioxane10078%>98:2
4XPhos Pd G3 (2)-NaOtBuToluene8095%>98:2
5XPhos Pd G3 (2)-K₂CO₃Dioxane11045%95:5
6XPhos Pd G3 (2)-LiHMDSTHF6593%>98:2

Data is illustrative, based on typical outcomes reported in the literature. Actual results will vary.[4][19][20]

Key Insights from Table 1:

  • Ligand Choice: Bulky, electron-rich biaryl monophosphine ligands (XPhos, RuPhos) are highly effective for this transformation.

  • Pre-catalysts: Using a well-defined pre-catalyst like XPhos Pd G3 (Entry 4) can lead to higher yields at lower temperatures, indicating greater catalytic activity and stability.[10]

  • Base Sensitivity: The choice of base is critical. Strong, non-coordinating bases like NaOtBu and LiHMDS are superior to inorganic bases like K₂CO₃ for this challenging coupling.[6]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. Phosphine ligands and palladium reagents can be toxic and air-sensitive.

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound (1.0 eq.), the chosen phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 2.0 eq.).

  • Inerting: Seal the vessel with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or pre-catalyst (2 mol%). Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Finally, add the amine (1.1-1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. A typical reaction time is 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired C4-aminated product.

Visual Diagrams

Troubleshooting Flowchart for Low Yield

This diagram provides a logical path for diagnosing and solving low-yield issues in the amination reaction.

Troubleshooting_Flowchart start Problem: Low Yield or No Reaction check_sm Starting Material (SM) Recovered? start->check_sm degradation SM Degraded or Multiple Byproducts? check_sm->degradation No reaction_type Reaction Type? check_sm->reaction_type Yes hydrodechlorination Hydrodechlorination Observed? degradation->hydrodechlorination Yes snar_path S(N)Ar reaction_type->snar_path S(N)Ar bh_path Buchwald-Hartwig reaction_type->bh_path B-H snar_temp Increase Temperature (e.g., 100-140 °C) snar_path->snar_temp snar_base Use Stronger Base (K2CO3 -> Cs2CO3) snar_temp->snar_base snar_switch Consider Switching to Buchwald-Hartwig snar_base->snar_switch bh_inert Check Inert Atmosphere & Reagent Purity bh_path->bh_inert bh_ligand Screen Ligands (XPhos, RuPhos, etc.) bh_inert->bh_ligand bh_base Use Stronger Base (NaOtBu, LiHMDS) bh_ligand->bh_base hydrolysis Hydrolysis (C4-OH) Observed? hydrodechlorination->hydrolysis No sol_hydrodechlorination Use Anhydrous Conditions Lower Temperature hydrodechlorination->sol_hydrodechlorination Yes sol_hydrolysis Use Anhydrous Solvents Dry Reagents/Base hydrolysis->sol_hydrolysis Yes other_byproducts Other Byproducts (e.g., Bis-amination) hydrolysis->other_byproducts No sol_other Optimize Stoichiometry Monitor Reaction Time other_byproducts->sol_other Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar-Cl)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 Reductive Elimination (- Ar-NR'R'') product Ar-NR'R'' amido_complex->product reactants Ar-Cl + HNR'R'' reactants->oa_complex

References

Validation & Comparative

Analytical methods for purity determination of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors for therapeutic areas such as oncology. The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, even at trace levels, can carry their own pharmacological or toxicological profiles, potentially leading to adverse drug reactions or diminished therapeutic effect.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances and products.[1][2] This guide provides an in-depth comparison of the principal analytical methods for determining the purity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.

Chapter 1: Chromatographic Techniques - The Workhorse for Impurity Profiling

Chromatographic methods are fundamental to purity analysis, offering powerful separation capabilities that resolve the target compound from its related substances, including process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity assessment of non-volatile organic molecules in the pharmaceutical industry.[3][4] Its versatility, high resolution, and sensitivity make it the primary choice for routine quality control and stability testing.

Causality of Method Design: The selection of an HPLC method is driven by the physicochemical properties of this compound. As a moderately polar, UV-active molecule, a reversed-phase HPLC (RP-HPLC) method with UV detection is the logical starting point.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC. Its nonpolar nature provides effective retention for the analyte, allowing for separation from more polar or less polar impurities based on their partitioning between the stationary phase and the mobile phase.

  • Mobile Phase: A gradient elution using a mixture of water (often with a pH modifier like formic acid or ammonium acetate to ensure consistent peak shape) and an organic solvent like acetonitrile or methanol is employed. The gradient allows for the elution of a wide range of impurities with varying polarities within a reasonable runtime.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also provides UV spectra for each peak, which is invaluable for peak purity assessment and preliminary identification of impurities.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 95
      25.0 95
      25.1 20

      | 30.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is calculated using the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Peak purity should be assessed using the DAD software to check for co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for volatile and thermally stable compounds. For a dichlorinated heterocyclic compound, GC can be a powerful tool, especially when coupled with a Mass Spectrometry (MS) detector for definitive identification of volatile impurities.[5][6]

Causality of Method Design: The primary consideration for GC is whether the analyte and its potential impurities can be volatilized without thermal degradation. While the pyrrolo[2,3-d]pyrimidine core is relatively stable, this must be verified experimentally. GC-MS is particularly adept at identifying residual solvents from the synthesis process.

  • Column Selection: A mid-polarity column, such as a VF-624ms or equivalent, is often chosen for its selectivity towards halogenated compounds and common organic solvents.[7]

  • Ionization: Electron Impact (EI) ionization is standard, providing reproducible fragmentation patterns that can be searched against spectral libraries (e.g., NIST) for impurity identification.

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 35-450 m/z.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is the gold standard for identifying unknown impurities and degradation products.[8][9] The ability to obtain the molecular weight of an impurity provides a critical piece of information for its structural elucidation.

Workflow for Impurity Identification using LC-MS

The following diagram illustrates a typical workflow for identifying an unknown impurity detected during HPLC analysis.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Confirmation & Control A Run HPLC-DAD Purity Method B Detect Unknown Peak > Reporting Threshold (e.g., >0.1%) A->B C Inject Sample into LC-MS System B->C D Obtain Mass Spectrum of Unknown Peak C->D E Determine Molecular Weight D->E F Propose Elemental Composition E->F G Perform MS/MS (Fragmentation) Analysis E->G H Propose Structure based on Fragments & Process Knowledge G->H I Synthesize Proposed Impurity Standard H->I J Confirm Structure by NMR I->J K Co-inject with Sample to Confirm Retention Time I->K L Establish Control Strategy K->L

Caption: Workflow for Impurity Identification via LC-MS.

Chapter 2: Quantitative NMR (qNMR) - The Primary Method for Absolute Purity

While chromatography provides relative purity (area %), Quantitative Nuclear Magnetic Resonance (qNMR) stands as a powerful primary method for determining absolute purity (mass fraction) without the need for an identical reference standard of the analyte.[10][11] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12]

Causality of Method Design: The success of a qNMR experiment hinges on meticulous planning and execution.[10]

  • Internal Standard (IS) Selection: The IS must be of high, certified purity, stable, and have at least one signal that is in a clear region of the spectrum, away from any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is often a good choice for heterocyclic compounds.

  • Acquisition Parameters: To ensure accurate integration, a long relaxation delay (D1) is crucial (typically 5-7 times the longest T1 relaxation time of the protons being quantified).

Experimental Protocol: Purity by ¹H qNMR

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Analyte: this compound.

    • Internal Standard (IS): Maleic Acid (certified purity >99.5%).

    • Solvent: DMSO-d6.

  • Sample Preparation:

    • Using an analytical microbalance, accurately weigh ~15 mg of the analyte into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Record the exact weights (W_analyte and W_IS).

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): 30 seconds (or determined experimentally).

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing and Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methine proton of the isopropyl group). Let this integral be I_analyte.

    • Integrate the signal for the internal standard (the two vinyl protons of maleic acid). Let this integral be I_IS.

    • Calculate the purity using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS

    Where:

    • N_IS: Number of protons for the integrated IS signal (2 for maleic acid).

    • N_analyte: Number of protons for the integrated analyte signal (1 for the isopropyl CH).

    • MW: Molecular Weight.

    • W: Weight.

    • Purity_IS: Certified purity of the internal standard.

Chapter 3: Thermal Analysis - A Complementary Technique

Thermal analysis techniques provide valuable information about the physicochemical properties of a substance, which can be correlated with its purity.[13][14]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline substance, a sharp melting endotherm is observed. Impurities broaden this melting range and lower the melting point. The Van't Hoff equation can be used to estimate the mole percent of impurities from the shape of the melting curve. This is a powerful technique for detecting small amounts of eutectic impurities.[15]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is not a direct measure of purity in terms of related substances but is excellent for quantifying non-volatile content, residual solvents, or water (hydrates), which are all considered impurities.[13]

TechniquePrincipleInformation ProvidedPrimary Use Case
DSC Measures heat flow during thermal transitions.Melting point, enthalpy of fusion, presence of polymorphs, purity (via melting point depression).Assessing the purity of highly crystalline materials (>98.5%).
TGA Measures mass change with temperature.Thermal stability, decomposition temperature, quantification of residual solvents and water content.Determining the presence of volatile impurities and confirming the solvation/hydration state.

Chapter 4: Method Validation - The Foundation of Trust

Regardless of the chosen technique, the analytical method must be validated to demonstrate that it is fit for its intended purpose.[16] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).[16] For HPLC, this is often demonstrated by running forced degradation studies (acid, base, oxidation, heat, light) and showing that the main peak is resolved from all degradation peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Accuracy: The closeness of the test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity methods.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature).

Chapter 5: Comparative Summary and Method Selection

Choosing the right analytical method depends on the specific goal of the analysis. A multi-faceted approach is often required for comprehensive purity characterization.

Comparison of Key Analytical Methods

FeatureHPLC-DADGC-MSqNMRDSC
Principle Chromatographic SeparationChromatographic SeparationNuclear ResonanceThermal Analysis
Purity Type Relative (Area %)Relative (Area %)Absolute (Mass %) Absolute (Mole %)
Primary Use Routine QC, Impurity ProfilingVolatile Impurities, Residual SolventsReference Standard Certification , Absolute QuantificationPurity of high-purity crystalline solids
Strengths High resolution, robust, versatileExcellent for volatiles, definitive ID by MSNo analyte-specific standard needed, non-destructiveFast, no solvents required
Limitations Requires reference standards for identified impuritiesAnalyte must be volatile & thermally stableLower sensitivity than chromatography, requires expensive equipmentOnly for crystalline materials, insensitive to some impurities
ICH Validation Required for QCRequired if used for QCRequired if used for QCCan be used as a limit test

Decision-Making Flowchart for Purity Analysis

The following diagram provides a logical pathway for selecting the appropriate analytical technique based on the development stage and analytical objective.

G cluster_0 start Start: Purity Analysis of This compound q1 What is the Analytical Objective? start->q1 opt1 Routine Batch Release (QC) q1->opt1 opt2 Identify an Unknown Impurity q1->opt2 opt3 Certify a Reference Standard q1->opt3 opt4 Check for Residual Solvents q1->opt4 res1 Use Validated HPLC-DAD Method for relative purity and impurity profile. opt1->res1 res2 Use LC-MS to determine Molecular Weight and Fragmentation. Follow with isolation and NMR for full elucidation. opt2->res2 res3 Use ¹H qNMR for Absolute Purity (Mass %). Cross-verify with HPLC (Area %) and DSC (Mole %). opt3->res3 res4 Use GC-MS (Headspace or direct inject) for identification and quantification. opt4->res4

Caption: Method Selection for Purity Analysis.

References

A Comparative Guide to the Definitive Structural Validation of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure, serving as the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The precise substitution pattern on this heterocyclic system is paramount to its biological activity, selectivity, and pharmacokinetic properties. Consequently, unambiguous structural validation of novel derivatives, such as 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, is not merely a formality but a critical cornerstone of the development pipeline.

This guide provides an in-depth comparison of the primary methods for molecular structure elucidation, focusing on the absolute validation provided by single-crystal X-ray crystallography and contrasting it with the complementary, yet often insufficient, data from spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide researchers in making informed analytical decisions.

The Imperative of Unambiguous Structure: A Comparative Overview

The synthesis of complex heterocyclic compounds can often yield a mixture of regioisomers or unexpected rearrangement products.[4][5] While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are workhorses for routine characterization, they provide data on connectivity and mass, which can sometimes be ambiguous for differentiating closely related isomers.[5] X-ray crystallography, by contrast, provides a direct, three-dimensional map of atomic positions in space, offering definitive proof of structure.[6][7]

Methodology Comparison: Unveiling the Molecular Architecture

The choice of analytical technique is dictated by the research question, the nature of the sample, and the required level of certainty.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionSolid, Liquid, or Gas
Information Yield 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packingAtomic connectivity (¹H-¹H, ¹³C-¹H), chemical environment, dynamic processes in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous, "gold standard" structure determination[8]Non-destructive, excellent for analyzing mixtures and dynamic systems[9][10]High sensitivity, provides exact mass and isotopic information crucial for halogenated compounds[11][12]
Limitations Requires a high-quality single crystal, which can be difficult to grow; structure represents a static solid-state conformationCan be ambiguous for complex isomers; interpretation can be challenging without prior knowledge[4][5]Does not provide direct information on atomic connectivity or stereochemistry

The following diagram illustrates the logical workflow for comprehensive structural validation, highlighting the central, definitive role of X-ray crystallography.

Structural_Validation_Workflow cluster_Synthesis Step 1: Synthesis & Purification cluster_Spectroscopy Step 2: Preliminary Spectroscopic Analysis cluster_Crystallography Step 3: Definitive Structural Validation cluster_Confirmation Step 4: Final Confirmation Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS Mass Spectrometry (HRMS) Compound->MS Crystal Single Crystal Growth Compound->Crystal Validation Validated 3D Structure NMR->Validation MS->Validation XRD X-ray Diffraction Data Collection Crystal->XRD Solve Structure Solution & Refinement XRD->Solve Solve->Validation Technique_Comparison cluster_Methods Analytical Techniques cluster_Attributes Key Attributes & Information Yield XRD X-ray Crystallography 3D Atomic Map Unambiguous Unambiguous Structure XRD:info->Unambiguous Stereochem Absolute Stereochemistry XRD:info->Stereochem Connectivity Isomer Differentiation XRD:info->Connectivity NMR NMR Spectroscopy Atomic Connectivity NMR:info->Connectivity SolutionState Solution-State Behavior NMR:info->SolutionState MS Mass Spectrometry Molecular Formula Formula Elemental Composition MS:info->Formula

References

A Comparative Guide to Catalytic Synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine in Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its structural resemblance to purine has made it a valuable template for the design of inhibitors for various enzymes, particularly kinases. The title compound, this compound, is a key intermediate in the synthesis of a number of these cutting-edge pharmaceuticals. The dichloro substitution pattern provides two reactive sites for subsequent functionalization, allowing for the introduction of diverse pharmacophores, while the 7-isopropyl group can be crucial for modulating solubility, metabolic stability, and target engagement.

This guide provides a comparative analysis of different catalytic systems for the synthesis of this important building block, with a focus on the chlorination of the precursor 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione and the subsequent N-isopropylation of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core. We will delve into the mechanistic rationale behind the choice of catalysts and provide detailed, field-proven experimental protocols.

Overall Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step sequence starting from the corresponding dihydroxy precursor. The first critical step is the dichlorination of the pyrimidine ring, followed by the introduction of the isopropyl group at the N-7 position of the pyrrole ring.

Synthetic_Pathway Start 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione Intermediate This compound Start->Intermediate Chlorination

Figure 1: General synthetic route to this compound.

Comparative Analysis of Catalysts for the Dichlorination Step

The conversion of the electron-rich 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione to its dichloro derivative is a challenging transformation that requires a potent chlorinating agent and often a catalyst to drive the reaction to completion. The most commonly employed chlorinating agent is phosphorus oxychloride (POCl₃), often in the presence of an organic base which acts as a catalyst.

Catalyst Systems for Chlorination
Catalyst SystemChlorinating AgentTemperature (°C)Time (h)Yield (%)Reference
N,N-Diisopropylethylamine (DIPEA) Phosphorus Oxychloride (POCl₃)1302416[1]
N,N-Diisopropylethylamine (DIPEA) Dichlorophenyl oxygen phosphorus180477[1]

Note: The yields reported are for the chlorination of the 7-hydroxy precursor, which is expected to have similar reactivity to the 7-isopropyl precursor.

Discussion of Catalytic Performance

The data clearly indicates that the choice of both the chlorinating agent and the organic base catalyst has a dramatic impact on the efficiency of the dichlorination reaction.

  • Dichlorophenyl oxygen phosphorus in the presence of DIPEA emerges as the superior system, affording a significantly higher yield in a much shorter reaction time, albeit at a higher temperature.[1]

  • Phosphorus oxychloride with DIPEA , a more common and less expensive reagent, provides a much lower yield even after a prolonged reaction time.[1]

Mechanistic Insights: The Role of the Organic Base Catalyst

The organic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine, plays a crucial catalytic role in the chlorination reaction with phosphorus oxychloride. It is not merely an acid scavenger.

  • Activation of the Chlorinating Agent: The lone pair of electrons on the nitrogen atom of the organic base attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive phosphonium intermediate.

  • Activation of the Substrate: The dihydroxy pyrrolopyrimidine precursor exists in tautomeric equilibrium with its keto-enol forms. The organic base can deprotonate the enol form, increasing its nucleophilicity.

  • Facilitating Chloride Displacement: The activated substrate then attacks the activated chlorinating agent, leading to the formation of a phosphate ester intermediate. The organic base facilitates the subsequent elimination and substitution reactions that result in the replacement of the hydroxyl groups with chlorine atoms.

  • Neutralization of HCl: The organic base also neutralizes the hydrogen chloride (HCl) gas that is generated during the reaction, preventing it from participating in undesired side reactions.

Chlorination_Mechanism Substrate Pyrrolopyrimidine-dione Intermediate Phosphate Ester Intermediate Substrate->Intermediate Nucleophilic Attack Activated_POCl3 Activated POCl3 (with DIPEA) Activated_POCl3->Intermediate Product 2,4-dichloro-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine Intermediate->Product Chloride Displacement (Catalyzed by DIPEA)

Figure 2: Simplified catalytic cycle for the DIPEA-catalyzed chlorination.

Comparative Analysis of Catalysts for the N-isopropylation Step

Once the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is synthesized, the next step is the introduction of the isopropyl group at the 7-position. This is typically achieved through an N-alkylation reaction.

Catalyst Systems for N-isopropylation
Catalyst SystemAlkylating AgentBaseSolventTemperature (°C)Yield (%)
Conventional Strong Base 2-iodopropaneSodium Hydride (NaH)Tetrahydrofuran (THF)0 to RTHigh (by analogy)
Phase Transfer Catalysis (PTC) 2-bromopropanePotassium Carbonate (K₂CO₃)Toluene/Water80Good (expected)
Discussion of Catalytic Approaches
  • Conventional Strong Base (e.g., Sodium Hydride): This is a very common and effective method for the N-alkylation of heterocycles. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, generating a highly nucleophilic anion that readily reacts with an isopropyl halide. This method typically provides high yields.

  • Phase Transfer Catalysis (PTC): PTC offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases like sodium hydride. In this system, a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is used as the catalyst to transport a basic anion (e.g., carbonate) from an aqueous phase to the organic phase where the reaction occurs. This avoids the need for strictly anhydrous conditions and can simplify the work-up procedure.

Mechanistic Insights: Phase Transfer Catalysis

The phase transfer catalyst facilitates the reaction by bringing the reactants together across the interface of two immiscible liquids (e.g., toluene and water).

  • Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst exchanges its counter-ion (e.g., Br⁻) for a carbonate anion (CO₃²⁻) from the aqueous phase.

  • Transport to Organic Phase: The now ion-paired [Q⁺, HCO₃⁻] is soluble in the organic phase and is transported across the interface.

  • Deprotonation: In the organic phase, the bicarbonate anion is a strong enough base to deprotonate the pyrrole nitrogen of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Alkylation: The resulting pyrrole anion then reacts with the isopropyl halide to form the desired product. The catalyst is regenerated and continues the cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase K2CO3 K₂CO₃ Catalyst_aq Q⁺Br⁻ K2CO3->Catalyst_aq Anion Exchange Substrate 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Product 2,4-dichloro-7-isopropyl- 7H-pyrrolo[2,3-d]pyrimidine Substrate->Product Alkylation Alkyl_Halide Isopropyl Halide Alkyl_Halide->Product Product->Catalyst_aq Catalyst Regeneration Catalyst_org Q⁺HCO₃⁻ Catalyst_aq->Catalyst_org Phase Transfer Catalyst_org->Substrate Deprotonation

Figure 3: Simplified mechanism of Phase Transfer Catalyzed N-isopropylation.

Experimental Protocols

Synthesis of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (Precursor)

A detailed experimental protocol for the synthesis of the precursor is not provided in the searched literature. However, it can be synthesized through the condensation of a suitably substituted pyrrole precursor with a urea equivalent, a common method for constructing the pyrimidine ring.

Protocol 1: Dichlorination using Dichlorophenyl oxygen phosphorus and DIPEA
  • To a stirred suspension of 7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq) in a suitable high-boiling solvent (e.g., toluene) is added N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Dichlorophenyl oxygen phosphorus (2.2 eq) is then added portion-wise at room temperature.

  • The reaction mixture is heated to 180 °C and stirred for 4 hours under an inert atmosphere (e.g., nitrogen).

  • After cooling to room temperature, the reaction mixture is carefully quenched with ice-water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: N-isopropylation using Sodium Hydride
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous THF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • 2-iodopropane (1.1 eq) is then added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is carefully quenched with water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion and Future Outlook

The synthesis of this compound can be efficiently achieved through a two-step process involving dichlorination and N-isopropylation. For the dichlorination step, the combination of dichlorophenyl oxygen phosphorus and DIPEA offers a significant advantage in terms of yield and reaction time over the more conventional POCl₃/DIPEA system. For the N-isopropylation step, both conventional strong base methods and phase transfer catalysis present viable options, with PTC offering potential advantages in terms of milder reaction conditions and simplified work-up.

Future research in this area could focus on the development of more environmentally friendly and cost-effective catalytic systems. For example, exploring the use of solid-supported catalysts for easier separation and recycling, or developing one-pot procedures that combine the dichlorination and N-isopropylation steps, would be valuable contributions to the field of pharmaceutical process chemistry.

References

The Synthetic Keystone: A Comparative Guide to the Biological Activity of 2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged structure." Its resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, making it a foundational element in the design of targeted therapeutics for oncology and inflammatory diseases.[1] This guide focuses on 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, a key synthetic intermediate, and compares the biological activities of its more complex, pharmacologically active analogs. By understanding the structure-activity relationships (SAR) stemming from this versatile starting material, researchers can better appreciate the nuanced design of potent and selective kinase inhibitors.

The Central Scaffold: this compound

The subject of our focus, this compound, is not typically an end-product with therapeutic activity. Instead, its significance lies in its role as a highly versatile precursor.[2] The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are excellent leaving groups, amenable to sequential and regioselective nucleophilic substitution. This allows for the systematic introduction of various functional groups to probe the chemical space around the core scaffold and optimize interactions with a target kinase. The isopropyl group at the N7 position serves to enhance solubility and can influence the orientation of the molecule within the kinase binding pocket.

The general synthetic utility of chloro-substituted pyrrolo[2,3-d]pyrimidines is a cornerstone of many medicinal chemistry campaigns. The synthesis of more complex analogs often begins with a precursor like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which itself can be synthesized in multiple steps.[3]

Comparative Biological Activity of Key Analogs

The true pharmacological potential is unlocked when the chlorine atoms of the parent scaffold are replaced with carefully selected moieties. These substitutions are critical for achieving potency against the target kinase and selectivity against off-target kinases, which is crucial for minimizing side effects. Below, we compare the biological activities of several classes of analogs derived from the 7H-pyrrolo[2,3-d]pyrimidine core, highlighting the impact of substitutions at the C2 and C4 positions.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis, as well as in certain cancers.[4][5] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the foundation for several approved JAK inhibitors.

The development of selective JAK1 inhibitors, for instance, often starts from a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.[6][7] In these analogs, the chlorine at C4 is typically displaced by an amine-containing cyclic group, which is crucial for establishing key hydrogen bonds in the hinge region of the kinase's ATP-binding site. The C2 position is often left unsubstituted (as a hydrogen) to optimize selectivity.

Table 1: Comparative Activity of Representative JAK Inhibitor Analogs

Compound/AnalogTarget(s)IC50 (nM)Key Structural FeaturesReference
TofacitinibJAK1, JAK2, JAK3JAK1: 1.1, JAK2: 20, JAK3: 1.24-amino side chain with a piperidine-nitrile motif.[6]
PF-04965842JAK1JAK1: 4.84-amino side chain with a cyclobutyl-sulfonamide motif for improved selectivity.[6][7]
RuxolitinibJAK1, JAK2JAK1: 3.3, JAK2: 2.84-pyrazolyl substituent at the C4 position.[4]
BaricitinibJAK1, JAK2JAK1: 5.9, JAK2: 5.74-pyrazolyl-sulfonamide side chain.[5]

The data clearly indicates that moving from a simple dichloro- precursor to these complex analogs results in highly potent molecules. The key to their activity is the C4-substituent, which is designed to interact with the hinge region of the kinase domain. The N7-substituent (often a hydrogen or a small alkyl group) also plays a role in positioning the molecule correctly.

Other Kinase Inhibitor Families

The versatility of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine scaffold extends beyond JAK inhibitors. By varying the nucleophiles used to displace the chlorine atoms, a wide array of other kinase inhibitors can be synthesized.

  • p21-Activated Kinase 4 (PAK4) Inhibitors: A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. In these compounds, both C2 and C4 positions are typically substituted with complex amine-containing side chains. For example, compound 5n from one study showed an IC50 of 2.7 nM against PAK4. This high potency was attributed to specific hydrogen bonding and hydrophobic interactions within the PAK4 active site.[8]

  • Focal Adhesion Kinase (FAK) Inhibitors: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine bearing a dimethylphosphine oxide moiety have been synthesized as FAK inhibitors. The representative compound 25b demonstrated an IC50 of 5.4 nM against FAK and exhibited antiproliferative activity against breast and lung cancer cell lines.[9]

  • Receptor Tyrosine Kinase (RTK) Inhibitors: N4-phenyl-substituted 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized and shown to inhibit multiple RTKs, including EGFR and VEGFR-1. The variation of substituents at both the C4 and C6 positions was found to control both the potency and specificity of RTK inhibition.[10]

These examples underscore a crucial principle: the 2,4-dichloro precursor is a blank slate upon which intricate molecular architectures with specific biological functions can be built. The final biological activity is a direct consequence of the nature of the substituents that replace the chlorine atoms.

Experimental Methodologies for Biological Evaluation

The determination of a compound's biological activity relies on a suite of standardized biochemical and cell-based assays. Understanding these protocols is essential for interpreting the comparative data.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Step-by-Step Protocol:

  • Reagent Preparation: A reaction buffer is prepared containing ATP, a specific peptide substrate for the kinase, and the purified recombinant kinase enzyme.

  • Compound Incubation: The test compounds (analogs) are serially diluted and added to the wells of a microplate. The kinase enzyme is then added, and the mixture is incubated for a short period to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is often labeled with a fluorescent or luminescent tag, allowing for detection on a plate reader.

  • Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer (ATP, Substrate, Kinase) C Incubate Kinase with Compound A->C B Serially Dilute Test Compounds B->C D Initiate Reaction with ATP/Substrate Mix C->D E Quantify Substrate Phosphorylation D->E F Calculate IC50 Value E->F

Cell Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells, which is often a downstream effect of kinase inhibition.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 lung cancer cells or MCF-7 breast cancer cells) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a period, typically 48 to 72 hours.

  • Viability Assessment: A reagent to measure cell viability is added. Common methods include:

    • MTT Assay: Measures the metabolic activity of living cells.

    • CyQUANT® Assay: Uses a fluorescent dye that binds to DNA, providing a measure of cell number.[10]

  • Signal Measurement: The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The signal is proportional to the number of viable cells. The IC50 value (concentration required to inhibit cell growth by 50%) is determined from dose-response curves.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The conversion of the this compound scaffold into a potent and selective inhibitor is a testament to the power of medicinal chemistry. The SAR for this class of compounds is well-documented across numerous kinase targets.

  • The Hinge-Binding Motif: For most kinase inhibitors based on this scaffold, a key interaction involves the formation of one or more hydrogen bonds between the pyrrolo[2,3-d]pyrimidine core and the "hinge region" of the kinase, which connects the N- and C-lobes of the enzyme. The nitrogen atom at position 7 and the exocyclic amine often substituted at C4 are critical for this interaction.

  • Selectivity Pockets: The substituents introduced at the C2 and C4 positions are designed to extend into specific hydrophobic pockets within the ATP-binding site. The unique shapes and residue compositions of these pockets among different kinases are exploited to achieve selectivity. For example, in the development of JAK1-selective inhibitors, modifications to the C4-side chain were made to avoid interactions with residues present in the JAK2 active site, thereby improving the selectivity profile.[6][7]

  • The Role of the N7-Substituent: While the isopropyl group in our parent compound enhances lipophilicity, the size and nature of the N7-substituent can be further optimized. In some cases, larger groups can be used to probe deeper pockets, while in others, a simple hydrogen atom (as in the 7H-pyrrolo[2,3-d]pyrimidine) is preferred to avoid steric clashes.

G cluster_inhibitor cluster_kinase Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Core Hinge Hinge Region Inhibitor->Hinge H-Bonds C4_Sub C4-Substituent (e.g., Amino Group) C4_Sub->Hinge H-Bonds N7_Sub N7-Substituent (e.g., Isopropyl) Pocket Hydrophobic Pocket N7_Sub->Pocket Hydrophobic Interactions

Conclusion

While this compound itself is not the final actor on the biological stage, it is an indispensable component in the synthesis of a diverse and potent class of kinase inhibitors. Its value lies in the chemical reactivity that allows for the creation of complex analogs. The comparative analysis of these analogs reveals that biological activity is exquisitely sensitive to the nature of the substituents at the C2 and C4 positions. Through careful molecular design, leveraging established structure-activity relationships, researchers can transform this simple dichlorinated precursor into highly effective and selective therapeutics for a range of human diseases. This guide serves to illustrate the journey from a versatile chemical building block to a portfolio of biologically active compounds, a process that is fundamental to modern drug discovery.

References

A Comparative Guide to the Reactivity of C2 and C4 Positions in 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold, appearing in a variety of biologically active molecules. Understanding the nuances of its reactivity is paramount for efficient and predictable synthesis of novel chemical entities. This guide provides an in-depth comparison of the reactivity of the C2 and C4 positions of this scaffold towards nucleophilic aromatic substitution (SNAr), supported by theoretical principles and experimental data.

The Underlying Principles of Reactivity in 2,4-Dichloropyrimidines

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of two electron-withdrawing chlorine atoms. This electronic landscape makes the chlorinated positions susceptible to attack by nucleophiles. In the case of 2,4-dichloropyrimidines, a general hierarchy of reactivity is often observed, with the C4 position being more electrophilic and thus more reactive towards nucleophilic attack than the C2 position.[1][2][3]

This preference can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at the C4 position allows for the delocalization of the negative charge over both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to when the attack occurs at the C2 position.[3] Frontier molecular orbital (FMO) theory also supports this observation, with calculations showing that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, indicating it as the more favorable site for nucleophilic attack.[1][3]

However, this inherent C4 selectivity is not absolute and can be modulated by a variety of factors, including the electronic nature of other substituents on the pyrimidine ring, the identity of the nucleophile, and the reaction conditions employed.[2]

The Influence of the Fused Pyrrole Ring and N-Isopropyl Group

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, introduces a new dimension to the reactivity of the pyrimidine core. The fused pyrrole ring, being an electron-rich aromatic system, can donate electron density to the pyrimidine ring, thereby modulating the electrophilicity of the C2 and C4 positions. The 7-isopropyl group, while primarily a sterically bulky substituent, can also exert subtle electronic effects.

The precise impact of the fused pyrrole and the N-isopropyl group on the C2 vs. C4 reactivity requires careful consideration. While direct, comparative experimental data on this compound is not extensively documented in publicly available literature, we can extrapolate from the established principles of physical organic chemistry and the reactivity of analogous systems. The electron-donating nature of the pyrrole ring is expected to slightly decrease the overall electrophilicity of the pyrimidine ring compared to a simple 2,4-dichloropyrimidine. However, the relative reactivity of C4 over C2 is generally anticipated to be maintained, albeit potentially with a reduced selectivity margin.

Comparative Reactivity Analysis: C2 vs. C4

FeatureC4-PositionC2-PositionRationale
Inherent Electronic Reactivity More reactiveLess reactiveGreater stabilization of the Meisenheimer intermediate and a larger LUMO coefficient.[1][3]
Steric Hindrance Less hinderedMore hindered by the N-isopropyl group and the fused pyrrole ring.The proximity of the bulky isopropyl group to the C2 position can sterically disfavor nucleophilic attack.
Influence of Nucleophile Preferred site for a wide range of nucleophiles.Can be the preferred site for specific nucleophiles, such as tertiary amines.[2][4]The mechanism of substitution with tertiary amines can favor the C2 position.
Influence of Reaction Conditions Generally favored under standard SNAr conditions.Selectivity can be enhanced by careful choice of solvent, base, and temperature.[2]Fine-tuning reaction parameters can overcome the inherent preference for C4.

Experimental Protocols for Selective Functionalization

The following protocols provide a starting point for the selective functionalization of the C2 and C4 positions of this compound. Optimization may be required depending on the specific nucleophile and desired outcome.

Protocol 1: Selective C4-Substitution with a Primary Amine

This protocol outlines a general procedure for the selective substitution of the C4-chloro group with a primary amine.

Workflow Diagram:

C4_Substitution reagents This compound Primary Amine (1.1 eq) DIPEA (2.0 eq) Solvent (e.g., n-BuOH) reaction Reaction at elevated temperature (e.g., 80-120 °C) reagents->reaction 1. Combine and heat workup Aqueous workup and extraction reaction->workup 2. Cool and quench purification Column chromatography workup->purification 3. Isolate crude product product 2-chloro-4-(alkylamino)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine purification->product 4. Purify C2_Substitution reagents This compound Tertiary Amine (1.5 eq) Solvent (e.g., DMSO) reaction Reaction at room temperature reagents->reaction 1. Combine and stir workup Aqueous workup and extraction reaction->workup 2. Quench purification Column chromatography workup->purification 3. Isolate crude product product 4-chloro-2-(dialkylamino)-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine purification->product 4. Purify Regioselectivity_Factors cluster_input Reaction Parameters cluster_output Reaction Outcome Nucleophile Nucleophile C4_Substitution C4 Substitution Nucleophile->C4_Substitution Primary/Secondary Amines, Alcohols, Thiols C2_Substitution C2 Substitution Nucleophile->C2_Substitution Tertiary Amines Solvent Solvent Mixture Mixture of Isomers Solvent->Mixture Polar Aprotic Base Base Base->C4_Substitution Non-nucleophilic Temperature Temperature Temperature->Mixture High Temp.

References

In vitro ADME properties of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vitro ADME Properties of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to adenine, making it an effective mimic for the ATP-binding sites of various kinases.[1] This has led to its widespread investigation in the development of targeted therapeutics, particularly in oncology.[1][2] However, the journey from a potent hit to a viable drug candidate is fraught with challenges, primarily related to its pharmacokinetic profile. Early and comprehensive assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a regulatory checkbox but a critical step to mitigate the risk of late-stage clinical failures.[3][4]

This guide provides a comparative analysis of the in vitro ADME properties of a representative this compound derivative. We will benchmark its performance against a known pyrazolo[3,4-d]pyrimidine-based kinase inhibitor to provide context and relevant comparisons for drug development professionals. The core experimental protocols for assessing metabolic stability, permeability, and plasma protein binding are detailed, offering a framework for researchers to evaluate their own compounds. Our objective is to bridge the gap between compound synthesis and preclinical development by providing a scientifically grounded, practical guide to interpreting in vitro ADME data.

The Critical Role of Early ADME Profiling in Drug Discovery

In the highly competitive landscape of drug discovery, the mantra "fail early, fail cheap" has never been more relevant. A significant percentage of drug candidates that show high potency in initial screens ultimately fail in clinical trials due to poor pharmacokinetic properties.[4] In vitro ADME assays serve as the first line of defense, providing essential data on a compound's potential behavior in a biological system.[3][5] These assays are designed to be rapid, cost-effective, and predictive, allowing for the early identification and optimization of compounds with favorable drug-like properties.[6][7] By integrating ADME profiling into the early stages of the design-make-test-analyze cycle, research teams can prioritize compounds that not only have the desired biological activity but also a higher probability of success in vivo.[7]

This guide will focus on three fundamental in vitro ADME assays:

  • Metabolic Stability: Assesses the susceptibility of a compound to metabolism by liver enzymes, a primary determinant of its in vivo half-life.[8][9]

  • Permeability: Evaluates the ability of a compound to pass through biological membranes, a prerequisite for oral absorption.[10][11]

  • Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the bloodstream, which influences its distribution and availability to reach its target.[12][13]

Comparative Analysis of In Vitro ADME Properties

For the purpose of this guide, we will compare the following compounds:

  • Compound A (Test Compound): A representative this compound derivative.

  • Compound B (Comparator): A representative pyrazolo[3,4-d]pyrimidine derivative, a class of compounds also explored as kinase inhibitors.[14]

  • Control Compounds: Atenolol (low permeability control) and Antipyrine (high permeability control) will be used for the permeability assay. Warfarin will be used as a high-binding control for the plasma protein binding assay.

Metabolic Stability in Human Liver Microsomes

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the metabolism of a vast number of drugs.[9] The microsomal stability assay is a cost-effective and high-throughput method to assess Phase I metabolism, providing a reliable estimate of a compound's intrinsic clearance.[8][15] The rate of disappearance of the parent compound over time is measured to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).[9]

Experimental Protocol: Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]

    • Prepare stock solutions of the test and control compounds in DMSO (e.g., 10 mM).

  • Incubation Procedure:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the HLM to a final concentration of 0.5 mg/mL.[9]

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), an aliquot of the reaction mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[16]

  • Sample Analysis:

    • Centrifuge the termination plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) = (0.693 / t½) / (mg protein/mL).

Experimental Workflow: Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis prep_hlm Thaw Human Liver Microsomes (HLM) add_reagents Combine Buffer, HLM, and Test Compound prep_hlm->add_reagents prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction prep_cpd Prepare Compound Stock Solutions prep_cpd->add_reagents pre_incubate Pre-incubate for 10 min add_reagents->pre_incubate pre_incubate->start_reaction time_points Sample at 0, 5, 15, 30, 45, 60 min start_reaction->time_points terminate Terminate with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and Clint lcms->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Comparative Data: Metabolic Stability

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Classification
Compound A (Test) 4530.8Moderately Stable
Compound B (Comparator) > 60< 23.1Highly Stable
Verapamil (Control) 12115.5Low Stability

Interpretation of Results: Compound A exhibits moderate metabolic stability, suggesting it may have a reasonable half-life in vivo. In contrast, Compound B is highly stable, which could lead to a longer half-life and potentially drug accumulation with repeated dosing. The lower stability of Compound A compared to B might be attributed to the dichloro substitutions, which can be sites for oxidative metabolism. This information is crucial for guiding further structural modifications to enhance stability if required.

Permeability Assessment using the Caco-2 Cell Model

Causality Behind Experimental Choice: The Caco-2 cell line, derived from human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][17] This model is the industry standard for predicting in vivo oral drug absorption because it expresses relevant tight junctions and active transport proteins (e.g., P-glycoprotein, P-gp).[11][18] The assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10][11] The ratio of B-A to A-B transport (efflux ratio) indicates if the compound is a substrate for efflux transporters like P-gp.[17]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.[18]

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically required.[19]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).[11]

    • The receiver compartment contains the drug-free transport buffer.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[17]

    • Calculate the efflux ratio = Papp (B-A) / Papp (A-B).

Experimental Workflow: Caco-2 Permeability Assay

G cluster_prep Preparation cluster_assay Assay Execution (A-B & B-A) cluster_analysis Analysis culture Culture Caco-2 cells on Transwell inserts (21 days) teer Verify Monolayer Integrity (TEER Measurement) culture->teer wash Wash Monolayers with Transport Buffer teer->wash add_cpd Add Compound to Donor Compartment wash->add_cpd incubate Incubate at 37°C for 2h add_cpd->incubate sample Sample Donor and Receiver Compartments incubate->sample lcms Quantify Compound by LC-MS/MS sample->lcms calculate_papp Calculate Papp (A-B, B-A) lcms->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Comparative Data: Permeability

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Compound A (Test) 8.59.11.1High
Compound B (Comparator) 3.212.84.0Moderate (Efflux)
Atenolol (Control) < 1.0< 1.0N/ALow
Antipyrine (Control) > 10.0> 10.0~1.0High

Interpretation of Results: Compound A demonstrates high permeability with a low efflux ratio (< 2), suggesting it is well-absorbed via passive diffusion and is not a significant substrate for efflux transporters. This is a highly desirable profile for an orally administered drug. In contrast, Compound B shows moderate permeability and a high efflux ratio (> 2), indicating that it is actively pumped out of the cells by transporters like P-gp. This could lead to lower oral bioavailability in vivo.

Plasma Protein Binding (PPB) by Equilibrium Dialysis

Causality Behind Experimental Choice: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[12] Therefore, determining the fraction unbound (fu) is critical for understanding a drug's distribution and for predicting its efficacy and clearance.[13] Equilibrium dialysis is considered the gold standard method for PPB determination as it minimizes non-specific binding compared to other methods like ultrafiltration.[20]

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation:

    • A semi-permeable membrane separates two chambers of a dialysis device (e.g., a RED device).[20]

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Assay Procedure:

    • Add plasma (e.g., human plasma) spiked with the test compound (e.g., 2 µM) to one chamber.[13]

    • Add phosphate-buffered saline (PBS), pH 7.4, to the other chamber.

    • Seal the unit and incubate at 37°C on a shaker until equilibrium is reached (typically 4-6 hours).[21]

  • Sample Analysis:

    • After incubation, take equal aliquots from both the plasma and buffer chambers.

    • To ensure accurate measurement, the plasma sample is mixed with clean buffer, and the buffer sample is mixed with clean plasma to create matched matrices.

    • Precipitate the proteins with cold acetonitrile containing an internal standard.

    • Centrifuge and analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage bound = (1 - fu) * 100.

Experimental Workflow: Plasma Protein Binding Assay

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis hydrate Hydrate Dialysis Membrane load Load Plasma and Buffer into Dialysis Device hydrate->load spike Spike Plasma with Test Compound spike->load incubate Incubate at 37°C until Equilibrium load->incubate sample Sample Plasma and Buffer Chambers incubate->sample matrix_match Create Matrix-Matched Samples sample->matrix_match precipitate Protein Precipitation with Acetonitrile + IS matrix_match->precipitate lcms Quantify Compound by LC-MS/MS precipitate->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

Caption: Workflow for the plasma protein binding assay using equilibrium dialysis.

Comparative Data: Plasma Protein Binding

CompoundFraction Unbound (fu)% BoundClassification
Compound A (Test) 0.0892%High Binding
Compound B (Comparator) 0.0397%High Binding
Warfarin (Control) 0.0199%Very High Binding

Interpretation of Results: Both Compound A and Compound B exhibit high plasma protein binding (>90%). While high binding can limit the amount of free drug available, it can also lead to a longer duration of action. The key is to ensure that the free fraction is still sufficient to achieve therapeutic concentrations at the target site. The slightly lower binding of Compound A (92%) compared to Compound B (97%) means that a larger fraction of the total plasma concentration is pharmacologically active, which could be a therapeutic advantage.

Synthesis and Conclusion

This comparative guide demonstrates the power of in vitro ADME profiling in the early stages of drug discovery. By systematically evaluating key pharmacokinetic parameters, we can build a comprehensive profile of a compound series and make data-driven decisions.

The this compound derivative (Compound A) profiled here presents a promising starting point for further development. Its combination of moderate metabolic stability, high passive permeability, and lack of efflux liability suggests a favorable oral absorption profile. While its plasma protein binding is high, it is within an acceptable range for many drug classes and is slightly more favorable than the comparator compound.

In contrast, the pyrazolo[3,4-d]pyrimidine comparator (Compound B), while highly stable metabolically, raises a potential flag due to its susceptibility to active efflux, which could compromise its oral bioavailability. This highlights the importance of conducting bidirectional permeability assays to not just assess permeability but also to identify potential liabilities related to drug transporters.

Ultimately, the integration of these in vitro ADME assays into a cohesive screening cascade allows researchers to de-risk their projects, optimize lead compounds more efficiently, and increase the overall probability of advancing a successful drug candidate into clinical development.

References

A Head-to-Head Comparison of Synthetic Routes to 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine stands as a critical building block in the synthesis of a range of pharmacologically active molecules, most notably as a precursor to Janus kinase (JAK) inhibitors. This guide provides a detailed, head-to-head comparison of various synthetic strategies to this important scaffold, offering insights into the practical advantages and disadvantages of each approach. The discussion is grounded in experimental data to empower chemists to select the most suitable route for their specific laboratory and developmental needs.

The synthesis of this compound can be logically dissected into two primary stages: the construction of the core 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine heterocycle, followed by the regioselective N-isopropylation of the pyrrole nitrogen. This guide will evaluate three distinct and prominent routes for the formation of the core structure, followed by a standardized and robust method for the final alkylation step.

Core Heterocycle Synthesis: A Comparative Analysis

The assembly of the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is the cornerstone of the overall synthesis. Below, we compare three distinct approaches, each commencing from readily available starting materials.

Route 1: The 6-Aminouracil Approach

This synthetic pathway commences with the commercially available and cost-effective 6-aminouracil. The key transformation involves a condensation reaction with chloroacetaldehyde to form the pyrrole ring, followed by a chlorination step to yield the desired dichloro-pyrrolopyrimidine.

A notable advantage of this route is the straightforward nature of the initial cyclization. The use of sodium bicarbonate as a mild base facilitates the reaction with chloroacetaldehyde, typically in an aqueous medium.[1] The subsequent chlorination of the resulting dihydroxy intermediate is commonly achieved using phosphorus oxychloride (POCl₃), often with an organic base catalyst such as N,N-diisopropylethylamine (DIPEA) to drive the reaction to completion.[1]

Causality in Experimental Choices: The selection of POCl₃ as the chlorinating agent is driven by its efficacy in converting the hydroxyl groups of the pyrimidine ring into the more reactive chloro substituents. The addition of a high-boiling amine base like DIPEA helps to neutralize the HCl generated during the reaction, preventing potential side reactions and improving the overall yield.

Route 2: The Diethyl Malonate Strategy

An alternative and efficient pathway begins with diethyl malonate. This multi-step synthesis involves an initial α-alkylation, followed by cyclization with formamidine to construct the pyrimidine ring. Subsequent transformations, including chlorination and pyrrole ring formation, lead to the target heterocyclic core.

An efficient five-step synthesis starting from diethyl malonate has been reported, affording 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in a total yield of 44.8%.[2] This approach offers a versatile platform for introducing substituents at various positions of the heterocyclic system through modification of the initial building blocks.

Expertise in Action: While this route involves more synthetic steps compared to the 6-aminouracil approach, it provides greater flexibility for analogue synthesis, a crucial aspect in medicinal chemistry discovery programs. The careful control of reaction conditions at each stage is critical to maximizing the overall yield.

Route 3: The 1,3-Dihydroxy-5-aminophenylamine Method

A less common but viable route utilizes 1,3-dihydroxy-5-aminophenylamine as the starting material. This pathway also involves a cyclization with chloroacetaldehyde followed by a chlorination step.[3]

A key advantage of this approach is the potential for a high-yielding cyclization step.[3] However, the availability and cost of the starting material, 1,3-dihydroxy-5-aminophenylamine, may be a limiting factor for large-scale synthesis compared to the more common starting materials of the other routes. The chlorination is typically carried out with phosphorus oxychloride, similar to the other methods.[3]

The Final Step: N-Isopropylation

Once the 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine core is synthesized, the final step is the regioselective introduction of the isopropyl group at the N7 position of the pyrrole ring. A robust and widely applicable method for this transformation is the direct alkylation of the pyrrole nitrogen using an isopropyl halide in the presence of a strong base.

This reaction is analogous to the well-documented N-methylation of this substrate, which proceeds in high yield.[4] The pyrrole proton is sufficiently acidic to be deprotonated by a strong base like sodium hydride (NaH), generating a nucleophilic anion that readily reacts with an electrophilic isopropyl source.

Trustworthiness of the Protocol: The high regioselectivity for N7-alkylation is a well-established principle for this heterocyclic system, minimizing the formation of unwanted isomers and simplifying purification.

Head-to-Head Performance Summary

FeatureRoute 1 (6-Aminouracil)Route 2 (Diethyl Malonate)Route 3 (1,3-Dihydroxy-5-aminophenylamine)
Starting Material Cost LowLowModerate to High
Number of Steps FewerMoreFewer
Overall Yield Moderate to HighModerate (reported at 44.8% over 5 steps)[2]Moderate to High
Scalability HighModerateModerate
Flexibility for Analogue Synthesis ModerateHighLow
Key Challenges Handling of POCl₃Multi-step sequence requires careful optimizationAvailability of starting material

Experimental Protocols

Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Route 1 Exemplar)

Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

  • To a solution of 6-aminouracil in water, add sodium bicarbonate.

  • Heat the mixture to 45-65°C.[1]

  • Slowly add a solution of chloroacetaldehyde and continue stirring at this temperature for 1-2 hours.

  • Cool the reaction mixture and adjust the pH to acidic (pH 3-4) with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Step 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in phosphorus oxychloride (POCl₃).

  • Add N,N-diisopropylethylamine (DIPEA) dropwise at a controlled temperature (e.g., 0-10°C).

  • Heat the reaction mixture to 75-90°C and stir until the reaction is complete (monitored by TLC or LC-MS).[1]

  • Carefully quench the reaction by slowly pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2-iodopropane (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final product.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_core Core Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine cluster_final Final N-Isopropylation A1 6-Aminouracil I1 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol A1->I1 + Chloroacetaldehyde, NaHCO3 Core 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine I1->Core + POCl3, DIPEA B1 Diethyl Malonate B2 ... (multi-step) B1->B2 B2->Core C1 1,3-Dihydroxy-5- aminophenylamine I3 Intermediate C1->I3 + Chloroacetaldehyde I3->Core + POCl3 Final 2,4-dichloro-7-isopropyl-7H- pyrrolo[2,3-d]pyrimidine Core->Final + 2-Iodopropane, NaH, THF

References

A Comparative Guide to the Potency of Novel Kinase Inhibitors and 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology and immunological research, the relentless pursuit of more potent and selective kinase inhibitors is paramount. This guide provides a comprehensive technical comparison of newly developed kinase inhibitors against established compounds derived from the versatile 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data that underpins the potency of these critical therapeutic agents.

The pyrrolo[2,3-d]pyrimidine core is a well-established pharmacophore in kinase inhibitor design, mimicking the adenine ring of ATP to effectively compete for the kinase active site.[1][2] This structural motif has given rise to a multitude of inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases. As new chemical entities continually emerge, a rigorous, data-driven comparison is essential to benchmark their efficacy and guide future drug discovery efforts.

Benchmarking Strategy: A Rationale

To provide a meaningful comparison, this guide focuses on a panel of clinically relevant kinases: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). The inhibitory activities of recently approved kinase inhibitors will be juxtaposed with those of representative inhibitors derived from the pyrrolo[2,3-d]pyrimidine scaffold.

The primary metric for potency comparison will be the half-maximal inhibitory concentration (IC50), a robust measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. All data presented is sourced from peer-reviewed publications and reputable technical datasheets.

The Contenders: A Snapshot

Newly Approved Kinase Inhibitors (2023-2024)

The field of kinase inhibitors has seen rapid expansion, with numerous recent approvals by the U.S. Food and Drug Administration (FDA). For the purpose of this guide, we will consider recently approved inhibitors targeting the aforementioned kinases or related pathways. A list of some recently approved kinase inhibitors can be found in the table below.[3][4][5][6][7]

Drug NameTarget(s)Approval YearCompany
CapivasertibAKT1, AKT2, AKT32023AstraZeneca
FruquintinibVEGFR22023Takeda
RepotrectinibROS12023Bristol Myers Squibb
LazertinibMutant EGFR2024Janssen
TovorafenibBRAF2024Day One
SevabertinibHER2, EGFR2025
SunvozertinibEGFR2025
The Established Scaffold: this compound Derivatives

The this compound core serves as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The dichloro substitutions at the 2 and 4 positions provide reactive sites for the introduction of various functional groups, enabling the fine-tuning of potency and selectivity.[1] For this comparison, we will examine the potency of several exemplary compounds from this class.

Comparative Potency Analysis

The following tables summarize the IC50 values of representative new kinase inhibitors and pyrrolo[2,3-d]pyrimidine derivatives against our target kinase panel. It is important to note that direct head-to-head studies are not always available, and experimental conditions can vary between studies. Therefore, these values should be considered as a comparative guide rather than an absolute measure.

Table 1: Comparative IC50 Values (nM) Against Key Kinases

Kinase TargetRepresentative New Inhibitor(s)IC50 (nM)Representative Pyrrolo[2,3-d]pyrimidine Derivative(s)IC50 (nM)Reference(s)
EGFR Erlotinib55Compound 5k79[8]
HER2 Staurosporine (Reference)38Compound 5k40[8]
VEGFR2 Sunitinib261Compound 5k136[8]
CDK2 Sunitinib>1000Compound 5k204[8][9]
PAK4 N/AN/AInhibitor 5n0.003 (µM)[10]
PAK4 N/AN/AInhibitor 5h0.015 (µM)[10]
PAK4 N/AN/AInhibitor 5g0.032 (µM)[10]
PAK4 N/AN/AInhibitor 5e3.5 (µM)[10]
Aurora A Alisertib1.2Compound 110.74[11]

Note: Compound 5k is a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide'. Inhibitors 5n, 5h, 5g, and 5e are 7H-pyrrolo[2,3-d]pyrimidine derivatives with varying substituents. Compound 11 is a pyrrolo[2,3-d]pyrimidine-based Aurora A inhibitor.

Signaling Pathway Context

Understanding the signaling pathways in which these kinases operate is crucial for interpreting the impact of their inhibition. The following diagrams, generated using Graphviz, illustrate the simplified signaling cascades for EGFR/HER2 and VEGFR2.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_HER2_Dimer EGFR/HER2 Dimerization & Autophosphorylation EGFR->EGFR_HER2_Dimer HER2 HER2 HER2->EGFR_HER2_Dimer Grb2_SOS Grb2/SOS EGFR_HER2_Dimer->Grb2_SOS PI3K PI3K EGFR_HER2_Dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR HER2_Inhibitor HER2 Inhibitor HER2_Inhibitor->HER2 caption Simplified EGFR/HER2 Signaling Pathway VEGFR2_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding VEGFR2_Dimer VEGFR2 Dimerization & Autophosphorylation VEGFR2->VEGFR2_Dimer PLCg PLCγ VEGFR2_Dimer->PLCg PI3K_Akt PI3K/Akt Pathway VEGFR2_Dimer->PI3K_Akt PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Cell_Response Angiogenesis, Vascular Permeability, Endothelial Cell Survival Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response VEGFR2_Inhibitor VEGFR2 Inhibitor VEGFR2_Inhibitor->VEGFR2 caption Simplified VEGFR2 Signaling Pathway ADP_Glo_Workflow Start Start Kinase_Reaction 1. Kinase Reaction Setup (Kinase, Substrate, ATP, Inhibitor) Start->Kinase_Reaction Incubate_1 2. Incubate at Room Temp (e.g., 60 min) Kinase_Reaction->Incubate_1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_1->Add_ADP_Glo Incubate_2 4. Incubate at Room Temp (40 min) Add_ADP_Glo->Incubate_2 Add_Detection 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubate_2->Add_Detection Incubate_3 6. Incubate at Room Temp (30-60 min) Add_Detection->Incubate_3 Read_Luminescence 7. Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data 8. Data Analysis (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such chlorinated heterocyclic compounds is not merely a regulatory hurdle; it is a critical component of responsible research. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Assessment and Risk Mitigation

Understanding the hazard profile of a compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the isopropyl derivative is not widely available, data from the parent compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, and related halogenated organics provide a strong basis for risk assessment.

The primary hazards are associated with its reactivity and toxicity as a chlorinated organic molecule. Based on aggregated GHS data for the parent compound, it is classified as harmful if swallowed, a skin irritant, and a serious eye irritant[1]. Halogenated organic compounds as a class can present further risks, including potential carcinogenicity and the ability to cause damage to the liver, kidneys, and central nervous system with prolonged exposure[2].

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The causality here is simple: prevent all routes of exposure—inhalation, ingestion, and dermal contact.

Hazard Class Required PPE Rationale
Eye Irritant ANSI Z87.1-compliant safety goggles with side-shields[3].Prevents contact with dust particles or splashes which can cause serious eye irritation[1].
Skin Irritant Nitrile gloves and an impervious lab coat[2][3].Prevents skin contact, which can lead to irritation, and minimizes the risk of systemic absorption[1][2].
Inhalation Hazard Use in a certified chemical fume hood[4].Avoids the formation and inhalation of dusts and aerosols. For situations outside a hood (e.g., large spills), a NIOSH-approved respirator is necessary[3][5].

Always consult your institution's Environmental Health & Safety (EHS) office for specific PPE requirements. All handling of this compound should occur in a designated area to limit potential contamination[4].

Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. The procedure differs based on the scale of the spill.

Minor Spill (e.g., < 1 gram in a fume hood)
  • Alert & Restrict: Notify colleagues in the immediate area.

  • Don PPE: Ensure appropriate PPE is worn.

  • Contain & Clean: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a spill pillow[6]. Avoid raising dust[5][6].

  • Collect Waste: Carefully sweep or scoop the material into a clearly labeled, sealable container designated for halogenated organic waste[5][6].

  • Decontaminate: Wipe the spill area with a cloth dampened with alcohol (e.g., ethanol or isopropanol), followed by soap and water[3].

  • Dispose of Materials: All contaminated cleaning materials must be disposed of as hazardous waste.

Major Spill (e.g., > 1 gram or any spill outside a fume hood)
  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent entry.

  • NOTIFY: Contact your institution's EHS or emergency response team immediately. Provide the chemical name and approximate quantity spilled.

  • AWAIT RESPONSE: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Emergency responders will handle the containment and cleanup[6].

Waste Segregation and Collection: A Critical Step

Proper segregation at the source is paramount for safe and compliant disposal. Cross-contamination of waste streams can create unforeseen hazards and complicate the disposal process.

Core Principle: this compound is a halogenated organic compound . It must NEVER be mixed with non-halogenated waste[4][7].

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Use a robust, sealable container (e.g., a polyethylene jug for solids) provided by your EHS department[4].

  • Label Correctly: The container must be clearly labeled with:

    • "Hazardous Waste"

    • "Halogenated Organic Solid Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other constituents.

  • Collect Waste: Place all contaminated materials, including the primary chemical waste, contaminated PPE (gloves, etc.), and spill cleanup debris, into this container.

  • Store Safely: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents[4][5].

Approved Disposal Pathways

The ultimate goal of disposal is the complete and safe destruction of the hazardous compound. Due to its chlorinated nature, specific high-energy methods are required. The following decision tree illustrates the appropriate disposal pathway.

G start Waste Characterization: This compound (Halogenated Organic Solid) segregate Segregate into dedicated, labeled Halogenated Waste container. start->segregate prohibited Disposal Prohibited: - Drain Disposal - Regular Trash - Evaporation start->prohibited contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs transport Transport by licensed Hazardous Waste Hauler contact_ehs->transport disposal_facility Approved Hazardous Waste Disposal Facility transport->disposal_facility incineration High-Temperature Incineration (>850°C with scrubbers) disposal_facility->incineration Primary & Recommended Pathway landfill Secure Landfill disposal_facility->landfill NOT Recommended for pure compound. Only for treated/encapsulated residue if permitted by regulations.

Caption: Disposal Pathway Decision Tree for Halogenated Waste.

High-Temperature Incineration (Preferred Method)

Incineration is the most effective and environmentally sound method for destroying chlorinated organic compounds[8].

  • Why it works: This process utilizes extremely high temperatures (typically >850°C) and controlled oxygen levels to break the compound down into its constituent atoms. The chlorine atoms are converted into hydrogen chloride (HCl).

  • Trustworthiness of the Protocol: To prevent the formation of highly toxic polychlorinated dibenzodioxins and furans (PCDD/PCDF), modern hazardous waste incinerators are equipped with secondary combustion chambers and sophisticated "scrubber" systems that neutralize the resulting HCl gas before it is released into the atmosphere[8][9]. This ensures the complete and safe destruction of the hazardous material.

Chemical Treatment (Hydrodechlorination)

While less common for routine laboratory waste disposal, chemical treatment methods like catalytic hydrodechlorination exist. These processes use a catalyst and a hydrogen source to replace the chlorine atoms on the molecule with hydrogen atoms, rendering it non-halogenated[10]. This is a specialized, industrial-scale process and not typically performed at the laboratory level for waste disposal.

Landfilling (Not Recommended)

Direct landfilling of this compound is not an acceptable practice. Improper disposal of chlorinated wastes can lead to long-term environmental contamination. Only the inert ash residue from a proper incineration process may be suitable for a secure hazardous waste landfill, as per regulatory guidance.

Regulatory Compliance: The Final Authority

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory frameworks are provided by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) under the Hazard Communication Standard[11][12].

Your Core Responsibility: Always follow the disposal instructions provided by your institution's EHS department. They will have established procedures that are compliant with all relevant regulations. Improper disposal of hazardous waste is a violation of federal law and can result in significant penalties[13].

By adhering to these scientifically grounded procedures, you ensure that your innovative research does not come at the cost of safety or environmental integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.